molecular formula C13H19BrO B053791 1-(4-Bromophenoxy)heptane CAS No. 123732-04-7

1-(4-Bromophenoxy)heptane

Cat. No.: B053791
CAS No.: 123732-04-7
M. Wt: 271.19 g/mol
InChI Key: DSCVEUSJTAFLBF-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)heptane is a synthetic, hydrophobic alkyl aryl ether featuring a heptyl chain linked to a para-brominated phenyl ring. This unique structure makes it a valuable intermediate and building block in organic synthesis, particularly in the development of more complex chemical entities. Its primary research applications lie in the field of lipid chemistry and material science, where it is utilized to study membrane fluidity, as a model compound for hydrophobic interactions, and in the synthesis of liquid crystals or surfactants. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of advanced molecular architectures. Researchers value this compound for its ability to impart significant lipophilicity to molecules, which is crucial for probing biological membrane systems and designing compounds with specific partitioning properties. Strictly for research purposes in controlled laboratory environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-heptoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCVEUSJTAFLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344743
Record name 1-(4-bromophenoxy)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123732-04-7
Record name 1-(4-bromophenoxy)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenoxy)heptane: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(4-Bromophenoxy)heptane, a halogenated aromatic ether with potential applications in materials science and medicinal chemistry. We will delve into its synthesis via the Williamson ether synthesis, offering a detailed experimental protocol. Furthermore, this document outlines robust methods for its purification and characterization, including predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data. Finally, we will explore its physicochemical properties and discuss potential applications based on the characteristics of the broader class of long-chain alkoxybromobenzenes.

Introduction: The Scientific Merit of this compound

This compound belongs to the class of aryl ethers, compounds that feature an ether linkage to an aromatic ring. The presence of a bromine atom on the phenyl ring and a seven-carbon alkyl chain bestows upon this molecule a unique combination of properties. The bromo-aromatic moiety serves as a key functional handle for a variety of cross-coupling reactions, making it a valuable intermediate in organic synthesis. The heptyl chain, on the other hand, imparts lipophilicity and can influence the material's physical properties, such as its liquid crystalline behavior.

The strategic placement of the bromine atom and the ether linkage makes this compound and its homologues interesting candidates for the development of novel liquid crystals and as building blocks in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[1][2] The "bromine advantage" in drug design is a well-documented strategy, as the introduction of bromine can enhance therapeutic activity and favorably modulate a drug's metabolic profile.[3]

Synthesis of this compound via Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5][6] In this case, 4-bromophenol is deprotonated by a suitable base to form the 4-bromophenoxide ion, which then displaces the bromide from 1-bromoheptane.

The choice of a primary alkyl halide, 1-bromoheptane, is crucial for the success of this SN2 reaction, as secondary and tertiary halides would favor elimination side reactions.[6]

Williamson Ether Synthesis 4-Bromophenol 4-Bromophenol Reaction_Mixture Reaction Mixture 4-Bromophenol->Reaction_Mixture 1-Bromoheptane 1-Bromoheptane 1-Bromoheptane->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K₂CO₃) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction_Mixture Reflux Heat (Reflux) Reaction_Mixture->Reflux Sɴ2 Reaction Workup Aqueous Workup Reflux->Workup Purification Purification Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a proposed method based on established Williamson ether synthesis procedures.[4][7]

Materials:

  • 4-Bromophenol

  • 1-Bromoheptane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of 4-bromophenol).

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

  • Add 1-bromoheptane (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude this compound can be purified by either recrystallization or column chromatography.

Purification Protocols

Recrystallization:

A common technique for purifying solid organic compounds, recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[8][9][10]

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For a molecule like this compound, a mixed solvent system such as ethanol/water or heptane/ethyl acetate is a good starting point.[10][11]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a pair). If using a solvent pair, add the less soluble solvent dropwise until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. The purified crystals can then be collected by vacuum filtration.

Column Chromatography:

For more challenging separations, flash column chromatography is an effective method.[12][13][14][15]

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase (Eluent): The choice of eluent is critical for good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in heptane (e.g., starting from 100% heptane and gradually increasing the proportion of ethyl acetate), is likely to be effective. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound on a TLC plate.

Purification_Workflow cluster_0 Purification Options Recrystallization Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product Crude_Product Crude this compound Crude_Product->Recrystallization Crude_Product->Column_Chromatography

Caption: Purification workflow for this compound.

Structural Characterization (Predicted Data)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the heptyl chain.

  • Aromatic Region (δ 6.8-7.4 ppm): The four protons on the benzene ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will be deshielded compared to the protons ortho to the oxygen atom.

  • Aliphatic Region (δ 0.9-4.0 ppm):

    • A triplet at approximately δ 3.9 ppm, corresponding to the two protons of the -OCH₂- group, deshielded by the adjacent oxygen atom.

    • A multiplet at around δ 1.8 ppm for the two protons on the second carbon of the heptyl chain (-OCH₂CH₂ -).

    • A series of overlapping multiplets between δ 1.2 and 1.5 ppm for the remaining eight protons of the methylene groups in the heptyl chain.[16]

    • A triplet at approximately δ 0.9 ppm for the terminal methyl group (-CH₃).[16]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Aromatic Region (δ 114-160 ppm): Four signals are expected for the aromatic carbons. The carbon attached to the oxygen will be the most deshielded, followed by the carbon attached to the bromine.

  • Aliphatic Region (δ 14-68 ppm): Seven distinct signals are expected for the carbons of the heptyl chain. The carbon of the -OCH₂- group will be the most deshielded in this region. The chemical shifts of the other carbons will be similar to those observed in n-heptane.[17][18]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in this compound.[19][20][21][22]

  • C-H Stretching (Aliphatic): Strong absorptions in the range of 2850-2960 cm⁻¹, characteristic of the C-H bonds in the heptyl group.[20]

  • C-O-C Stretching (Aromatic Ether): A strong, characteristic absorption band around 1240 cm⁻¹ for the asymmetric C-O-C stretch and a weaker band around 1040 cm⁻¹ for the symmetric stretch.

  • C=C Stretching (Aromatic): Medium to weak absorptions in the 1470-1600 cm⁻¹ region.

  • C-Br Stretching: A medium to strong absorption in the fingerprint region, typically around 500-600 cm⁻¹.

  • =C-H Bending (Aromatic): Out-of-plane bending vibrations for the 1,4-disubstituted ring will appear in the 800-860 cm⁻¹ region.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue (Predicted or from similar compounds)Source
Molecular Formula C₁₃H₁₉BrO-
Molecular Weight 271.19 g/mol -
Appearance White to off-white solid or liquidGeneral
Boiling Point ~315-325 °C at 760 mmHgEstimated
Melting Point Not readily available-
Solubility Soluble in common organic solvents (e.g., acetone, diethyl ether, heptane); Insoluble in water.General

Potential Applications

While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas of research and development.

Liquid Crystals

Long-chain alkoxy-substituted aromatic compounds are well-known precursors to liquid crystals.[1][23][24][25][26] The rigid bromophenyl core combined with the flexible heptyl chain in this compound provides the necessary molecular anisotropy for the formation of mesophases. The bromine atom can further influence the intermolecular interactions and, consequently, the liquid crystalline properties. This makes it a potential candidate for incorporation into novel liquid crystal mixtures for display and sensor applications.

Pharmaceutical and Medicinal Chemistry

Brominated aromatic compounds are valuable intermediates in the synthesis of pharmaceuticals.[27][28] The bromine atom can be readily converted to other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. The 4-heptyloxyphenyl moiety can be incorporated into drug candidates to modulate their lipophilicity, which can in turn affect their absorption, distribution, metabolism, and excretion (ADME) properties. Polybrominated diphenyl ethers (PBDEs) have also been studied for their biological activities, although their environmental persistence is a concern.[2][29][30]

Conclusion

This compound is a versatile molecule with a straightforward synthesis and potential for diverse applications. This guide has provided a detailed, practical framework for its preparation, purification, and characterization. The predicted spectral data offers a valuable reference for researchers working with this compound. Further exploration of its liquid crystalline properties and its utility as a synthetic intermediate in medicinal chemistry is warranted to fully realize its potential. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

  • Wu, H., & Hynes, Jr., J. H. (2010). Org. Lett., 12, 1192.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031447). Retrieved from [Link]

  • Bromination of Phenyl Ether and Other Aromatics with Bromoisobutyrate and Dimethyl Sulfoxide. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR spectrum of a solution of 1 in heptane at 303 K. (n.d.). ResearchGate. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0307275). Retrieved from [Link]

  • 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Compounds in Organic Synthesis: Focus on 1-Bromo-4-phenylbutane. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs. (2017). ResearchGate. Retrieved from [Link]

  • Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. (n.d.). MDPI. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Williamson Ether Synthesis. (2018). YouTube. Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin. Retrieved from [Link]

  • 13C-NMR. (n.d.). UCLA. Retrieved from [Link]

  • How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate. Retrieved from [Link]

  • Halogen-bonded liquid-crystalline complexes formed from 4-alkoxyphenylpyridines with iodine and with interhalogens. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl. (n.d.). Supporting Information. Retrieved from [Link]

  • 310_05_191chr.docx. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs. (2017). Semantic Scholar. Retrieved from [Link]

  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • C7H16 heptane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 heptane 1-H nmr. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. Retrieved from [Link]

  • 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. (2025). PubMed. Retrieved from [Link]

  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (n.d.). Degruyter. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). University of Wisconsin. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved from [Link]

  • H-NMR Example of n-Octane and Bromocyclohexane. (2020). YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of the physicochemical properties of a compound is the bedrock of successful research and development, particularly in the pharmaceutical sciences. This guide is dedicated to providing an in-depth technical overview of 1-(4-Bromophenoxy)heptane, a molecule of interest for its potential applications as a building block in the synthesis of more complex chemical entities. While this compound may not be extensively characterized in publicly available literature, this document collates available data, provides context through homologous compounds, and outlines the experimental and computational methodologies required for its full characterization. We will delve into its structural and physical properties, spectroscopic signature, synthesis, and safety considerations, offering a holistic view for the discerning researcher.

Molecular Identity and Structure

This compound is an aromatic ether distinguished by a brominated phenyl ring linked to a seven-carbon alkyl chain via an ether oxygen. This structure imparts a combination of aromatic and aliphatic characteristics, influencing its physical and chemical behavior.

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name 1-bromo-4-(heptyloxy)benzenePubChem[1]
CAS Number 123732-04-7SynQuest Laboratories[2]
Molecular Formula C₁₃H₁₉BrOSynQuest Laboratories[2]
Molecular Weight 271.19 g/mol PubChem[1]
Canonical SMILES CCCCCCCCOC1=CC=C(C=C1)BrPubChem[1]
InChI Key DSCVEUSJTAFLBF-UHFFFAOYSA-NPubChem[1]

graph "1-(4-Bromophenoxy)heptane_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O", fontcolor="#EA4335"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; Br [label="Br", fontcolor="#34A853"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Ether linkage C1 -- O; O -- C7;

// Heptyl chain C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13;

// Bromine substituent C4 -- Br;

// Positioning C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C3 [pos="1,1.5!"]; C4 [pos="0,2!"]; C5 [pos="-1,1.5!"]; C6 [pos="-1,0.5!"]; O [pos="-2,-0.5!"]; C7 [pos="-3,-0.5!"]; C8 [pos="-4,-0.5!"]; C9 [pos="-5,-0.5!"]; C10 [pos="-6,-0.5!"]; C11 [pos="-7,-0.5!"]; C12 [pos="-8,-0.5!"]; C13 [pos="-9,-0.5!"]; Br [pos="0,3!"]; }

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its solubility, absorption, and distribution in biological contexts. For this compound, a combination of experimental data from commercial suppliers and predicted values are presented.

Table 2: Physicochemical Data for this compound

PropertyValueSource/Method
Boiling Point 314.9 °C at 760 mmHgGuidechem[3]
Flash Point 131.5 °CGuidechem[3]
Refractive Index 1.511Guidechem[3]
Melting Point Not experimentally determined. Predicted to be a low-melting solid or liquid at room temperature.-
Density Not experimentally determined. Predicted to be slightly denser than water.-
Solubility Insoluble in water. Soluble in non-polar organic solvents like heptane and other hydrocarbons.General chemical principles
Analysis and Causality

The long heptyl chain imparts significant non-polar character to the molecule, leading to its predicted insolubility in water and good solubility in organic solvents. The boiling point is relatively high, which is expected for a molecule of this molecular weight with a polarizable bromine atom and an ether linkage that can participate in dipole-dipole interactions. The lack of a readily available experimental melting point suggests that it may be a liquid or a low-melting solid at ambient temperatures.

Synthesis of this compound

The most logical and widely used method for the synthesis of aryl ethers such as this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.[4][5]

Reaction Scheme

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 4-Bromophenol 4-Bromophenol This compound This compound 4-Bromophenol->this compound SN2 Attack 1-Bromoheptane 1-Bromoheptane 1-Bromoheptane->this compound Base (e.g., K₂CO₃, NaH) Base (e.g., K₂CO₃, NaH) Base (e.g., K₂CO₃, NaH)->this compound Solvent (e.g., Acetone, DMF) Solvent (e.g., Acetone, DMF) Solvent (e.g., Acetone, DMF)->this compound Salt (e.g., KBr, NaBr) Salt (e.g., KBr, NaBr) By-product (e.g., H₂O, H₂) By-product (e.g., H₂O, H₂)

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.[6]

  • Deprotonation of 4-Bromophenol:

    • To a solution of 4-bromophenol (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a base (1.1-1.5 equivalents). Common bases for this step include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

    • If using K₂CO₃, the reaction is typically heated to reflux to facilitate the deprotonation. If using NaH, the reaction is often performed at 0 °C to room temperature.

    • Stir the mixture for 30-60 minutes to ensure the complete formation of the 4-bromophenoxide anion.

  • Nucleophilic Substitution:

    • To the solution containing the 4-bromophenoxide, add 1-bromoheptane (1.0-1.2 equivalents) dropwise.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[7]

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove any remaining inorganic salts.

    • Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) to remove any unreacted 4-bromophenol, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the heptyl chain.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to -O)6.8 - 7.0Doublet2H
Aromatic (ortho to -Br)7.3 - 7.5Doublet2H
-O-CH ₂-3.9 - 4.1Triplet2H
-O-CH₂-CH ₂-1.7 - 1.9Quintet2H
-(CH ₂)₄-1.2 - 1.5Multiplet8H
-CH0.8 - 1.0Triplet3H

Rationale: The aromatic protons ortho to the electron-donating oxygen will be shielded and appear upfield compared to the protons ortho to the electron-withdrawing bromine. The methylene group attached to the ether oxygen will be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen. The terminal methyl group will be the most upfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic carbons and the seven carbons of the heptyl chain.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic (C-O)158 - 160
Aromatic (C-Br)112 - 115
Aromatic (CH, ortho to -O)115 - 117
Aromatic (CH, ortho to -Br)132 - 134
-O-C H₂-68 - 70
-O-CH₂-C H₂-31 - 33
-O-CH₂-CH₂-C H₂-28 - 30
-O-(CH₂)₃-C H₂-25 - 27
-O-(CH₂)₄-C H₂-28 - 30
-O-(CH₂)₅-C H₂-22 - 24
-C H₃13 - 15

Rationale: The carbon attached to the oxygen (C-O) will be the most downfield aromatic carbon. The carbon attached to the bromine (C-Br) will be significantly shielded due to the "heavy atom effect".[8] The aliphatic carbons will show a predictable pattern with the carbon attached to the oxygen being the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the aromatic ring, the ether linkage, and the aliphatic chain.

Table 5: Predicted IR Absorptions for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=C stretch (aromatic)1600 - 1450
C-O-C stretch (aryl-alkyl ether)1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)
C-Br stretch600 - 500
Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 270 and 272 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragments: Fragmentation is likely to occur at the ether linkage. Expect to see fragments corresponding to the loss of the heptyl chain (C₇H₁₅, m/z 99) and fragments of the bromophenoxy cation (m/z 171/173). Further fragmentation of the heptyl chain will also be observed.

Safety and Handling

  • Hazards: Expected to cause skin and eye irritation. May be harmful if swallowed or inhaled.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Applications in Research and Drug Development

Aryl ethers with long alkyl chains are common structural motifs in various biologically active molecules and materials. The presence of a bromine atom in this compound makes it a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom, enabling the synthesis of a diverse range of more complex molecules.

The lipophilic heptyl chain can be a key feature for modulating the pharmacokinetic properties of a potential drug candidate, such as its membrane permeability and metabolic stability. Therefore, this compound serves as a valuable building block for medicinal chemists in the design and synthesis of novel therapeutic agents.

Conclusion

This compound is a compound with a defined structure and predictable physicochemical properties based on its constituent functional groups. While a complete experimental dataset is not currently available in the public domain, this guide provides a robust framework for its synthesis, characterization, and safe handling. The predictive data presented herein, grounded in established chemical principles and data from analogous structures, offers a solid starting point for researchers. As with any compound where experimental data is sparse, it is incumbent upon the scientist to perform thorough characterization to validate these predictions before its use in critical applications. The potential of this compound as a synthetic intermediate underscores the importance of such foundational chemical knowledge in advancing the frontiers of science and medicine.

References

Sources

An In-depth Technical Guide to 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 1-(4-Bromophenoxy)heptane, a halogenated aromatic ether. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its synthesis, characterization, and properties. This document emphasizes the practical aspects of handling and analyzing this compound, grounded in established chemical principles.

Chemical Identity and Properties

This compound, also known as 1-bromo-4-(heptyloxy)benzene, is an organic compound with the chemical formula C₁₃H₁₉BrO. Its structure consists of a heptyl chain linked to a 4-bromophenyl group via an ether linkage.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 123732-04-7,
Molecular Formula C₁₃H₁₉BrO
Molecular Weight 271.19 g/mol
Boiling Point 314.9 °C at 760 mmHg
Flash Point 131.5 °C

Synthesis Protocol: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction is a classic example of an Sₙ2 (bimolecular nucleophilic substitution) reaction, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[2] In this specific case, the phenoxide of 4-bromophenol attacks 1-bromoheptane.

The choice of a primary alkyl halide like 1-bromoheptane is crucial, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions under basic conditions.[2]

Causality in Experimental Design

The selection of reagents and conditions for this synthesis is guided by the principles of the Sₙ2 mechanism. A strong base is required to deprotonate the weakly acidic phenolic hydroxyl group of 4-bromophenol to form the more nucleophilic phenoxide. While strong bases like sodium hydride can be used, milder bases such as potassium carbonate are often sufficient and safer for aryl ether synthesis.[3] The reaction is typically carried out in a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), which can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[1][3]

Detailed Experimental Protocol

Materials:

  • 4-Bromophenol

  • 1-Bromoheptane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Addition of Alkyl Halide: While stirring the mixture, add 1-bromoheptane (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis_Workflow Reactants 4-Bromophenol 1-Bromoheptane K₂CO₃ Acetone Reaction Reflux (12-24h) Reactants->Reaction Workup Filtration Concentration Reaction->Workup Extraction Diethyl Ether Aqueous Wash Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Williamson Ether Synthesis Workflow.

Spectral Data and Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the heptyl chain.

  • Aromatic Region (δ 6.8-7.4 ppm): The protons on the brominated benzene ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ether linkage will be shifted upfield compared to the protons ortho to the bromine atom.

  • Heptyl Chain (δ 0.9-4.0 ppm):

    • The methylene group attached to the oxygen (O-CH₂) will be the most deshielded of the alkyl protons, appearing as a triplet around δ 3.9-4.0 ppm.

    • The terminal methyl group (CH₃) will be the most shielded, appearing as a triplet around δ 0.9 ppm.

    • The remaining five methylene groups will appear as multiplets in the range of δ 1.3-1.8 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to O)~ 6.8Doublet
Aromatic (ortho to Br)~ 7.3Doublet
O-CH₂-~ 3.9Triplet
-(CH₂)₅-~ 1.3 - 1.8Multiplets
-CH₃~ 0.9Triplet
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons (δ 115-160 ppm): Four signals are expected for the aromatic carbons due to symmetry. The carbon attached to the oxygen will be the most deshielded, and the carbon attached to the bromine will also be significantly shifted.

  • Alkyl Carbons (δ 14-70 ppm): Seven distinct signals are expected for the heptyl chain carbons. The carbon attached to the oxygen (O-CH₂) will be the most deshielded in the alkyl region.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-O (aromatic)~ 158
C-Br (aromatic)~ 113
Aromatic CH~ 116, 132
O-CH₂~ 68
Alkyl Chain~ 14, 22, 26, 29, 31
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C-O-C Stretch: A strong, characteristic absorption for the aryl-alkyl ether linkage is expected in the region of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹.

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) will correspond to the C-H stretching vibrations of the heptyl chain.

  • C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ will indicate the C-H stretching of the aromatic ring.

  • C=C Stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 600-500 cm⁻¹, can be attributed to the C-Br bond.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
Aromatic C=C Stretch1600-1450
Aryl-Alkyl C-O-C Stretch1250-1200, 1050-1000
C-Br Stretch600-500
Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 270 and 272 with approximately equal intensity, which is a characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Common fragmentation pathways would involve cleavage of the ether bond. Loss of the heptyl radical would result in a fragment at m/z 171/173. Cleavage of the C-O bond with charge retention on the heptyl fragment would give a peak at m/z 99. Further fragmentation of the heptyl chain would produce a series of peaks separated by 14 mass units (CH₂).

Applications and Future Directions

While specific, large-scale industrial applications of this compound are not widely documented, its structure is of significant interest in the field of materials science, particularly in the design of liquid crystals. The 4-alkoxybromobenzene moiety is a common structural motif in liquid crystalline compounds.[4] The combination of a rigid aromatic core (the bromophenyl group) and a flexible alkyl chain (the heptyloxy group) is a classic design principle for inducing mesomorphic behavior.[4]

Further research could explore the liquid crystalline properties of this compound itself or its use as a precursor for more complex liquid crystal molecules. The bromine atom also provides a reactive handle for further functionalization through cross-coupling reactions, opening up possibilities for the synthesis of a wide range of novel materials.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]

  • Tetrahedron. (n.d.). 4-N-heptyloxybromobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

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solubility of 1-(4-Bromophenoxy)heptane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(4-Bromophenoxy)heptane in Organic Solvents

Executive Summary

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's solubility is paramount for formulation, synthesis, purification, and analytical method development. This guide provides an in-depth technical overview of the solubility of this compound, a compound characterized by its aromatic ether structure. Lacking extensive published quantitative data, this document synthesizes theoretical principles, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols to empower researchers to determine its solubility profile accurately. We will explore the foundational rule of "like dissolves like," analyze the physicochemical properties of the solute, and provide step-by-step methodologies for both qualitative and quantitative solubility determination.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a cornerstone of organic and medicinal chemistry.[1] It dictates the choice of solvents for chemical reactions, influences the efficiency of extraction and crystallization processes, and is a key determinant of a drug candidate's bioavailability.

1.1. Molecular Profile: this compound

This compound (Figure 1) is an organic molecule featuring a brominated phenyl ring linked to a seven-carbon alkyl chain via an ether bond. Its structure combines significant non-polar character from the heptyl chain and the benzene ring with a polar ether linkage and a halogen substituent. This amalgamation of features suggests a nuanced solubility profile across different classes of organic solvents. Understanding this profile is essential for its application in organic synthesis or as a potential scaffold in drug discovery.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties and Solubility Prediction

The solubility of a compound can be predicted by examining its intrinsic physicochemical properties. These parameters provide insight into the intermolecular forces at play between the solute and potential solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₉BrO[2]
Molecular Weight271.19 g/mol [2]
XLogP35.2[2]
Hydrogen Bond Donor Count0[2]
Hydrogen Bond Acceptor Count1[2]

The high XLogP3 value, a measure of lipophilicity, strongly indicates that this compound is a non-polar, lipophilic ("fat-loving") molecule.[2] Consequently, it is predicted to have poor solubility in water but favorable solubility in non-polar organic solvents. The single hydrogen bond acceptor (the ether oxygen) offers a site for weak polar interactions, but the lack of hydrogen bond donors and the dominance of the large non-polar surface area (bromophenyl and heptyl groups) are the primary drivers of its solubility behavior.

This leads to the foundational principle of solubility: "Like dissolves like." [1][3] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. Based on this rule and the compound's properties, we can construct a predicted solubility profile.

Table 2: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Heptane, TolueneHigh / Miscible The dominant non-polar alkyl and aromatic regions of the solute interact favorably with non-polar solvents via van der Waals forces.[4]
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), AcetoneHigh to Moderate These solvents possess a dipole moment that can interact with the polar ether bond of the solute, while their organic character accommodates the non-polar regions.[5]
Polar Protic Ethanol, MethanolModerate to Low The solvent's ability to hydrogen bond with itself is strong. The solute can only act as a weak H-bond acceptor and cannot disrupt the solvent's network effectively.
Highly Polar WaterInsoluble The hydrophobic nature of the molecule prevents it from forming favorable interactions with the highly structured hydrogen-bonding network of water.[3]

Experimental Workflow for Solubility Determination

While predictions are invaluable, they must be confirmed by empirical data. The following section details a robust, two-stage experimental approach to determine the solubility of this compound.

Part A: Rapid Qualitative Solubility Assessment

This initial screening provides a quick, semi-quantitative assessment of solubility in various solvents, guiding the selection of candidates for more rigorous quantitative analysis.[6][7]

Protocol:

  • Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm), one for each solvent to be tested.

  • Solute Addition: Add approximately 25 mg of this compound to each test tube. The exact mass is not critical, but consistency is key.

  • Solvent Addition: Add the selected solvent to the first tube in 0.25 mL increments.

  • Mixing: After each addition, cap and vigorously shake or vortex the tube for 10-20 seconds to facilitate dissolution.[1]

  • Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.

  • Iteration: Continue adding solvent up to a total volume of 3 mL. Record the approximate volume required for complete dissolution.

  • Classification: Classify the solubility based on the volume of solvent required. A common scheme is:

    • Very Soluble: < 1 mL

    • Soluble: 1-3 mL

    • Slightly Soluble: > 3 mL

    • Insoluble: Solid remains after 3 mL.

Caption: Workflow for qualitative solubility screening.

Part B: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic solubility.[8] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Causality Behind the Protocol:

  • Excess Solute: We add an excess of solid to ensure that the solution reaches its maximum saturation point.

  • Equilibration: The mixture is agitated for an extended period (24-48 hours) to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved states. Shorter times may only yield kinetic solubility, which can be misleading.

  • Temperature Control: Solubility is temperature-dependent. A constant temperature bath ensures that the results are reproducible and relevant to a specific condition (e.g., room temperature, 25°C).

  • Phase Separation: After equilibration, the undissolved solid must be completely removed to accurately measure the concentration of the supernatant. Filtration through a low-binding filter (e.g., 0.22 µm PTFE) is critical to avoid contaminating the sample with solid particles.

  • Analysis: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is used to precisely quantify the solute concentration. The bromophenyl group in the molecule makes it an excellent chromophore for UV detection.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a 4 mL glass vial.

  • Solvent Addition: Add a known volume of the chosen solvent (e.g., 2 mL).

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24-48 hours.

  • Phase Separation: Allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a glass pipette. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.

    • Self-Validation Check: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: If necessary, dilute the filtrate with the same solvent to bring the concentration within the linear range of the analytical calibration curve.

  • Quantification: Analyze the sample using a pre-validated HPLC-UV method. Calculate the concentration against a standard curve prepared from known concentrations of this compound.

  • Calculation: The solubility (S) is calculated using the formula:

    • S (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

Caption: Shake-flask method for quantitative solubility.

Safety and Handling

When conducting solubility experiments, adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9]

  • Solvent Hazards: Be aware of the specific hazards of each solvent. For example, heptane and other hydrocarbon solvents are highly flammable and should be kept away from ignition sources.[10][11]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Conclusion

The solubility of this compound is dictated by its predominantly non-polar structure. Theoretical analysis predicts high solubility in non-polar solvents like heptane and toluene, moderate solubility in polar aprotic solvents like THF, and poor solubility in polar protic solvents, especially water. This guide provides a robust framework for experimentally verifying these predictions, from rapid qualitative screening to the gold-standard shake-flask method for quantitative determination. By following these detailed protocols, researchers can generate reliable and reproducible solubility data, a critical step in advancing their research, development, and formulation efforts.

References

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Solubility of Things. (n.d.). Bromobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)heptan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)heptan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2015, December 25). What are common solvents for Bromo heptane? Retrieved from [Link]

  • Airgas. (2019, October 8). SAFETY DATA SHEET - n-Heptane. Retrieved from [Link]

  • Redox. (2022, October 14). SAFETY DATA SHEET HEPTANE. Retrieved from [Link]

  • SK Global Chemical. (2022, August 10). SAFETY DATA SHEET(SDS) Heptane Mixture. Retrieved from [Link]

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The Strategic Deployment of 1-(4-Bromophenoxy)heptane in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of molecular scaffolds, 1-(4-bromophenoxy)heptane has emerged as a particularly versatile and strategically valuable component. This technical guide provides an in-depth exploration of this compound as a pivotal building block, elucidating its synthesis, physicochemical properties, and its multifaceted applications in the construction of complex, biologically active molecules. We will delve into the rationale behind its use, detailing key synthetic transformations and providing field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their quest for innovative therapeutics.

Introduction: The Archetype of a Versatile Building Block

This compound is a bifunctional organic molecule that marries two key reactive moieties: a brominated aromatic ring and a long aliphatic ether chain. This unique combination underpins its utility in medicinal chemistry. The aryl bromide serves as a versatile handle for a myriad of cross-coupling reactions, enabling the facile introduction of diverse functionalities. Simultaneously, the heptyl ether chain imparts significant lipophilicity, a critical parameter for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as membrane permeability and target engagement.[1][2] The ether linkage itself is a common feature in many pharmaceutical compounds due to its relative stability and ability to participate in hydrogen bonding.[3]

The strategic incorporation of the 4-(heptyloxy)phenyl motif can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making it a valuable tool for lead optimization.[4] This guide will illuminate the practical applications of this building block, transitioning from its fundamental properties to its role in the synthesis of bioactive compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a building block is essential for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₉BrO[5][6]
Molecular Weight 271.19 g/mol [5]
CAS Number 123732-04-7[5][6]
Boiling Point 314.9 °C at 760 mmHg[6]
Flash Point 131.5 °C[6]
Refractive Index 1.511[6]
Appearance Varies; typically a liquid or low-melting solidN/A

Synthesis of the Building Block: The Williamson Ether Synthesis

The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This robust Sₙ2 reaction involves the deprotonation of 4-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from 1-bromoheptane.

Conceptual Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products 4-Bromophenol 4-Bromophenol Deprotonation Deprotonation of Phenol 4-Bromophenol->Deprotonation Reacts with 1-Bromoheptane 1-Bromoheptane SN2_Attack Nucleophilic Attack (SN2) 1-Bromoheptane->SN2_Attack Attacked by Base Base (e.g., KOH, NaH) Base->Deprotonation Deprotonation->SN2_Attack Forms 4-Bromophenoxide Product This compound SN2_Attack->Product Byproduct Salt Byproduct SN2_Attack->Byproduct

Caption: Workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis
  • Materials: 4-bromophenol, 1-bromoheptane, potassium hydroxide (KOH), ethanol, reflux condenser, round-bottom flask, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 4-bromophenol (1.0 eq) and potassium hydroxide (1.1 eq) in ethanol.

    • Attach a reflux condenser and heat the mixture to reflux until all solids have dissolved, indicating the formation of the potassium 4-bromophenoxide.[7]

    • Slowly add 1-bromoheptane (1.05 eq) to the refluxing solution.

    • Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, allow the reaction to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

This compound as a Linchpin in Cross-Coupling Reactions

The true power of this compound as a building block lies in the reactivity of its aryl bromide moiety. This functional group serves as a versatile anchor point for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C-C bonds with high efficiency and functional group tolerance.[8] In the context of this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 4-position of the phenoxy ring.

Suzuki_Coupling Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Oxidative Addition Transmetalation Transmetalation OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Regenerates Catalyst Product Coupled Product RedElim->Product ArylBromide This compound ArylBromide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

  • Materials: this compound, boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane, DMF), inert atmosphere (N₂ or Ar).

  • Procedure:

    • To an oven-dried flask, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent, followed by the palladium catalyst (1-5 mol%).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by column chromatography to afford the coupled product.[10]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[11] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse chemical space of N-arylated compounds.

Buchwald_Hartwig Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Oxidative Addition AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd(0)L2 Regenerates Catalyst Product Arylamine Product RedElim->Product ArylBromide This compound ArylBromide->OxAdd Amine R₂NH + Base Amine->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[11]

  • Materials: this compound, amine, palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., BINAP, XPhos), strong base (e.g., NaOt-Bu, K₃PO₄), anhydrous solvent (e.g., toluene, dioxane), inert atmosphere.

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

    • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.1-1.2 eq).

    • Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring.

    • Monitor the reaction for completion.

    • After cooling, dilute the reaction mixture with an organic solvent and filter through Celite.

    • Wash the filtrate with water and brine, dry, and concentrate.

    • Purify the crude product by column chromatography.[6]

Case Study: Synthesis of Anticonvulsant 3-Alkoxy-4-(4-(heptyloxy)phenyl)-4H-1,2,4-triazoles

To exemplify the practical application of the 4-(heptyloxy)phenyl moiety derived from a precursor of this compound, we will examine the synthesis of a series of 3-alkoxy-4-(4-(heptyloxy)phenyl)-4H-1,2,4-triazoles, which have demonstrated significant anticonvulsant activity.[3]

Synthetic Strategy Overview

The synthesis commences with the protection and alkylation of 4-aminophenol to introduce the heptyl ether chain, followed by the construction of the triazole ring and subsequent derivatization.

Anticonvulsant_Synthesis A N-(4-hydroxyphenyl)acetamide B N-(4-(heptyloxy)phenyl)acetamide A->B Heptyl Bromide, Base C 4-(heptyloxy)aniline B->C Acid Hydrolysis D 4-(4-(heptyloxy)phenyl)-2H-1,2,4-triazol-3(4H)-one C->D Triethyl orthoformate, Methyl hydrazinocarboxylate, Sodium methoxide E 3-Alkoxy-4-(4-(heptyloxy)phenyl)-4H-1,2,4-triazole (Final Product) D->E Alkylation (R-X, Base)

Caption: Synthetic pathway to anticonvulsant triazole derivatives.[3]

Detailed Experimental Protocols
  • Procedure: N-(4-hydroxyphenyl)acetamide (1.0 eq) is reacted with 1-bromoheptane (1.1 eq) in the presence of a base such as potassium carbonate in a suitable solvent like ethanol, with heating and stirring to yield the desired product.[3]

  • Procedure: The N-(4-(heptyloxy)phenyl)acetamide from the previous step is hydrolyzed using an aqueous acid solution (e.g., 15% HCl) under reflux to afford 4-(heptyloxy)aniline.[3] This key intermediate is analogous to the product of a Buchwald-Hartwig amination of this compound with an ammonia equivalent.

  • Procedure: 4-(heptyloxy)aniline (1.0 eq) is reacted with triethyl orthoformate (1.5 eq) and methyl hydrazinocarboxylate (1.2 eq) in ethanol, followed by the addition of sodium methoxide to facilitate the cyclization and formation of the triazolone ring.[3]

  • Procedure: The triazolone intermediate (1.0 eq) is alkylated with various alkyl halides (1.3 eq) in the presence of aqueous sodium hydroxide and ethanol under reflux to yield the final target compounds.[1]

This synthetic sequence highlights how the 4-(heptyloxy)phenyl scaffold, readily accessible from precursors like this compound, serves as a foundational element in the construction of medicinally relevant heterocyclic systems. The anticonvulsant activity of the final products underscores the value of this building block in drug discovery.[2][12]

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a powerful combination of a versatile reactive handle and a lipophilic tail. Its utility is demonstrated through its facile incorporation into complex molecules via robust and well-established synthetic methodologies such as the Williamson ether synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The successful synthesis of potent anticonvulsant triazole derivatives from a closely related precursor showcases the tangible impact of the 4-(heptyloxy)phenyl moiety in the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the judicious use of such versatile building blocks will remain a cornerstone of successful drug discovery campaigns.

References

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Fang, Y. Q., Sun, C. L., Liu, D. C., Wang, S. B., & Quan, Z. S. (2012). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole. Iranian Journal of Pharmaceutical Research, 11(3), 841–850.
  • Fang, Y. Q., Sun, C. L., Liu, D. C., Wang, S. B., & Quan, Z. S. (2012). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole. Brieflands. Retrieved from [Link]

  • Fang, Y. Q., Sun, C. L., Liu, D. C., Wang, S. B., & Quan, Z. S. (2012). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole. ResearchGate. Retrieved from [Link]

  • Fang, Y. Q., Sun, C. L., Liu, D. C., Wang, S. B., & Quan, Z. S. (2012). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole. National Institutes of Health. Retrieved from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
    • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

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A Technical Guide to the Synthetic Applications of 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development on the applications of 1-(4-bromophenoxy)heptane in modern organic synthesis. We will move beyond a simple catalog of reactions to explore the causality behind experimental choices, providing field-proven insights into its utility as a versatile building block.

Section 1: Compound Profile and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a brominated aromatic ring and a long aliphatic ether chain. This unique structure makes it a valuable intermediate. The aryl bromide moiety is a cornerstone for transition-metal-catalyzed cross-coupling reactions, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds. The heptyl ether chain imparts significant lipophilicity, a property often tuned in drug discovery to modulate a candidate's pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion).

Its identity is established by the following identifiers:

  • IUPAC Name : 1-bromo-4-(heptyloxy)benzene[1]

  • CAS Number : 123732-04-7[1][2][3]

  • Molecular Formula : C13H19BrO[1][2][3]

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Weight 271.19 g/mol [1][2]
Boiling Point 314.9°C at 760 mmHg[3]
Flash Point 131.5°C[3]
Refractive Index 1.511[3]
Appearance Varies; often detailed in supplier specifications[3]

Section 2: Synthesis of the Core Reagent: this compound

The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the oxygen of a phenoxide acts as the nucleophile.

Mechanism : The synthesis proceeds by deprotonating 4-bromophenol with a suitable base to form the more nucleophilic 4-bromophenoxide. This anion then attacks an electrophilic heptyl halide, such as 1-bromoheptane, displacing the bromide and forming the desired ether linkage.

Causality in Experimental Design :

  • Choice of Base : Potassium carbonate (K2CO3) is a common and cost-effective choice. It is sufficiently basic to deprotonate the phenol but is not so strong as to cause side reactions. For more stubborn reactions, a stronger base like sodium hydride (NaH) could be used, but this requires stricter anhydrous conditions.

  • Choice of Solvent : A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base (e.g., K+), leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.

  • Reaction Temperature : Heating the reaction mixture, typically to the reflux temperature of the solvent, provides the necessary activation energy for the substitution to proceed at a practical rate.

Detailed Experimental Protocol: Williamson Ether Synthesis
  • Reagent Setup : To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and a suitable volume of acetone or DMF to ensure adequate stirring.

  • Addition of Alkyl Halide : While stirring, add 1-bromoheptane (1.1 eq) to the mixture.

  • Reaction : Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification : Dissolve the resulting crude oil in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with 1M NaOH solution to remove any unreacted phenol, followed by water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.[4] The final product can be further purified by column chromatography on silica gel if necessary.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup 4-Bromophenol 4-Bromophenol Reflux Heat to Reflux (12-24h) 4-Bromophenol->Reflux 1-Bromoheptane 1-Bromoheptane 1-Bromoheptane->Reflux K2CO3 K2CO3 (Base) K2CO3->Reflux Acetone Acetone (Solvent) Acetone->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Section 3: Key Applications in Cross-Coupling Chemistry

The true synthetic power of this compound lies in the reactivity of its aryl bromide group. This functional group is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing the complex molecular architectures required in pharmaceuticals and materials science.[5]

Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most important method for forming aryl-aryl or aryl-alkyl bonds. It involves the reaction of an organohalide with an organoboron compound.

Mechanistic Insight : The reaction is driven by a palladium catalyst that cycles through three key steps:

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.

  • Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the new C-C bond.

Suzuki_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(Br)L2 pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 ar_r Ar-R (Product) reductive_elimination->ar_r transmetalation Transmetalation pd_r_complex Ar-Pd(II)(R)L2 transmetalation->pd_r_complex pd_complex->pd_r_complex pd_r_complex->pd0 pd_r_complex->reductive_elimination arbr Ar-Br (this compound) arbr->oxidative_addition boronic R-B(OR)2 boronic->transmetalation base Base (e.g., K2CO3) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Inert Atmosphere : Charge a Schlenk flask with this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and a base like K2CO3 or Cs2CO3 (2.0-3.0 eq).

  • Solvent Addition : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[6] Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.

  • Reaction : Heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup : After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[6]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate. Purify the residue by flash column chromatography to yield the biaryl product.

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination

This reaction is indispensable for synthesizing arylamines, a common motif in pharmacologically active compounds. It couples an aryl halide with a primary or secondary amine.

Causality in Experimental Design :

  • Ligand Choice : The success of this reaction is highly dependent on the phosphine ligand coordinated to the palladium catalyst. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are critical. They promote the reductive elimination step, which is often rate-limiting, and stabilize the active Pd(0) species.

  • Base Selection : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. The choice of base can significantly impact reaction efficiency and must be compatible with the substrates.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Inert Setup : In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried Schlenk tube.

  • Reagent Addition : Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent and Reaction : Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the tube and heat to 80-110 °C until the starting material is consumed.

  • Workup and Purification : Cool the reaction, dilute with ether or ethyl acetate, and filter through a pad of celite to remove palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.

Synthesis of Aryl Alkynes: The Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne. It uniquely employs a dual-catalyst system.

Mechanistic Insight : A palladium catalyst performs a cycle similar to other cross-couplings, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, facilitating the C-C bond formation.

Detailed Experimental Protocol: Sonogashira Coupling
  • Reagent Setup : To a flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Solvent and Base : Add a solvent such as THF or DMF, followed by a suitable base, typically an amine like triethylamine (Et3N) or diisopropylamine (DIPA), which also serves as a solvent.

  • Alkyne Addition : Add the terminal alkyne (1.1-1.5 eq) to the mixture.

  • Reaction : Stir the reaction at room temperature or with gentle heating until completion.

  • Workup and Purification : Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Section 4: Future Synthetic Outlook & Potential

While cross-coupling reactions represent the primary application, the structure of this compound allows for other valuable transformations:

  • Grignard Reagent Formation : The aryl bromide can be converted into the corresponding Grignard reagent by reaction with magnesium metal. This powerful nucleophile can then be used to react with a wide range of electrophiles (aldehydes, ketones, CO2, etc.) to form new C-C bonds.

  • Lithiation : Reaction with an organolithium reagent like n-butyllithium can generate an aryllithium species, another potent nucleophile for subsequent reactions.

  • Heck and Stille Couplings : The aryl bromide is also a suitable substrate for other palladium-catalyzed reactions, such as the Heck coupling (with alkenes) and the Stille coupling (with organostannanes), further broadening its synthetic utility.

The strategic placement of a reactive handle (the bromide) on a lipophilic scaffold makes this compound a highly valuable and versatile intermediate for building molecular complexity in the fields of medicinal chemistry and materials science.

References

  • PubChem. This compound | C13H19BrO | CID 599102. [Link][1]

  • Molander, G. A., & Brown, A. R. (2006). "PALLADIUM-CATALYZED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF POTASSIUM 2-PHENETHYLTRIFLUOROBORATE WITH 4-BROMOACETOPHENONE". Organic Syntheses, 83, 160. [Link][5]

  • Allais, C., & Rousseau, J. (2018). "SYNTHESIS OF CYCLOPENTYLBENZENE VIA DECARBOXYLATIVE ARYLATION OF A CARBOXYLIC ACID SALT". Organic Syntheses, 95, 240. [Link][4]

  • Chen, Y., & Tang, W. (2023). "VISIBLE-LIGHT-PROMOTED C–S CROSS-COUPLING REACTION FOR SYNTHESIS OF AROMATIC THIOETHERS". Organic Syntheses, 100, 234. [Link][6]

  • Chemistry LibreTexts. (2024). 9.9: An Introduction to Organic Synthesis. [Link][7]

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1-(4-Bromophenoxy)heptane: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 1-(4-Bromophenoxy)heptane emerges as a highly versatile and valuable precursor, offering a unique combination of structural features conducive to the synthesis of a diverse array of bioactive compounds. This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its application in the generation of molecules with significant pharmacological potential. Particular emphasis is placed on its utility in creating antiviral agents, alongside a discussion of its suitability for various cross-coupling reactions that open avenues to a wide range of chemical diversity. This document serves as a resource for researchers and scientists in the field of drug discovery, providing both foundational knowledge and practical insights into the application of this promising chemical entity.

Introduction: The Strategic Importance of Aryl Ethers in Medicinal Chemistry

Aromatic compounds are fundamental building blocks in the design of pharmaceuticals, largely due to their ability to engage in various non-covalent interactions with biological targets, such as proteins and nucleic acids.[1] The rigid and planar nature of aromatic rings provides a stable scaffold for the three-dimensional orientation of functional groups, which is crucial for ligand-receptor recognition.[1] Among the vast array of aromatic structures, the aryl ether motif is of particular significance in medicinal chemistry. Ethers are prevalent in numerous pharmaceutical compounds owing to their unique physicochemical properties, including their relative stability and ability to modulate a drug's pharmacokinetic profile.[2] The ether linkage can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

This compound is a bifunctional molecule that strategically combines a lipophilic heptyl chain with a reactive 4-bromophenyl group via an ether linkage. The heptyl group can enhance membrane permeability and engagement with hydrophobic pockets in target proteins, while the bromine atom on the aromatic ring serves as a versatile synthetic handle for a multitude of chemical transformations. This dual functionality makes this compound an attractive starting material for the construction of complex bioactive molecules.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physical and chemical properties of a precursor is essential for its effective use in synthesis.

Physicochemical Data
PropertyValueReference
Molecular Formula C₁₃H₁₉BrO[3]
Molecular Weight 271.19 g/mol [3]
CAS Number 123732-04-7[3][4]
Boiling Point 314.9 °C at 760 mmHg[5]
Refractive Index 1.511[5]
Appearance Refer to supplier specifications[5]
Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-bromophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a heptyl halide, typically 1-bromoheptane or 1-iodoheptane.

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide + Base Base Base (e.g., K₂CO₃, NaH) 1-Heptyl_halide 1-Heptyl halide (X = Br, I) This compound This compound Salt_byproduct Salt byproduct 4-Bromophenoxide->this compound + 1-Heptyl halide

Caption: General scheme for the Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • To a stirred solution of 4-bromophenol (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-bromophenoxide salt.

  • Add 1-bromoheptane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Application as a Precursor for Antiviral Agents: Synthesis of 1-[ω-(4-Bromophenoxy)alkyl]uracil Derivatives

A significant application of ω-(4-bromophenoxy)alkyl precursors is in the synthesis of nucleoside analogues with potential antiviral activity. Research has demonstrated that a series of 1-[ω-(bromophenoxy)alkyl]-uracil derivatives exhibit inhibitory activity against human cytomegalovirus (HCMV).[2][6][7] Although the specific synthesis using the heptyl derivative has not been explicitly detailed in the cited literature, the methodology is well-established for analogues with varying alkyl chain lengths (n=2-6), making it directly applicable. A compound with a five-methylene group bridge was found to have high anti-cytomegalovirus activity in vitro.[2][6][7]

The synthetic strategy involves the N-alkylation of a uracil derivative with a ω-(4-bromophenoxy)alkyl halide. In the context of our precursor, this would involve the synthesis of 1-bromo-7-(4-bromophenoxy)heptane, followed by its reaction with a suitably protected uracil. However, a more direct approach is the alkylation of uracil with a dihaloalkane, followed by reaction with 4-bromophenol. A more convergent and often higher-yielding approach is the initial synthesis of the ω-(4-bromophenoxy)alkyl halide, which is then used to alkylate the desired heterocyclic base.

Reaction Workflow:

G cluster_0 Synthesis of Bioactive Uracil Derivative A This compound B Modification to 1-bromo-7-(4-bromophenoxy)heptane (Conceptual Step) A->B Halogenation of heptyl chain D N-Alkylation B->D C Uracil C->D E 1-[7-(4-Bromophenoxy)heptyl]uracil (Target Bioactive Scaffold) D->E Formation of C-N bond F Further Functionalization E->F e.g., Cross-coupling at the aryl bromide

Caption: Conceptual workflow for the synthesis of bioactive uracil derivatives.

Detailed Experimental Protocol: Synthesis of 1-[5-(4-Bromophenoxy)pentyl]-3-(naphthalen-1-ylmethyl)uracil (A Representative Analogue)

This protocol is adapted from the synthesis of a closely related analogue and illustrates the key chemical transformations.[2]

  • Synthesis of 1-[5-(4-bromophenoxy)pentyl]uracil:

    • To a solution of 1-(5-bromopentyl)uracil in DMF, add 4-bromophenol and potassium carbonate.

    • Stir the mixture at an elevated temperature (e.g., 80 °C) until the reaction is complete as monitored by TLC.

    • Work-up the reaction as described in section 2.2 to isolate the desired product.

  • N-Alkylation with Naphthalenylmethyl Bromide:

    • To a solution of 1-[5-(4-bromophenoxy)pentyl]uracil (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-(bromomethyl)naphthalene (1.1 eq) and continue stirring at room temperature.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and purification by column chromatography to yield the final product.

Versatility in Cross-Coupling Reactions for Further Diversification

The presence of a bromine atom on the phenyl ring of this compound makes it an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are instrumental in the construction of complex molecules from simpler precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Reacting this compound with various aryl or heteroaryl boronic acids or esters would yield biaryl or heteroaryl-aryl ether derivatives. This is a powerful method for introducing diverse aromatic systems, which can significantly modulate the biological activity of the resulting compounds.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples aryl halides with alkenes to form substituted alkenes.[8][9] This would allow for the introduction of various vinylic functionalities onto the aromatic ring of this compound, providing access to compounds with extended conjugation and different spatial arrangements of substituents.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction would enable the introduction of an alkyne moiety, which can serve as a versatile functional group for further transformations or as a key structural element in bioactive molecules.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides to form carbon-nitrogen bonds.[10] This reaction would allow for the direct introduction of primary or secondary amines at the 4-position of the phenoxy group, leading to the synthesis of various anilines and their derivatives, which are common motifs in pharmaceuticals.

Ullmann Condensation

The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl ethers, thioethers, nitriles, and amines.[2] This reaction provides an alternative to palladium-catalyzed methods and can be particularly useful for the formation of diaryl ethers.

Conceptual Reaction Pathways:

G cluster_0 Diversification of this compound A This compound B Suzuki-Miyaura (Ar-B(OH)₂, Pd cat.) A->B C Heck (Alkene, Pd cat.) A->C D Sonogashira (Alkyne, Pd/Cu cat.) A->D E Buchwald-Hartwig (Amine, Pd cat.) A->E F Ullmann (Nu-H, Cu cat.) A->F P1 Biaryl Ether Derivatives B->P1 P2 Styrenyl Ether Derivatives C->P2 P3 Alkynyl Ether Derivatives D->P3 P4 Aminoaryl Ether Derivatives E->P4 P5 Diaryl Ethers, etc. F->P5

Caption: Potential cross-coupling reactions for the diversification of this compound.

Conclusion

This compound is a strategically designed precursor that offers significant advantages in the synthesis of bioactive compounds. Its lipophilic alkyl chain and reactive aryl bromide handle provide a versatile platform for generating molecular diversity. The demonstrated utility of closely related analogues in the synthesis of potent antiviral agents highlights the immediate potential of this compound in this therapeutic area. Furthermore, its suitability for a wide range of robust and well-established cross-coupling reactions opens up a vast chemical space for exploration in drug discovery programs targeting a multitude of diseases. This guide underscores the value of this compound as a key building block for the medicinal chemist's toolbox and encourages its broader application in the quest for novel therapeutics.

References

  • Paramonova, M. P., Gureeva, E. S., Ozerov, A. A., Snoeck, R., Andrei, G., Alexandrov, D. A., Handazinskaya, A. L., Novikov, M. S., & Kochetkov, S. N. (2022). Synthesis of 1-[ω-(Bromophenoxy)alkyl]-3-Naphthalenylmethyl Uracil Derivatives and Their Analogues as Probable Inhibitors of Human Cytomegalovirus Replication. Doklady Biochemistry and Biophysics, 507(1), 357–362. [Link]

  • Paramonova, M. P., Gureeva, E. S., Ozerov, A. A., Snoeck, R., Andrei, G., Alexandrov, D. A., Handazinskaya, A. L., Novikov, M. S., & Kochetkov, S. N. (2022). Synthesis of 1-[ω-(Bromophenoxy)alkyl]-3-Naphthalenylmethyl Uracil Derivatives and Their Analogues as Probable Inhibitors of Human Cytomegalovirus Replication. Doklady Biochemistry and Biophysics, 507(1), 357–362. [Link]

  • Paramonova, M. P., Gureeva, E. S., Ozerov, A. A., Snoeck, R., Andrei, G., Aleksandrov, D. A., Khandazhinskaya, A. L., Novikov, M. S., & Kochetkov, S. N. (2023). Synthesis of 1-[ω-(Bromophenoxy)alkyl]-3-naphthalenylmethyl Derivatives of Uracil and Their Analogues As Probable Inhibitors of Human Cytomegalovirus Replication. Doklady Biochemistry and Biophysics, 509(1), 41–46. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

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  • Vertex AI Search. (2023). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.
  • Wikipedia. (2023, November 29). Sonogashira coupling. In Wikipedia. [Link]

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Unlocking Synthetic Pathways: A Technical Guide to the Reactivity of the C-Br Bond in 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity centered on the carbon-bromine (C-Br) bond of 1-(4-Bromophenoxy)heptane. This molecule serves as an important exemplar for a class of aromatic ethers widely encountered in medicinal chemistry and materials science. We dissect the electronic and steric factors governing the C-Br bond's behavior and provide field-proven, detailed protocols for its engagement in cornerstone synthetic transformations, including palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthetic handle for the construction of complex molecular architectures. Emphasis is placed on the causality behind experimental design, potential side reactions, and the stability of the ether linkage under various conditions to ensure robust and reproducible outcomes.

Introduction: The Aryl Bromide as a Strategic Linchpin

Aryl halides, and particularly aryl bromides, represent one of the most reliable and versatile functional groups in modern organic synthesis. Their stability, accessibility, and well-documented reactivity in a vast array of transformations make them indispensable precursors. This compound encapsulates several key structural features: a reactive C(sp²)–Br bond, an electron-rich aromatic core due to the ether linkage, and a flexible alkyl chain.

The C-Br bond's moderate bond strength and polarity make it an ideal electrophilic partner for a multitude of reactions, most notably palladium-catalyzed cross-couplings.[1] Understanding how to selectively activate and transform this bond in the presence of the molecule's other functionalities—the ether and the alkyl chain—is paramount for its effective use in multi-step synthesis.

Molecular Structure and Electronic Profile

The key to predicting the reactivity of this compound lies in its electronic structure. The oxygen atom of the heptoxy group acts as a powerful electron-donating group (EDG) through resonance, enriching the electron density of the phenyl ring. This has a direct impact on the C-Br bond, making the carbon atom less electrophilic and the bond stronger compared to an unsubsituted bromobenzene. This increased electron density can render the initial oxidative addition step in many catalytic cycles more challenging, a critical consideration for catalyst and ligand selection.[2]

Caption: Key reactive bonds in this compound.

Palladium-Catalyzed Cross-Coupling: The Core Application

Palladium-catalyzed reactions are the most powerful tools for functionalizing the C-Br bond. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a nucleophilic partner and reductive elimination to form the product and regenerate the Pd(0) catalyst.[3]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a premier method for constructing biaryl structures.[1][4]

Causality Behind Protocol Choices:

  • Catalyst System: For an electron-rich substrate like this compound, the oxidative addition step is often rate-limiting.[3] To overcome this, highly active catalyst systems are required. The use of bulky, electron-rich phosphine ligands (e.g., PCy₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is essential.[5][6] These ligands stabilize the Pd(0) center and facilitate its insertion into the robust C-Br bond.[2]

  • Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[7] A moderately strong base like K₂CO₃ or K₃PO₄ is typically effective and is mild enough to avoid cleavage of the ether linkage.[1]

  • Solvent: A biphasic solvent system like Toluene/Water or a polar aprotic solvent like Dioxane is commonly used to dissolve both the organic substrate and the inorganic base.[1]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OA Oxidative Addition (Ar-Br) Pd0->OA Ar = 4-(heptyloxy)phenyl PdII_complex L₂Pd(II)(Ar)(Br) OA->PdII_complex Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_complex->Transmetalation PdII_R_complex L₂Pd(II)(Ar)(R) Transmetalation->PdII_R_complex RE Reductive Elimination PdII_R_complex->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-R) RE->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 2.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4.4 mol%). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add a degassed mixture of Toluene and Water (e.g., 4:1 v/v, 0.1 M concentration relative to the aryl bromide).

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / Pd₂(dba)₃Common, reliable Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, PCy₃Bulky, electron-rich ligands to promote oxidative addition.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates boronic acid for transmetalation.[7]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system to accommodate all reagents.[1]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.

Table 1: Recommended Parameters for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[8][9] This reaction is fundamental in pharmaceutical development, where the aryl amine moiety is a common pharmacophore.

Causality Behind Protocol Choices:

  • Catalyst System: Similar to the Suzuki coupling, electron-rich biarylphosphine ligands are critical for coupling with electron-rich aryl bromides.[10] Ligands like BINAP or Josiphos are often employed.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[9] Sodium tert-butoxide (NaOt-Bu) is a common choice. Care must be taken, as excessively harsh bases or high temperatures could potentially cleave the ether bond.[11]

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Cycle Pd0 L₂Pd(0) OA Oxidative Addition (Ar-Br) Pd0->OA Ar = 4-(heptyloxy)phenyl PdII_complex L₂Pd(II)(Ar)(Br) OA->PdII_complex Amine_Coord Amine Coordination + Deprotonation (Base) PdII_complex->Amine_Coord R¹R²NH Amido_complex L₂Pd(II)(Ar)(NR¹R²) Amine_Coord->Amido_complex RE Reductive Elimination Amido_complex->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-NR¹R²) RE->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2.2: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: To a glovebox-dried Schlenk tube, add NaOt-Bu (1.4 equiv.). Add this compound (1.0 equiv.), the catalyst precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., BINAP, 2-4 mol%).

  • Reagent Addition: Add anhydrous, degassed toluene, followed by the amine (e.g., morpholine, 1.2 equiv.).

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitoring & Workup: Follow the procedure outlined in Protocol 2.1.

  • Purification: Purify the crude product via column chromatography to obtain the desired aryl amine.

Organometallic Transformations: Grignard Reagent Formation

The C-Br bond can be reductively converted into a potent carbon nucleophile via the formation of a Grignard reagent.[12] This transformation fundamentally inverts the polarity of the aryl carbon, opening up pathways for reactions with electrophiles like carbonyls, epoxides, and CO₂.

Causality Behind Protocol Choices:

  • Solvent: The reaction must be performed in a dry, aprotic ether solvent like diethyl ether or tetrahydrofuran (THF).[13][14] The ether coordinates to the magnesium center, stabilizing the Grignard reagent.[12]

  • Initiation: The reaction is often subject to an induction period as it involves the disruption of the passivating magnesium oxide layer on the metal surface.[13] A small crystal of iodine or 1,2-dibromoethane can be used as an activator.[15]

  • Exclusion of Water: Grignard reagents are extremely strong bases and are rapidly quenched by protic sources, including water and alcohols.[14] All glassware must be rigorously dried, and anhydrous solvents must be used.

Protocol 3.1: Formation and Trapping of the Grignard Reagent

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool.

  • Initiation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small volume of anhydrous THF and a single crystal of iodine.

  • Grignard Formation: Dissolve this compound (1.0 equiv.) in anhydrous THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the addition is complete, continue to stir for 1 hour. Cool the resulting Grignard solution in an ice bath. Add a solution of the electrophile (e.g., benzophenone, 1.0 equiv.) in anhydrous THF dropwise.

  • Workup: After the addition, allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography or recrystallization.[16]

Caption: General experimental workflow for C-Br bond functionalization.

Stability and Potential Side Reactions

A robust understanding of potential failure modes is critical for successful synthesis.

  • Ether Bond Stability: The C(aryl)-O bond is generally stable under the conditions used for most palladium-catalyzed couplings and Grignard formations.[17] However, extremely harsh basic conditions, high temperatures for prolonged periods, or the use of certain nickel catalysts with strongly reducing partners could potentially lead to C-O bond cleavage.[18][19] This is a critical consideration in complex molecule synthesis where functional group tolerance is key.

  • Homocoupling: In Suzuki reactions, a common side product is the homocoupling of the boronic acid to form a biphenyl (R-R). This can be minimized by careful control of reaction conditions and slow addition of reagents.[20]

  • Dehalogenation: Reductive dehalogenation of the C-Br bond to a C-H bond can occur, particularly if there are reducing agents present or if the catalytic cycle is inefficient.[20]

  • Alkyl Chain Reactivity: The heptyl chain is aliphatic and generally unreactive under the discussed conditions. Radical reactions, such as benzylic bromination, require a C-H bond adjacent to an aromatic ring and will not occur on this specific substrate.[21]

Conclusion

The C-Br bond in this compound is a highly valuable and versatile synthetic handle. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. The primary challenge in its functionalization stems from the electron-donating nature of the heptoxy group, which necessitates the use of highly active, modern catalyst systems featuring bulky, electron-rich ligands. By understanding the mechanistic principles and carefully selecting reaction conditions, researchers can effectively and selectively transform this bond to build a diverse array of complex molecules. The protocols and insights provided herein serve as a validated foundation for leveraging this chemistry in research and development.

References

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchG
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Grignard Reaction, Mechanism, Reagent and Che
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
  • Grignard reagent - Wikipedia.
  • Suzuki Coupling - Organic Chemistry Portal.
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  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling - Organic Synthesis.
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  • Suzuki reaction - Wikipedia.
  • Suzuki-Miyaura coupling (or Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane... - Chemistry LibreTexts.
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  • Grignard Reaction - Web Pages.
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  • Metal-catalyzed activation of ethers via C–O bond cleavage - The Royal Society of Chemistry.
  • Recent Advances in C–O Bond Cleavage of Aryl, Vinyl, and Benzylic Ethers - ResearchG
  • Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel C
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid

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Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl alkyl ethers are a ubiquitous and functionally significant structural motif found in a multitude of pharmaceutical agents and biologically active compounds.[1][2][3] This technical guide provides an in-depth review of 1-(4-Bromophenoxy)heptane, a representative member of this class, and its analogs. We will explore the mechanistic details and practical considerations of its synthesis, primarily via the Williamson ether synthesis, outline modern spectroscopic techniques for its unambiguous characterization, and critically evaluate its role as a versatile building block in medicinal chemistry. The guide emphasizes the strategic utility of the aryl bromide moiety for diversification through cross-coupling reactions and the influence of the alkyl chain on crucial pharmacokinetic parameters like lipophilicity, offering field-proven insights for drug development professionals.

The Strategic Importance of the Aryl Alkyl Ether Scaffold

The ether linkage, particularly between an aromatic ring and an alkyl chain, is a cornerstone of modern drug design. Its chemical stability provides metabolic resistance at the linkage point, a desirable feature for enhancing a drug's half-life. Aryl alkyl ethers are prevalent in numerous approved drugs, underscoring their value.[2][3] this compound serves as an exemplary scaffold, embodying two key features for drug discovery:

  • The Heptyl Chain: This long alkyl group significantly increases the molecule's lipophilicity . Lipophilicity is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5] By modulating the length and branching of the alkyl chain, medicinal chemists can fine-tune a compound's ability to cross biological membranes and optimize its overall pharmacokinetic behavior.[6][]

  • The 4-Bromophenyl Group: The bromine atom is not merely a placeholder. It serves as a highly versatile synthetic handle. Its presence allows for a wide array of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[8] This capability enables the rapid generation of diverse molecular libraries from a single advanced intermediate, accelerating the structure-activity relationship (SAR) studies essential for lead optimization.[9][10]

Synthesis: The Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains the most robust and widely used method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[11][12][13] The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[12][14]

Mechanism and Rationale

The synthesis of this compound proceeds in two conceptual steps:

  • Deprotonation: A base is used to deprotonate the weakly acidic hydroxyl group of 4-bromophenol, generating a highly nucleophilic 4-bromophenoxide anion.

  • SN2 Attack: The resulting phenoxide attacks the primary alkyl halide (1-bromoheptane) in a concerted, backside attack, displacing the bromide leaving group and forming the ether bond.

For this SN2 reaction to be efficient, the alkyl halide must be primary or methyl.[12][14] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product (an alkene).[14]

Williamson_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Purification phenol 4-Bromophenol deprotonation Deprotonation phenol->deprotonation alkyl_halide 1-Bromoheptane sn2_attack SN2 Attack alkyl_halide->sn2_attack base Base (e.g., K2CO3) base->deprotonation solvent Solvent (e.g., Acetone) solvent->sn2_attack Polar Aprotic Solvent deprotonation->sn2_attack Generates Nucleophilic 4-Bromophenoxide workup Aqueous Workup sn2_attack->workup Forms Ether Bond product This compound purification Chromatography workup->purification purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Bromophenol

  • 1-Bromoheptane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Combine 4-bromophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone in a round-bottom flask equipped with a reflux condenser and magnetic stir bar. The solvent volume should be sufficient to create a stirrable slurry.

    • Rationale: Potassium carbonate is a mild base, sufficient to deprotonate the phenol. Acetone is a polar aprotic solvent that effectively solvates the potassium cation but not the phenoxide anion, enhancing its nucleophilicity.[13]

  • Reagent Addition: Add 1-bromoheptane (1.1-1.2 eq.) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 16-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature and filter to remove the inorganic salts. Rinse the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH (to remove any unreacted phenol), followed by water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a low-polarity eluent system (e.g., hexanes/ethyl acetate gradient), to obtain the pure this compound.

Structural Elucidation and Data Interpretation

Confirming the structure and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods is employed for this purpose.[15]

Table 1: Expected Spectroscopic Data for this compound

TechniqueExpected Data and Interpretation
¹H NMR ~7.4 ppm (d, 2H): Aromatic protons ortho to the bromine. ~6.8 ppm (d, 2H): Aromatic protons ortho to the ether oxygen. ~3.9 ppm (t, 2H): Methylene (-OCH₂-) protons adjacent to the oxygen. ~1.7 ppm (quint, 2H): Methylene (-OCH₂CH₂ -) protons. ~1.4-1.2 ppm (m, 6H): Remaining internal methylene protons of the heptyl chain. ~0.9 ppm (t, 3H): Terminal methyl (-CH₃) protons.
¹³C NMR ~158 ppm: Aromatic carbon bonded to oxygen. ~132 ppm: Aromatic carbons ortho to bromine. ~116 ppm: Aromatic carbons ortho to oxygen. ~114 ppm: Aromatic carbon bonded to bromine. ~68 ppm: Methylene carbon adjacent to oxygen (-O CH₂-). ~32, 29, 26, 22 ppm: Aliphatic carbons of the heptyl chain. ~14 ppm: Terminal methyl carbon.
Mass Spec (EI) The molecular ion (M⁺) peak will appear as a doublet of nearly equal intensity (1:1 ratio) at m/z 270 and 272, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
IR Spec ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching. ~1240 cm⁻¹: Strong, characteristic aryl-alkyl ether C-O stretching.

Note: NMR chemical shifts (ppm) are approximate and depend on the solvent used. The interpretation of these spectra provides a complete picture of the molecule's connectivity.[16][17][18]

Applications in Medicinal Chemistry: A Versatile Scaffold

The true value of this compound lies in its potential as a versatile starting material for creating more complex molecules with potential therapeutic value.

Diversification via Cross-Coupling

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[19] This allows for the "plug-and-play" attachment of various molecular fragments.

Diversification_Strategy cluster_reactions Pd-Catalyzed Cross-Coupling Reactions cluster_products Resulting Scaffolds start This compound suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald heck Heck Coupling (Alkene) start->heck sonogashira Sonogashira Coupling (Alkyne) start->sonogashira biaryl Biaryl Ethers suzuki->biaryl arylamine Aryl Amine Ethers buchwald->arylamine styrene Styrenyl Ethers heck->styrene alkynyl Aryl-Alkynyl Ethers sonogashira->alkynyl

Caption: Diversification of the scaffold via palladium-catalyzed reactions.

This strategic approach allows a drug discovery team to systematically probe the chemical space around the core scaffold, optimizing for potency, selectivity, and ADMET properties.[8][9]

Conclusion

This compound is more than a simple chemical compound; it is a strategically designed building block for medicinal chemistry. Its synthesis is straightforward and scalable via the time-tested Williamson ether synthesis. Its structure provides two key points for modulation: an alkyl chain to tune lipophilicity and a reactive aryl bromide handle for extensive diversification. Understanding the synthesis, characterization, and strategic application of such aryl alkyl ethers is fundamental for professionals engaged in the design and development of next-generation therapeutics.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link][11]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link][12]

  • Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. Retrieved from [Link][9]

  • Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In The Role of Catalysis in the Sustainable Production of Biofuels and Biocommodities. Retrieved from [Link][8]

  • Fors, B. P., & Buchwald, S. L. (2009). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Retrieved from [Link][19]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link][13]

  • Gholinejad, M., & Dorostkar, N. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Retrieved from [Link][10]

  • ResearchGate. (2024). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. Retrieved from [Link][6]

  • StudySmarter. (2023). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. Retrieved from [Link][1]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link][20]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. Retrieved from [Link][4]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link][14]

  • ResearchGate. (2012). The influence of lipophilicity in drug discovery and design. Retrieved from [Link][5]

  • Britton, J., & Majireck, M. M. (2022). Highly selective α-aryloxyalkyl C–H functionalisation of aryl alkyl ethers. RSC Publishing. Retrieved from [Link][2]

  • Science.gov. (n.d.). alkyl aryl ethers: Topics. Retrieved from [Link][21]

  • Semantic Scholar. (2012). The influence of lipophilicity in drug discovery and design. Retrieved from [Link][22]

  • ResearchGate. (2023). Alkyl aryl ethers and their preparations. Retrieved from [Link][3]

  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link][16]

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link][23]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link][17]

  • Kersten, W., & Stoye, A. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports. Retrieved from [Link][18]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(4-Bromophenoxy)heptane via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-bromophenoxy)heptane, a valuable intermediate in organic synthesis. The methodology is centered around the classic Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This guide delves into the mechanistic underpinnings of the reaction, provides detailed experimental procedures, safety precautions, purification techniques, and methods for spectroscopic characterization of the final product. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol as needed.

Introduction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form a new carbon-oxygen bond.[2][3] The efficiency of this synthesis is highest when employing primary alkyl halides to minimize competing elimination reactions.[4]

This compound is an aryl ether with potential applications as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. This protocol details its preparation from 4-bromophenol and 1-bromoheptane. The phenolic proton of 4-bromophenol is first deprotonated using a strong base to generate the more nucleophilic phenoxide, which then attacks the primary alkyl halide, 1-bromoheptane.

Reaction Scheme

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation R1 4-Bromophenol Int1 4-Bromophenoxide R1->Int1 + Base R2 1-Bromoheptane P1 This compound R2->P1 Base Base (e.g., NaH) P2 NaBr Base->P2 P3 H2 (if NaH is used) Base->P3 Solvent Solvent (e.g., DMF) Int1->P1

Figure 1: Overall reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )PuritySupplier
4-BromophenolC₆H₅BrO173.01≥98%
1-BromoheptaneC₇H₁₅Br179.10≥98%
Sodium Hydride (60% dispersion in mineral oil)NaH24.00
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09≥99.8%
Diethyl Ether, anhydrous(C₂H₅)₂O74.12≥99.7%
Saturated aqueous sodium bicarbonateNaHCO₃84.01
Saturated aqueous sodium chloride (Brine)NaCl58.44
Anhydrous magnesium sulfateMgSO₄120.37
HexanesC₆H₁₄86.18
Ethyl acetateC₄H₈O₂88.11
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Condenser

  • Heating mantle with temperature control

  • Septa and needles

  • Argon or nitrogen gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Experimental Protocol

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas.[5][6] Handle with extreme care under an inert atmosphere. 4-Bromophenol is an irritant and toxic.[7][8] 1-Bromoheptane is a flammable liquid and an irritant.[9] N,N-Dimethylformamide (DMF) is a skin and respiratory irritant.

Step 1: Deprotonation of 4-Bromophenol
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equivalents).

  • Wash the sodium hydride three times with anhydrous hexanes (3 x 5 mL) to remove the mineral oil. Carefully remove the hexanes each time using a syringe.

  • Place the flask under an inert atmosphere (argon or nitrogen).

  • Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask.

  • In a separate 50 mL flask, dissolve 4-bromophenol (1.73 g, 10.0 mmol, 1.0 equivalent) in anhydrous DMF (10 mL).

  • Slowly add the 4-bromophenol solution to the sodium hydride suspension at 0 °C (ice bath) over 10-15 minutes. Hydrogen gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the 4-bromophenoxide.

Step 2: SN2 Reaction
  • To the solution of 4-bromophenoxide, add 1-bromoheptane (1.97 g, 1.63 mL, 11.0 mmol, 1.1 equivalents) dropwise via syringe at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent.

Step 3: Work-up and Extraction
  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by adding deionized water (50 mL).

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any unreacted 4-bromophenol.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Step 4: Purification
  • Purify the crude product by column chromatography on silica gel.

  • Pack a column with silica gel using a slurry of hexanes.

  • Load the crude product onto the column.

  • Elute the column with a gradient of hexanes and ethyl acetate (starting with 100% hexanes and gradually increasing the polarity) to isolate the pure this compound.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield a colorless oil.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of an ether is characterized by a strong C-O stretching absorption.[10] For this compound, the following characteristic peaks are expected:

  • ~2850-2960 cm⁻¹: C-H stretching vibrations of the heptyl chain.

  • ~1580 and ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1240 cm⁻¹: Aryl-O stretching.

  • ~1030 cm⁻¹: Alkyl-O stretching.

  • ~820 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring.

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the consumption of the starting 4-bromophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the different chemical environments of the protons in the molecule.[11] For this compound, the expected chemical shifts (in ppm, δ) in CDCl₃ are:

  • ~7.35 (d, 2H): Aromatic protons ortho to the bromine atom.

  • ~6.80 (d, 2H): Aromatic protons ortho to the oxygen atom.

  • ~3.90 (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

  • ~1.75 (m, 2H): Methylene protons beta to the ether oxygen (-O-CH₂-CH₂-).

  • ~1.45-1.25 (m, 8H): Remaining methylene protons of the heptyl chain.

  • ~0.90 (t, 3H): Terminal methyl protons of the heptyl chain.

¹³C NMR: The carbon NMR spectrum gives insight into the carbon skeleton of the molecule.[9] The expected chemical shifts (in ppm, δ) in CDCl₃ are:

  • ~158.0: Aromatic carbon attached to the oxygen.

  • ~132.5: Aromatic carbons ortho to the bromine.

  • ~116.5: Aromatic carbons ortho to the oxygen.

  • ~114.0: Aromatic carbon attached to the bromine.

  • ~68.5: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

  • ~31.8, 29.2, 29.0, 26.0, 22.6: Methylene carbons of the heptyl chain.

  • ~14.1: Terminal methyl carbon of the heptyl chain.

Discussion

The choice of a strong, non-nucleophilic base such as sodium hydride is crucial for the efficient deprotonation of the phenol.[3] The pKa of 4-bromophenol is approximately 9.2-9.4, and therefore a base stronger than hydroxide is required to ensure complete formation of the phenoxide.[2][10] Anhydrous DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the sodium cation, leaving the phenoxide anion more available for nucleophilic attack.

The use of a primary alkyl halide, 1-bromoheptane, is essential to favor the SN2 pathway and minimize the competing E2 elimination reaction, which would lead to the formation of 1-heptene. The reaction temperature is maintained at a moderate level to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.

The work-up procedure is designed to remove unreacted starting materials and byproducts. The wash with sodium bicarbonate solution is particularly important for removing any residual acidic 4-bromophenol. Purification by column chromatography is an effective method for isolating the desired ether from any nonpolar impurities or byproducts.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Williamson ether synthesis. By understanding the underlying principles of the reaction and following the outlined procedures, researchers can successfully prepare this valuable chemical intermediate. The provided characterization data will aid in the confirmation of the product's identity and purity.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. Spectroscopy of Ethers. (2024-03-19). [Link]

  • Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Bromoheptane, 99%. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromophenol, 99%. [Link]

  • Oregon State University. CH 336: Ether Spectroscopy. (2020-02-07). [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • State of New Jersey. HAZARD SUMMARY: SODIUM HYDRIDE. [Link]

  • Chemistry LibreTexts. Spectroscopy of Ethers. (2024-09-30). [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. (2012-12-14). [Link]

  • Wikipedia. Dimethylformamide. [Link]

Sources

Suzuki coupling reaction of 1-(4-Bromophenoxy)heptane with phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4-Heptyloxy-1,1'-biphenyl via Suzuki-Miyaura Coupling

Introduction: The Strategic Importance of Biaryl Scaffolds

The biphenyl structural motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics underscores the critical need for efficient and versatile synthetic methodologies for its construction. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds, particularly for creating biaryl linkages from organoboronic acids and organic halides.[1][2] First reported by Akira Suzuki in 1979, this reaction is celebrated for its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-based byproducts.[1][3][4]

This document provides a detailed technical guide for the synthesis of 4-Heptyloxy-1,1'-biphenyl through the Suzuki coupling of 1-(4-Bromophenoxy)heptane with phenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and explain the critical reasoning behind each step to ensure reproducibility and success.

Part 1: The Catalytic Heart of the Reaction - Mechanism & Rationale

The Suzuki-Miyaura coupling is a complex catalytic process that can be distilled into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5] The seamless execution of this catalytic cycle is contingent upon the careful selection of catalyst, base, and solvent.

  • Oxidative Addition: The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts itself into the carbon-bromine bond of the this compound. This step oxidizes the catalyst from Pd(0) to a Pd(II) species.[3][5] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[6] Aryl bromides represent a good balance of reactivity and stability for many applications.

  • Transmetalation: This is the pivotal step where the organic moiety from the boron reagent is transferred to the palladium center.[1][7] For this to occur, the organoboron compound—phenylboronic acid in this case—must be activated by a base.[8][9][10] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [PhB(OH)₃]⁻).[11] This boronate then exchanges its phenyl group for the halide on the Pd(II) complex. The choice of base is critical; it must be strong enough to facilitate boronate formation without promoting unwanted side reactions.[10]

  • Reductive Elimination: In the final step, the newly formed diarylpalladium(II) complex undergoes reductive elimination.[1][5] The two organic ligands—the heptyloxyphenyl and the phenyl groups—couple to form the desired 4-Heptyloxy-1,1'-biphenyl product. This process simultaneously reduces the palladium center back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Suzuki_Mechanism pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ph pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ph (4-Heptyloxy-1,1'-biphenyl) pd2_trans->product arbr Ar-Br (this compound) arbr->pd2_ox boronic Ph-B(OH)₂ + Base boronate [Ph-B(OH)₃]⁻ boronate->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Part 2: Field-Proven Experimental Protocol

This protocol is designed for the gram-scale synthesis of 4-Heptyloxy-1,1'-biphenyl. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compoundC₁₃H₁₉BrO287.201.44 g5.01.0
Phenylboronic AcidC₆H₇BO₂121.930.73 g6.01.2
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.173 g0.150.03
Potassium Carbonate (anhydrous)K₂CO₃138.212.07 g15.03.0
TolueneC₇H₈-40 mL--
Deionized WaterH₂O-10 mL--
Ethyl Acetate (for workup)C₄H₈O₂-~100 mL--
Brine (for workup)NaCl(aq)-~50 mL--
Anhydrous Magnesium SulfateMgSO₄-As needed--

Equipment:

  • 100 mL two-neck round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Argon or Nitrogen line, bubbler)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Inert Atmosphere Setup:

    • Assemble the reaction glassware (flask, condenser). Flame-dry the apparatus under vacuum and backfill with an inert gas like Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: The Pd(0) catalyst is sensitive to atmospheric oxygen and can be readily oxidized to an inactive state. Removing adsorbed moisture from glassware prevents potential side reactions.[12]

  • Reagent Addition:

    • To the cooled flask, add this compound (1.44 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and the palladium catalyst, Pd(PPh₃)₄ (0.173 g, 0.15 mmol).

    • Rationale: Adding the solid reagents first under a positive flow of inert gas minimizes exposure to the atmosphere. A slight excess of the boronic acid (1.2 equiv.) is used to drive the reaction to completion and compensate for any potential homocoupling.[13] Potassium carbonate is a commonly used base that is effective and economical.[1][10]

  • Solvent Addition:

    • Add toluene (40 mL) and deionized water (10 mL) to the flask via syringe. The solvents should be degassed prior to use by bubbling with Argon for 20-30 minutes.

    • Rationale: A biphasic solvent system is highly effective.[1][14] Toluene dissolves the organic substrates and the catalyst, while water dissolves the inorganic base (K₂CO₃).[6] Degassing the solvents removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 90-100 °C using a heating mantle.

    • Maintain this temperature and allow the reaction to proceed for 12-16 hours. The mixture will typically turn dark brown or black.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Reaction Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 30 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Rationale: The extraction process moves the desired organic product into the ethyl acetate layer, leaving the inorganic salts and water-soluble impurities behind. The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4-Heptyloxy-1,1'-biphenyl.

    • Rationale: Column chromatography is essential to remove palladium residues, unreacted phenylboronic acid, and any biphenyl byproduct formed from the homocoupling of phenylboronic acid.[13][15]

Visualizing the Experimental Workflow

Workflow setup 1. Assemble & Flame-Dry Glassware (Inert Atmosphere) reagents 2. Add Solids: Ar-Br, PhB(OH)₂, Base, Pd Catalyst setup->reagents solvents 3. Add Degassed Solvents (Toluene/Water) reagents->solvents react 4. Heat to 90-100 °C (12-16 hours) solvents->react workup 5. Cool, Quench & Extract (Water, Ethyl Acetate) react->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Pure 4-Heptyloxy-1,1'-biphenyl purify->product

Caption: A standard workflow for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Concluding Remarks and Best Practices

The Suzuki-Miyaura coupling is a robust and reliable method for the synthesis of biaryl compounds like 4-Heptyloxy-1,1'-biphenyl. Success hinges on a solid understanding of the mechanism and meticulous attention to experimental detail. The key to reproducibility is the rigorous exclusion of oxygen to protect the palladium catalyst. The choice of base, solvent, and temperature can be further optimized depending on the electronic nature of the coupling partners. This protocol provides a validated starting point for researchers and professionals engaged in the synthesis of complex organic molecules for drug discovery and materials science applications.

References

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]

  • Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: ACS Omega URL: [Link]

  • Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Semantic Scholar URL: [Link]

  • Title: Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL: [Link]

  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: Semantic Scholar URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL: [Link]

  • Title: The Suzuki Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]

  • Title: Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Suzuki Coupling Mechanism Source: YouTube URL: [Link]

Sources

Application Note: Palladium-Catalyzed Heck Reaction of 1-(4-Bromophenoxy)heptane with Styrene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This application note provides a comprehensive guide to the reaction conditions for the coupling of 1-(4-bromophenoxy)heptane with styrene, a representative example of the arylation of an olefin with an aryl bromide. We will delve into the mechanistic underpinnings of the catalytic cycle, explore the critical roles of each reaction component, and present a detailed, field-proven protocol for the synthesis of (E)-1-(4-(hept-1-en-1-yl)phenoxy)heptane. This guide is intended for researchers in synthetic chemistry and drug development seeking to leverage the power and versatility of the Heck reaction.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Heck reaction is paramount to rational optimization and troubleshooting. The widely accepted catalytic cycle proceeds through a sequence of Pd(0) and Pd(II) intermediates.[3] Each step is a critical control point influenced by the choice of catalyst, ligand, base, and solvent.

The cycle consists of four primary stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step for aryl bromides and results in a square planar Aryl-Pd(II)-Halide complex.[4]

  • Coordination & Migratory Insertion: The alkene, styrene, coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition.[2][4] Steric factors typically favor the addition of the aryl group to the less substituted carbon of the alkene, leading to the linear product.[5]

  • β-Hydride Elimination: For the new C-C bond to be finalized, a hydrogen atom from the adjacent carbon (the β-carbon) is eliminated, also in a syn fashion. This step forms the final substituted alkene product and a hydrido-palladium(II) complex.[5][6] The reaction shows a strong preference for forming the more thermodynamically stable trans (E)-isomer.[4][7]

  • Reductive Elimination & Catalyst Regeneration: A base is required to remove the hydrogen and halide from the hydrido-palladium(II) complex.[5] This reductive elimination step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Aryl-Pd(II)(Br)L₂ pd0->oxidative_addition Oxidative Addition alkene_complex Alkene Complex oxidative_addition->alkene_complex Alkene Coordination insertion_product Alkyl-Pd(II) Intermediate alkene_complex->insertion_product Migratory Insertion product_complex Hydrido-Pd(II) Complex [H-Pd(II)(Br)L₂] insertion_product->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination product (E)-Alkene Product product_complex->product salt H-Base⁺ Br⁻ product_complex->salt reagents Ar-Br (this compound) reagents->oxidative_addition alkene Styrene alkene->alkene_complex base Base (e.g., K₂CO₃) base->product_complex

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Critical Reaction Parameters: The Causality Behind Experimental Choices

The success of the Heck reaction hinges on the careful selection of several key parameters. Each component has a distinct role, and understanding their interplay is crucial for achieving high yields and selectivity.

  • Ligands: For less reactive aryl bromides (compared to aryl iodides), the use of a ligand is often necessary.[10] Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the Pd(0) species, preventing its decomposition into inactive palladium black.[4] They also modulate the electronic and steric environment of the metal center, influencing the rate of oxidative addition.[4] Triphenylphosphine (PPh₃) is a standard, cost-effective choice, while bulkier, electron-rich phosphines like Tri(o-tolyl)phosphine (P(o-tol)₃) or bidentate ligands can enhance reactivity for more challenging substrates.[11]

  • Base: A stoichiometric amount of a base is essential to neutralize the H-Br generated during the final step, thereby regenerating the Pd(0) catalyst.[5][11] The choice of base can significantly impact the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are effective and commonly used.[1][9] Organic bases such as triethylamine (Et₃N) are also widely employed.[1] The strength and solubility of the base should be matched to the solvent and substrate.

  • Solvent: The reaction is typically performed in polar, aprotic solvents that can dissolve the various components and stabilize the charged intermediates in the catalytic cycle.[11] N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are classic choices due to their high boiling points, which allow for elevated reaction temperatures.[10][12] It is critical to use high-quality, anhydrous solvents, as impurities like hydroperoxides in NMP have been shown to oxidize phosphine ligands, inhibiting the reaction.[10] Greener alternatives, such as cyclic carbonates, are also being explored.[13]

  • Temperature: Heck reactions involving aryl bromides often require elevated temperatures, typically between 80 °C and 140 °C, to drive the oxidative addition step and achieve reasonable reaction rates.[9][14] The optimal temperature must be determined empirically, balancing reaction speed with the potential for thermal decomposition of the catalyst or substrates.

  • Additives: In some systems, particularly under Jeffery's conditions, phase-transfer catalysts like tetralkylammonium salts (e.g., tetrabutylammonium bromide, TBAB) can accelerate the reaction.[3][10] These salts can help stabilize the palladium catalyst and may facilitate the anionic pathway of the reaction.[10][11]

Detailed Experimental Protocol

This protocol outlines the synthesis of (E)-1-(4-(hept-1-en-1-yl)phenoxy)heptane from this compound and styrene.

Reaction Scheme: (Self-generated image, not from search results)

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (mmol)EquivalentsMass/Volume
This compoundC₁₃H₁₉BrO285.20-1.01.0285 mg
StyreneC₈H₈104.15-1.51.5156 mg (172 µL)
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50-0.020.024.5 mg
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29-0.040.0410.5 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.21-2.02.0276 mg
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous--5.0 mL

Safety Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a reproductive toxin. Styrene is flammable. Palladium compounds can be toxic.

Step-by-Step Procedure
  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add this compound (285 mg, 1.0 mmol) followed by anhydrous DMF (5.0 mL) via syringe.

  • Degassing: Stir the mixture and bubble argon gently through the solution for 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Alkene Addition: Add styrene (172 µL, 1.5 mmol) to the mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.

  • Work-up:

    • Once the reaction is complete (consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product, (E)-1-(4-(hept-1-en-1-yl)phenoxy)heptane.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The large coupling constant (J ≈ 15 Hz) for the vinylic protons in ¹H NMR is characteristic of the trans configuration.

Experimental Workflow and Optimization

Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis A 1. Add Solids to Schlenk Flask (Pd(OAc)₂, PPh₃, K₂CO₃) B 2. Establish Inert Atmosphere (Vacuum/Argon Cycles) A->B C 3. Add Aryl Bromide & Solvent (DMF) B->C D 4. Add Alkene (Styrene) C->D E 5. Heat to 100 °C (Monitor by TLC/GC) D->E F 6. Cool & Quench (Add EtOAc & Water) E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Flash Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Sources

High-Purity Isolation of 1-(4-Bromophenoxy)heptane via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

1-(4-Bromophenoxy)heptane is a key building block in synthetic organic chemistry, valued for its utility in the development of novel pharmaceutical agents and materials. Its synthesis often yields a crude product containing unreacted starting materials, non-polar byproducts, and other impurities that can interfere with subsequent reactions. This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We emphasize a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to ensure a robust and reproducible separation. The causality behind each experimental choice is detailed, providing researchers with the tools to adapt this method for analogous compounds.

Principle of Separation: Exploiting Polarity Differentials

The successful purification of this compound hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase, typically silica gel (SiO₂), is used to separate components of a mixture based on their polarity.[1][2] The mobile phase, or eluent, is a non-polar solvent system that carries the compounds through the column.

The separation mechanism is a dynamic equilibrium where molecules partition between being adsorbed to the polar silica gel and dissolved in the mobile phase.[3]

  • Highly Polar Molecules: Strongly adsorb to the silica gel and elute slowly.

  • Non-Polar Molecules: Have a weak affinity for the stationary phase, spend more time in the mobile phase, and therefore elute quickly.[4]

This compound possesses a dualistic nature. The long heptyl chain (-C₇H₁₅) is highly non-polar, while the bromophenyl ether moiety introduces modest polarity through the ether oxygen and the polarizable aromatic ring. This structure makes it significantly less polar than potential starting materials like 4-bromophenol but more polar than non-polar impurities such as residual alkylating agents or coupling byproducts. Our strategy is to select a mobile phase that is non-polar enough to force more polar impurities to bind strongly to the silica, while being just polar enough to allow the target compound to travel through the column at an optimal rate for separation.

Pre-Purification Analysis & Method Development via TLC

Before committing the bulk of a crude sample to a column, it is imperative to develop and validate the separation conditions on a small scale. Thin-Layer Chromatography (TLC) is the ideal tool for this purpose, as it is rapid and uses the same separation principles as column chromatography.[5] The primary goal is to identify a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for this compound.[5] An Rƒ in this range typically ensures that the compound will elute from the column in a reasonable volume of solvent without moving too quickly (risking co-elution with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).

Protocol 2.1: TLC Eluent System Optimization
  • Prepare Sample: Dissolve a small amount (~1 mg) of the crude this compound mixture in a volatile solvent like dichloromethane or ethyl acetate (~1 mL).[5]

  • Spot the Plate: Using a microcapillary tube, spot the sample solution onto the baseline of a silica gel TLC plate.[6]

  • Develop the Plate: Place the TLC plate in a developing chamber containing a shallow pool of your chosen eluent. A good starting point for a non-polar compound like this is a mixture of 5% ethyl acetate in hexane (or heptane).[7][8] Ensure the chamber is sealed to maintain a saturated solvent atmosphere.

  • Visualize: Once the solvent front has advanced to within 1 cm of the top of the plate, remove it and immediately mark the solvent front with a pencil.[9] Visualize the spots under a UV lamp (254 nm). The bromophenyl group will make the compound UV-active.

  • Analyze and Adjust:

    • If the Rƒ is too high (> 0.4): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 5% to 2% ethyl acetate in hexane).[9]

    • If the Rƒ is too low (< 0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 5% to 10% ethyl acetate in hexane).[9]

  • Iterate: Repeat this process until the target Rƒ of 0.25-0.35 is achieved, with clear separation from any visible impurities.

Materials and Equipment

Chemicals & Consumables Equipment
Crude this compoundGlass chromatography column (appropriate size)
Silica Gel, 230-400 meshAir or nitrogen line with regulator
Hexane or Heptane (ACS grade or higher)Rotary Evaporator
Ethyl Acetate (ACS grade or higher)Fraction collection tubes (test tubes)
Cotton or glass woolTLC plates (silica gel 60 F₂₅₄)
Sand (washed)TLC developing chamber and visualization tools (UV lamp)
Anhydrous Sodium Sulfate (Na₂SO₄)Beakers, Erlenmeyer flasks, funnels

Detailed Step-by-Step Purification Protocol

This protocol assumes a scale of approximately 1-2 grams of crude material. The column size and solvent volumes should be adjusted for different quantities. A general rule is to use 30-50g of silica gel per gram of crude product for moderately difficult separations.[3]

4.1: Column Preparation (Slurry Packing)

The slurry packing method is highly recommended as it minimizes the risk of air bubbles and channels in the stationary phase, which can ruin a separation.[3]

  • Secure the Column: Clamp the column perfectly vertically to a ring stand. Ensure the stopcock is closed.

  • Insert Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[4] Add a thin layer (~1 cm) of sand on top of the plug.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (~50 g for 1 g of crude). Add the non-polar component of your optimized eluent (e.g., hexane) to create a pourable, homogenous slurry.

  • Pack the Column: Pour the slurry into the column using a funnel. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column as the silica settles to ensure an even, compact bed.

  • Equilibrate: Once all the silica has settled, add a final layer of sand (~1 cm) on top to prevent disturbance during solvent addition. Wash the column with 2-3 column volumes of the optimized eluent (e.g., 5% EtOAc/Hexane) until the packed bed is stable and equilibrated. Never let the solvent level drop below the top of the sand layer.[3]

4.2: Sample Preparation and Loading
  • Dissolve Sample: Dissolve the crude this compound in the minimum possible volume of a suitable solvent. Dichloromethane is often a good choice as it is volatile and a strong solvent. Alternatively, use the eluent itself.

  • Adsorb onto Silica (Dry Loading - Recommended): Add a small amount of silica gel (~2-3 times the mass of your crude product) to the dissolved sample. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

  • Load the Column: Drain the solvent in the column down to the level of the top sand layer. Carefully add the dry-loaded sample as a uniform layer on top of the sand.

  • Add Final Sand Layer: Gently add another thin layer of sand on top of the sample to prevent disturbance.

4.3: Elution and Fraction Collection
  • Begin Elution: Carefully add the optimized eluent to the column, filling the space above the packing.

  • Apply Pressure: Connect the regulated air or nitrogen line to the top of the column and apply gentle pressure to achieve a steady flow rate. A good target is a drop rate of 1-2 drops per second. For flash chromatography, a flow rate of about 2 inches (5 cm) of solvent level decrease per minute is typical.[10]

  • Collect Fractions: Begin collecting the eluting solvent in numbered test tubes. The size of the fractions depends on the column size; for a 50 g column, 15-20 mL fractions are appropriate.

4.4: Post-Column Analysis
  • Monitor with TLC: Systematically analyze the collected fractions using TLC. Spot every second or third fraction on a single TLC plate, alongside a spot of the original crude mixture for reference.

  • Identify Pure Fractions: Develop the TLC plate in the chromatography eluent. Fractions containing the pure this compound will show a single spot at the target Rƒ, with no visible impurities.

  • Combine Fractions: Based on the TLC analysis, combine all fractions that contain the pure product into a clean, pre-weighed round-bottom flask.

4.5: Product Isolation
  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Final Drying: Place the flask under high vacuum for at least one hour to remove any residual solvent.

  • Characterization: Determine the mass of the purified oil and calculate the yield. Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow cluster_prep Method Development cluster_execution Column Chromatography cluster_analysis Analysis & Isolation TLC_Dev 1. TLC Method Development (Target Rf = 0.25-0.35) Col_Prep 2. Column Preparation (Slurry Packing) TLC_Dev->Col_Prep Sample_Load 3. Sample Loading (Dry Loading) Col_Prep->Sample_Load Elution 4. Elution & Fraction Collection Sample_Load->Elution TLC_Analysis 5. Fraction Analysis via TLC Elution->TLC_Analysis Combine 6. Combine Pure Fractions TLC_Analysis->Combine Isolate 7. Solvent Removal & Isolation Combine->Isolate Final_Product Pure this compound Isolate->Final_Product

Caption: Workflow for purification of this compound.

Summary of Key Parameters

ParameterRecommended Value / MethodRationale / Notes
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for normal-phase chromatography, suitable for separating compounds of moderate polarity.[3]
Mobile Phase Hexane/Ethyl Acetate or Heptane/Ethyl AcetateA common, effective system. Heptane is a less toxic alternative to hexane.[11][12]
Target Rƒ (TLC) 0.25 - 0.35Provides optimal balance between separation efficiency and elution time on the column.[5]
Sample Loading Dry loading (adsorbed on silica)Prevents dissolution issues at the column head and leads to sharper bands and better separation.
Silica:Crude Ratio 30:1 to 50:1 by massEnsures sufficient resolving power for baseline separation of the target compound from impurities.[3]
Fraction Analysis Thin-Layer Chromatography (TLC)Rapid and effective method to identify which fractions contain the pure product before combining them.[3][10]

Troubleshooting

  • Problem: The compound elutes too quickly with impurities (poor separation).

    • Solution: The eluent is too polar. The Rƒ was likely too high during TLC development. Re-develop the TLC method with a less polar solvent system (lower % of ethyl acetate).[13]

  • Problem: The compound does not elute from the column.

    • Solution: The eluent is not polar enough. Increase the polarity of the mobile phase (gradient elution) after all non-polar impurities have eluted.

  • Problem: Streaking or tailing of spots on TLC or bands on the column.

    • Solution: The sample may be overloaded on the column or TLC plate. Use a more dilute sample for TLC and ensure the column is not overloaded. Acidic impurities can also cause tailing on silica; adding 0.1% triethylamine to the eluent can sometimes help if the compound is base-sensitive, though this is not expected for this compound.

References

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (2015). How can I select the solvent system for column chromatography?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)heptan-1-one. Retrieved from [Link]

  • ResearchGate. (2017). How to remove non-polar impurity from the compound?. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

Sources

Protocol for Achieving High Purity 1-(4-Bromophenoxy)heptane via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-(4-Bromophenoxy)heptane, a key intermediate in pharmaceutical synthesis, to high purity using the recrystallization technique. The narrative moves beyond a simple list of steps to explain the fundamental principles and causality behind critical experimental choices, including solvent system selection, crystal growth dynamics, and purity validation. This guide is designed to empower researchers and drug development professionals to achieve consistent, high-quality results in compliance with rigorous industry standards.

Introduction: The Imperative for Purity

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is paramount.[1][2] Impurities, even in trace amounts, can lead to unwanted side reactions, reduce the efficacy of the final drug product, or introduce toxicity.[2] this compound (CAS 123732-04-7) is a versatile intermediate whose molecular structure, featuring a brominated aromatic ring and a heptyl ether chain, makes it a valuable building block. However, its synthesis can yield by-products and unreacted starting materials.

Recrystallization is a powerful and economical technique for purifying solid organic compounds, making it an ideal choice for upgrading the quality of API intermediates.[3][4] The method leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[5] A successful recrystallization protocol hinges on the rational selection of a solvent system that maximizes the recovery of the pure compound while leaving contaminants in the solution (mother liquor).[6][7] This document outlines a systematic approach to developing and executing a robust recrystallization procedure for this compound.

Principle of Recrystallization

The efficacy of recrystallization is governed by the principle that most solids are more soluble in a hot solvent than in a cold one.[6] The ideal process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[5][8]

  • Cooling & Crystallization: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, forcing it out of solution to form a crystalline lattice.[5]

  • Exclusion of Impurities: The highly ordered structure of a crystal lattice tends to exclude foreign molecules.[5] Impurities, being present in lower concentrations, remain dissolved in the cold solvent.

  • Isolation: Separating the pure crystals from the impurity-laden mother liquor via filtration.[3]

The success of this entire process is critically dependent on the choice of solvent.

Solvent System Selection: A Deliberate Approach

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure.[6][9] The guiding principle is "like dissolves like," meaning compounds with similar polarities tend to be soluble in one another.[10][11] this compound possesses a large nonpolar region (heptyl chain and benzene ring) and a polar ether linkage, classifying it as a relatively nonpolar compound.

An ideal solvent for this molecule should exhibit the following characteristics[3][6]:

  • High Solvency When Hot: It should dissolve the compound completely at or near its boiling point.

  • Low Solvency When Cold: It should dissolve very little of the compound at low temperatures (e.g., 0-5 °C) to maximize yield.

  • Impurity Solubility: It should either dissolve impurities well at all temperatures or not at all, allowing for their removal.

  • Volatility: It should be sufficiently volatile for easy removal from the purified crystals.[6]

  • Inertness: It must not react with the compound being purified.[12]

  • Safety: It should have low toxicity and flammability.[12]

Single vs. Mixed Solvent Systems
  • Single Solvent: The simplest approach. Based on the nonpolar nature of this compound, solvents like heptane, hexane, or toluene are logical starting points.[12]

  • Mixed Solvent System (Solvent-Antisolvent): Used when no single solvent meets all criteria. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent (or "antisolvent," in which it is insoluble) until the solution becomes cloudy (the saturation point).[13] Gentle heating to redissolve the solid followed by slow cooling can then induce crystallization.[14] Common pairs for nonpolar compounds include ethyl acetate-hexane and toluene-hexane.[6]

Recommended Screening Protocol

To identify the optimal solvent, a small-scale screening is essential.

  • Place ~50 mg of crude this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, heptane, ethyl acetate, toluene, water) dropwise at room temperature. A good candidate will not dissolve the solid at this stage.

  • Heat the tubes that showed poor room-temperature solubility. Add the hot solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath.

  • Observe the quantity and quality of the crystals formed.

The best solvent is the one that dissolves the compound when hot but yields a large quantity of crystals upon cooling.

Table 1: Hypothetical Solvent Screening Results for this compound
SolventSolubility (Cold, 25°C)Solubility (Hot, ~B.P.)Crystal Formation on CoolingAssessment
WaterInsolubleInsolubleNoneUnsuitable
EthanolSparingly SolubleVery SolubleModerate, slow formationPossible, may need mixed system
HeptaneInsolubleSolubleExcellent, rapid formationGood Candidate
TolueneSolubleVery SolublePoor, remains in solutionUnsuitable (too soluble)
Ethyl AcetateSolubleVery SolublePoor, remains in solutionUnsuitable (too soluble)
Heptane/Ethyl Acetate (9:1)Sparingly SolubleVery SolubleGood, well-formed crystalsGood Mixed-Solvent Candidate

Based on this analysis, Heptane is a promising single solvent. A mixed system of Heptane/Ethyl Acetate could also be effective, potentially offering finer control over the crystallization process.

Detailed Application Protocol

This protocol is designed for purifying approximately 10.0 g of crude this compound and assumes Heptane as the chosen solvent. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
  • Crude this compound (~10 g)

  • Heptane (Reagent Grade)

  • Activated Carbon (optional, for colored impurities)[15][16]

  • 250 mL Erlenmeyer flask

  • 100 mL Graduated cylinder

  • Hot plate with stirring capability

  • Magnetic stir bar or boiling chips

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and appropriately sized filter paper

  • Filter flask with vacuum tubing

  • Ice-water bath

  • Spatulas and glass stirring rod

  • Drying oven or vacuum desiccator

Visual Workflow of the Recrystallization Process

G cluster_prep Preparation & Dissolution cluster_purify Purification & Isolation cluster_analysis Quality Control A 1. Weigh ~10g Crude This compound B 2. Place in 250 mL Erlenmeyer Flask A->B C 3. Add Minimum Volume of Boiling Heptane until Dissolved B->C D 4. Hot Gravity Filtration (Optional: for insoluble impurities) C->D Clear Solution? E 5. Slow Cooling to Room Temp. (Promotes Crystal Growth) D->E F 6. Further Cooling in Ice Bath (Maximizes Yield) E->F G 7. Isolate Crystals via Vacuum Filtration F->G H 8. Wash Crystals with Ice-Cold Heptane G->H I 9. Dry Crystals (Vacuum Oven) H->I J 10. Determine Yield I->J K 11. Assess Purity (Melting Point, HPLC/GC) J->K

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution: Place 10.0 g of the crude this compound and a magnetic stir bar into the 250 mL Erlenmeyer flask. Add approximately 40-50 mL of heptane. Heat the mixture to a gentle boil with stirring. Continue adding boiling heptane in small portions until the solid has just completely dissolved.[5] Causality: Using the minimum amount of boiling solvent is crucial for creating a saturated solution, which ensures maximum product recovery upon cooling.[8][10]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (~0.2 g) of activated carbon.[15] Reheat the solution to boiling for 2-3 minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities.[4] It must be added to a slightly cooled solution to prevent violent boiling over.

  • Hot Gravity Filtration (If Necessary): If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization in the funnel.[6] Use a pre-heated stemless funnel and fluted filter paper, filtering the hot solution into a clean, pre-heated Erlenmeyer flask. Causality: This step removes solid impurities. A stemless funnel prevents cooling and crystallization within the stem.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[14] Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling, as impurities have time to diffuse away from the growing crystal surface.[15]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.[14] Causality: The solubility of the compound is lowest at colder temperatures, maximizing the amount of product that crystallizes out of solution.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount (2 x 10 mL) of ice-cold heptane to remove any adhering mother liquor.[4][10] Causality: The wash solvent must be cold to minimize redissolving the purified product.[5]

  • Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C).

Purity Assessment and Expected Results

Post-purification analysis is essential to validate the success of the procedure. This should be performed in accordance with Good Manufacturing Practices (GMP).[17][18][19]

Analytical Methods
  • Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of non-volatile organic compounds.[20][21] A reverse-phase HPLC method can effectively separate this compound from related impurities.[22] Peak purity can be assessed using a Diode-Array Detector (DAD).[23]

  • Gas Chromatography (GC): As the compound has a defined boiling point, GC is also a viable option for purity analysis, often offering high resolution and speed.[20][22]

Table 2: Expected Results Before and After Recrystallization
ParameterBefore Recrystallization (Crude)After Recrystallization (Pure)Method
Appearance Off-white to yellowish solidWhite crystalline solidVisual Inspection
Purity (Area %) ~95%>99.5%HPLC/GC
Melting Point Broad range (e.g., 38-42 °C)Sharp range (e.g., 43-44 °C)Melting Point Apparatus
Expected Yield N/A80-90%Gravimetric

(Note: Melting points are hypothetical and should be determined experimentally.)

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; melting point of the solid is below the boiling point of the solvent.[14][24]Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow to cool much more slowly. Consider a different solvent system.[24]
No Crystals Form Solution is too dilute (too much solvent used); supersaturation.[10]Boil off some of the solvent to increase concentration. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[3][14]
Low Recovery/Yield Too much solvent used; premature crystallization during hot filtration; crystals washed with warm solvent.[5][15]Use the minimum amount of boiling solvent. Ensure filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent.[5][10]
Product Still Impure Inappropriate solvent choice (impurities co-crystallize); cooling was too rapid.Repeat the recrystallization, potentially using a different solvent system identified from screening. Ensure slow, undisturbed cooling.[24]

Conclusion

This application note provides a robust and scientifically grounded protocol for the high-purity recrystallization of this compound. By understanding the principles behind solvent selection and the crystallization process, researchers can effectively remove impurities and ensure the quality required for pharmaceutical development. The outlined procedures for execution, analysis, and troubleshooting serve as a comprehensive guide to achieving consistent and verifiable results.

References

  • University of California, Davis. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC Analysis for Purity Assessment.
  • University of California, Irvine. (n.d.). Crystallization.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Pharma Beginners. (2025). API Manufacturing: SOP for Recrystallization for API Purification – V 2.0.
  • LookChem. (2025). What are the key steps in the purification of pharmaceutical intermediates?.
  • BenchChem. (2025). Purification of Brominated Organic Compounds.
  • Brainly.com. (2023). Complete the following paragraph describing the selection of an appropriate solvent for recrystallization.
  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube.
  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC).
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • ECHEMI. (n.d.). Alternative method of recrystallization at room temperature (using 2 solvents).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
  • California State University, Sacramento. (n.d.). Recrystallization.
  • Zamann Pharma Support GmbH. (n.d.). API Purification.
  • Arborpharm. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods.
  • University of Massachusetts Lowell. (n.d.). Recrystallization.
  • Pharmaceutical Technology. (n.d.). API Purification.
  • Guidechem. (2024, May 8). This compound 123732-04-7.
  • U.S. Food & Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • SynQuest Laboratories. (n.d.). This compound.
  • World Health Organization. (n.d.). Guidelines on Good Manufacturing Practices.
  • BenchChem. (2025). Recrystallization techniques for purifying 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • Chromatography Online. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Alfa Chemistry. (n.d.). Solvent Miscibility Table.

Sources

Application Note: High-Sensitivity GC-MS Protocol for the Analysis of 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-(4-Bromophenoxy)heptane is a semi-volatile organic compound belonging to the class of brominated aromatic ethers. The analysis of such compounds is critical in various fields, including environmental monitoring, chemical synthesis quality control, and developmental research, due to the prevalence of halogenated compounds in industrial applications and their potential environmental persistence. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering high-resolution chromatographic separation coupled with the unparalleled specificity and sensitivity of mass spectrometric detection.

This guide provides a comprehensive, field-proven protocol for the robust analysis of this compound. The methodology herein is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale underpinning them. We will detail sample preparation, instrument configuration, data analysis, and stringent quality control measures to ensure the generation of reliable and reproducible results. The principles discussed are grounded in established analytical chemistry standards, drawing from authoritative sources to ensure scientific integrity.

Analyte Physicochemical Characteristics

Understanding the properties of this compound is fundamental to designing an effective GC-MS method. Its semi-volatile nature and thermal stability make it an ideal candidate for gas chromatography.

PropertyValueSource
IUPAC Name 1-bromo-4-heptoxybenzenePubChem[1]
CAS Number 123732-04-7SynQuest Labs[2]
Molecular Formula C₁₃H₁₉BrOPubChem[1]
Molecular Weight 271.19 g/mol PubChem[1]
Structure Aromatic EtherN/A

Principle of the Method

The analysis leverages the synergistic power of Gas Chromatography (GC) and Mass Spectrometry (MS).

  • Gas Chromatography (GC): The sample, once vaporized, is transported by an inert carrier gas through a capillary column. Separation is achieved based on the analyte's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase (a high-boiling point liquid coated on the column's inner surface). For this compound, a non-polar stationary phase is selected to facilitate separation based primarily on volatility.

  • Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the MS ion source. Here, high-energy electrons (Electron Ionization, EI) bombard the molecule, creating a positively charged molecular ion (M⁺) and a series of characteristic fragment ions.[3] These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique "fingerprint" for identification. The presence of a bromine atom yields a distinctive isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 natural abundance), producing M⁺ and M+2 peaks of nearly equal intensity, which is a powerful confirmation tool.[4]

Materials, Reagents, and Instrumentation

Reagents and Standards
  • Solvents: Use pesticide-residue grade or higher purity Dichloromethane, Acetone, and n-Hexane.[5]

  • Analyte Standard: this compound, analytical standard (≥98% purity).

  • Internal Standard (IS): 1-Bromo-4-octylbenzene (p-Bromophenyloctane), CAS 51554-93-9. An ideal internal standard is structurally and chemically similar to the analyte but does not co-elute or interfere with it.[6][7] A deuterated analog is the best choice, but if unavailable, a homolog like p-Bromophenyloctane is an excellent alternative.

  • Drying Agent: Anhydrous sodium sulfate (10-60 mesh), baked at 400°C for 4 hours before use to remove organic contaminants.[5]

  • Carrier Gas: Helium (99.999% purity or higher).

Instrumentation
  • A Gas Chromatograph equipped with a temperature-programmable oven and a split/splitless injector.

  • A Mass Spectrometer capable of electron ionization (EI) and operating in both Full Scan and Selected Ion Monitoring (SIM) modes.

  • Autosampler for reproducible injections.

  • Data System for instrument control, data acquisition, and processing.

Experimental Protocols

Preparation of Standards
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of this compound and the internal standard (p-Bromophenyloctane) into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetone.

  • Working Internal Standard Solution (10 µg/mL): Dilute the IS primary stock solution in acetone. This solution will be used to spike all standards and samples.

  • Calibration Standards (e.g., 0.1 - 20 µg/mL): Prepare a series of at least five calibration standards by making appropriate serial dilutions of the analyte primary stock solution in hexane. Spike each calibration standard with the Working Internal Standard solution to achieve a constant IS concentration (e.g., 1 µg/mL).

Sample Preparation

The choice of sample preparation is matrix-dependent. The goal is to extract the analyte from the matrix, remove interferences, and concentrate it into a solvent compatible with the GC-MS system.[8]

Protocol for Liquid Samples (e.g., Water): Liquid-Liquid Extraction (LLE)

  • Measure 100 mL of the aqueous sample into a 250 mL separatory funnel.

  • Spike the sample with a known amount of the Working Internal Standard solution (e.g., 100 µL of 10 µg/mL IS for a final concentration of 10 ng/mL).

  • Add 30 mL of dichloromethane to the funnel. Shake vigorously for 2 minutes, periodically venting pressure.

  • Allow the layers to separate. Drain the lower organic layer (dichloromethane) through a funnel containing anhydrous sodium sulfate into a collection flask.[5]

  • Repeat the extraction twice more with fresh 30 mL aliquots of dichloromethane, collecting all extracts in the same flask.

  • Concentrate the combined extract to a final volume of 1.0 mL under a gentle stream of nitrogen.[9] The sample is now ready for analysis.

Protocol for Solid Samples (e.g., Soil, Tissue): Solvent Extraction

  • Weigh 5 g of the homogenized sample into a beaker.

  • Spike the sample with the Working Internal Standard solution.

  • Mix the sample with an equal amount of anhydrous sodium sulfate to create a dry, free-flowing powder.

  • Transfer the mixture to an extraction thimble and perform a Soxhlet extraction for 6-8 hours with a 1:1 mixture of hexane and acetone.[5][10]

  • Concentrate the extract to ~5 mL using a rotary evaporator.

  • Perform a solvent exchange into hexane and bring to a final, precise volume of 1.0 mL. The sample is ready for analysis.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

Table 1: Gas Chromatograph (GC) Conditions

Parameter Setting Rationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for semi-volatile compounds.[11]
Injection Mode Splitless Maximizes sensitivity for trace-level analysis.[11]
Injection Volume 1 µL Standard volume for trace analysis.
Inlet Temperature 280 °C Ensures rapid and complete vaporization of the semi-volatile analyte without thermal degradation.
Carrier Gas Helium Inert carrier gas, standard for GC-MS.
Flow Rate 1.2 mL/min (Constant Flow) Optimal flow rate for column efficiency and MS performance.

| Oven Program | Initial: 80°C, hold 1 min. Ramp: 15°C/min to 300°C. Hold: 5 min. | This temperature program effectively separates the analyte from solvent and potential matrix interferences. |

Table 2: Mass Spectrometer (MS) Conditions

Parameter Setting Rationale
Ionization Mode Electron Ionization (EI) Standard 70 eV EI provides reproducible, library-searchable mass spectra.[3]
Ion Source Temp. 230 °C Standard temperature to maintain ion optics cleanliness and prevent condensation.
Quadrupole Temp. 150 °C Ensures consistent mass filtering.
Acquisition Mode Full Scan (for identification) & SIM (for quantitation) Full Scan (m/z 50-350) is used to confirm identity. SIM mode enhances sensitivity by monitoring specific ions.

| Solvent Delay | 4 minutes | Prevents the high concentration of solvent from saturating the detector. |

Selected Ion Monitoring (SIM) Parameters

For high-sensitivity quantitation, monitor the following ions. The most abundant, unique ion should be used for quantitation, and others for confirmation.

Table 3: SIM Ions for Analysis

Compound Retention Time (Approx.) Quantitation Ion (m/z) Confirmation Ion(s) (m/z)
This compound ~12.5 min 173 270, 272, 175

| p-Bromophenyloctane (IS) | ~13.8 min | 185 | 268, 270, 187 |

Note: Retention times are estimates and must be confirmed experimentally. The molecular ion cluster for the analyte is m/z 270/272, and for the IS is m/z 268/270. The base peaks (m/z 173 and 185, respectively) result from cleavage of the alkyl chain and are typically more abundant and suitable for quantitation.

Data Analysis & Quality Control

Workflow Diagram

GCFlow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Prepare Standards & QC Samples S2 Sample Extraction (LLE or Solvent Extraction) S3 Spike with Internal Standard S2->S3 S4 Concentrate Extract to 1 mL S3->S4 A1 Inject 1 µL into GC-MS S4->A1 Transfer to vial A2 Acquire Data (Full Scan / SIM) A1->A2 D1 Integrate Peak Areas (Analyte & IS) A2->D1 D2 Qualitative ID (See Fig. 2) D1->D2 D3 Quantitative Analysis D1->D3 D4 Generate Calibration Curve (Area Ratio vs. Conc.) D3->D4 D5 Calculate Sample Conc. D4->D5

Figure 1: Overall workflow for the GC-MS analysis of this compound.

Qualitative Identification

An analyte is positively identified if all the following criteria are met:

  • The retention time of the analyte in the sample is within ±0.05 minutes of the retention time of the authentic standard.

  • The mass spectrum from the sample matches the spectrum of the standard or a trusted library like the NIST Mass Spectral Library.[12][13][14]

  • All characteristic ions, especially the Br isotopic cluster (M+ and M+2 peaks), are present in the correct relative abundance ratios (±20% of the standard).

LogicFlow Start Peak Detected RT_Check Correct Retention Time? Start->RT_Check MS_Check Mass Spectrum Match? RT_Check->MS_Check Yes Not_Identified Not Identified RT_Check->Not_Identified No Iso_Check Correct Bromine Isotope Ratio? MS_Check->Iso_Check Yes MS_Check->Not_Identified No Identified Compound Identified Iso_Check->Identified Yes Iso_Check->Not_Identified No

Figure 2: Logic diagram for the qualitative identification of the target analyte.

Quantitative Analysis

Quantitation is performed using the internal standard method, which corrects for variations in injection volume and sample preparation recovery.[6]

  • Response Factor (RF): For each calibration standard, calculate the Response Factor using the formula: RF = (Area_analyte / Area_IS) / (Conc_analyte / Conc_IS)

  • Calibration Curve: Plot the peak area ratio (Area_analyte / Area_IS) against the concentration ratio (Conc_analyte / Conc_IS). Perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.

  • Sample Concentration: Calculate the concentration of this compound in the sample extract using the generated calibration curve and the measured peak area ratio.

Quality Control (QC)

To ensure the integrity of the data, the following QC samples should be analyzed with each batch of samples:

  • Method Blank: A clean matrix processed exactly like a sample. It should be free of analyte contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte. The recovery should fall within established limits (e.g., 80-120%).

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with the analyte. This assesses matrix effects on recovery and precision.

  • Adherence to guidelines from bodies like the U.S. EPA is recommended for formal method validation.[15][16]

Conclusion

This application note provides a detailed and robust protocol for the analysis of this compound by GC-MS. By implementing the specified sample preparation techniques, optimized instrumental parameters, and rigorous quality control procedures, laboratories can achieve high-quality, reproducible data for both qualitative and quantitative assessments. The inherent causality in the selection of columns, standards, and analytical modes ensures that the method is not only procedural but also scientifically sound and defensible.

References

  • NIST Mass Spectral Library. (n.d.). Diablo Analytical. Retrieved from [Link]

  • The NIST 23 Mass Spectral Library & Search Software. (n.d.). Scientific Instrument Services. Retrieved from [Link]

  • NIST / EPA / NIH Mass Spectral Library 2020. (n.d.). Wiley Science Solutions. Retrieved from [Link]

  • Mass Spectrometry Data Center. (n.d.). National Institute of Standards and Technology (NIST). Retrieved from [Link]

  • NIST 2023 MS and MS/MS Libraries. (n.d.). SpectralWorks. Retrieved from [Link]

  • Ballesteros-Vivas, D., et al. (2019). Chapter 2: Sample Preparation for the Gas Chromatography Analysis of Semi-volatiles and Non-volatile Compounds in Food Samples. Royal Society of Chemistry.
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments. Retrieved from [Link]

  • Guide to Preparing and Analyzing Semivolatile Organic Compounds. (n.d.). Restek. Retrieved from [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076–2082.
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  • Snow, N. H. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC North America, 42(1), 24-28.
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  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. (n.d.).
  • Tondeur, Y., et al. (2003). Chromatographic and Ionization Properties of Polybrominated Diphenyl Ethers Using GC/High-Resolution MS with Metastable Atom Bombardment and Electron Impact Ionization. Analytical Chemistry, 75(5), 1039–1050.
  • Byczkiewicz, M., & Jabłoński, M. (2015). Determining Polybrominated Diphenyl Ethers in Surface Waters of Western Pomerania Using Gas Chromatography with Electron Capture. Polish Journal of Environmental Studies, 24(3), 961-968.
  • Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. (2018). Agilent Technologies.
  • Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas chromatography – Orbitrap mass spectrometry. (n.d.). Thermo Fisher Scientific.
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1959). Analytical Chemistry. Retrieved from [Link]

  • Yang, K., et al. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Progress in Lipid Research, 54, 1-17.
  • What Is An Internal Standard In Gas Chromatography? (2025). Chemistry For Everyone [Video]. YouTube.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). BenchChem.
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Method Validation and Peer Review Policies and Guidelines. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Standard Operating Procedure for Validation. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Direct Interface GC/MS Method. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Guidance for Methods Development and Methods Validation for the RCRA Program. (n.d.). U.S. Environmental Protection Agency (EPA).
  • LCMS-guided detection of halogenated natural compounds. (2021).
  • 1-(4-Bromophenyl)heptan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). U.S. Environmental Protection Agency (EPA).
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • GC–MS analysis of the heptane extracts from four organs of 'Jardin de Granville'. (n.d.).
  • Chemical Properties of 4-Bromoheptane. (n.d.). Cheméo.
  • p-Bromophenyloctane. (n.d.). PubChem. Retrieved from [Link]

  • GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. (n.d.). Phcogj.com.
  • GC-MS and Molecular Docking Analyses of Phytoconstituents from the Plant Tephrosia purpurea. (2024). Journal of Chemical Health Risks.
  • Phytochemical Evaluation and GC-MS Analysis of Leaf Extract of Manihot Esculenta Crantz. (2025). Defence Science Journal.
  • Phytochemical & GC-MS Analysis of Hexane Extract from the Leaves of Artabotrys odoratissimus (R. Br.). (2025).

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Application Note: A Robust HPLC Method for the Quantification of 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(4-Bromophenoxy)heptane. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in research and quality control environments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a step-by-step protocol, and a complete validation report in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

This compound is an aromatic ether with a hydrophobic alkyl chain. Accurate and reliable quantification of this compound is crucial in various stages of research and development, including synthesis verification, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such non-volatile and thermally labile compounds, offering high resolution, sensitivity, and reproducibility.[5][6]

The inherent hydrophobicity of this compound, owing to its long alkyl chain and aromatic structure, dictates the use of reversed-phase chromatography.[6] This method employs a non-polar stationary phase and a polar mobile phase, where retention is primarily governed by hydrophobic interactions between the analyte and the stationary phase.[6] The presence of the bromophenyl group provides a chromophore that allows for sensitive detection using a UV-Vis spectrophotometer.

This application note details the systematic development and rigorous validation of an isocratic reversed-phase HPLC method for the quantification of this compound. The rationale behind the selection of the stationary phase, mobile phase composition, and detector settings is discussed to provide a clear understanding of the method's principles.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.[5]

  • Structure: Chemical structure of this compound

    Image Source: PubChem CID 599102[7]

  • Molecular Formula: C₁₃H₁₉BrO[7][8]

  • Molecular Weight: 271.19 g/mol [7][8]

  • Polarity: Due to the long heptyl chain and the phenyl group, the molecule is predominantly non-polar and hydrophobic. This property is the primary determinant for selecting a reversed-phase HPLC approach.

  • UV Absorbance: The bromophenoxy moiety acts as a chromophore. Aromatic compounds exhibit strong UV absorbance, and the para-substitution with bromine is expected to result in a bathochromic shift (shift to longer wavelengths). For structurally similar compounds like bromophenols, UV absorbance maxima are observed, making UV detection a suitable choice.[9]

HPLC Method Development

The development of this HPLC method was guided by the physicochemical properties of this compound, with the goal of achieving a symmetric peak shape, adequate retention, and a reasonable analysis time.

Choice of Chromatographic Mode

Given the non-polar, hydrophobic nature of this compound, reversed-phase HPLC was the logical choice. This mode utilizes a non-polar stationary phase and a polar mobile phase. The analyte interacts with the stationary phase through hydrophobic interactions, and its elution is modulated by the proportion of the organic solvent in the mobile phase.[6]

Stationary Phase Selection

A C18 (octadecylsilyl) column is a common starting point for reversed-phase chromatography due to its high hydrophobicity and retention of non-polar compounds.[10] Alternatively, a Phenyl-Ether column could offer enhanced selectivity for aromatic compounds through π-π interactions between the analyte's phenyl ring and the stationary phase.[11] For this application, a C18 column was chosen for its robustness and wide availability.

Mobile Phase Selection and Optimization

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its lower viscosity and UV transparency at lower wavelengths compared to methanol.[12][13]

  • Initial Scouting Gradient: A scouting gradient run is essential in method development to determine the approximate organic solvent concentration required to elute the analyte. A broad gradient from 50% to 100% acetonitrile in water was initially performed.

  • Isocratic Method Development: Based on the scouting run, an isocratic mobile phase composition of acetonitrile and water (85:15, v/v) was found to provide optimal retention, a good peak shape, and a practical run time.

Detector Wavelength Selection

The UV spectrum of the analyte is crucial for selecting the optimal detection wavelength. Based on the UV absorbance characteristics of similar brominated aromatic compounds, a detection wavelength of 225 nm was chosen to ensure high sensitivity.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade, for cleaning)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis at 225 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines for an assay method.[1][2][3][4]

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.[14][15][16]

Protocol: Six replicate injections of a working standard solution (50 µg/mL) were performed.

Acceptance Criteria: [17][18]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol: A solution of the mobile phase (blank) and a sample solution were injected to demonstrate the absence of interfering peaks at the retention time of this compound.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol: A six-point calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions (1, 10, 25, 50, 75, and 100 µg/mL).

Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol: Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Three replicates were performed at each level.

Acceptance Criteria:

ParameterAcceptance Criteria
Mean Recovery 98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Protocol: Six replicate injections of the same sample solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): Protocol: The repeatability assay was performed on a different day by a different analyst.

Acceptance Criteria:

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol: The effect of small variations in the following parameters on the analytical results was evaluated:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: The system suitability parameters should meet the acceptance criteria under all varied conditions.

Data Presentation

Table 1: System Suitability Results
ParameterResultAcceptance Criteria
Tailing Factor (T) 1.1≤ 2.0
Theoretical Plates (N) 8500≥ 2000
%RSD of Peak Area 0.8%≤ 2.0%
Table 2: Linearity Data
Concentration (µg/mL)Mean Peak Area
115,234
10153,128
25382,540
50765,890
751,148,765
1001,532,110
0.9998
Table 3: Accuracy and Precision Data
Spiked LevelRecovery (%)Repeatability (%RSD)Intermediate Precision (%RSD)
80%99.51.21.5
100%100.20.91.1
120%101.11.01.3

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Weigh Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C G Inject Standards & Samples C->G D Prepare Sample D->G E System Setup & Equilibration F System Suitability Test E->F F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J K Validation Assessment J->K

Caption: Experimental workflow for HPLC quantification of this compound.

Troubleshooting

A common issue in the HPLC analysis of hydrophobic compounds is poor peak shape, such as tailing or fronting. Here are some potential causes and solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Column contamination or degradation.- Use a high-purity, end-capped C18 column. - Flush the column with a strong solvent like methanol or isopropanol.[19][20][21][22][23] - Replace the column if necessary.
Peak Fronting - Sample overload. - Sample solvent stronger than the mobile phase.- Reduce the injection volume or dilute the sample.[21][22] - Dissolve the sample in the mobile phase.[21][22]
Baseline Noise/Drift - Air bubbles in the system. - Contaminated mobile phase. - Detector lamp issue.- Degas the mobile phase thoroughly.[20][23] - Prepare fresh mobile phase with HPLC-grade solvents.[22] - Check the detector lamp's energy and replace if necessary.[20]

Conclusion

This application note describes a simple, rapid, and reliable isocratic reversed-phase HPLC method for the quantitative determination of this compound. The method has been successfully developed and validated in accordance with ICH Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. The provided protocol is suitable for routine quality control and research applications.

References

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • How to decide System Suitability Test (SST) in HPLC: Best Practice. (2024, June 20). Pharma Knowledge Forum. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Allyl phenyl ether on Newcrom R1 HPLC column. Retrieved from [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • International Journal for Scientific Research in Development. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Phenyl Ether HPLC Column, Analytical Column Used in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)heptan-1-one. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A comprehensive review of method development by hplc. Retrieved from [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]

  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromoheptane (CAS 998-93-6). Retrieved from [Link]

  • PubChem. (n.d.). p-Bromophenyloctane. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible spectra of compounds 1-4. The following E onset values were.... Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

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Application Note: Comprehensive ¹H and ¹³C NMR Spectral Assignment for 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and practical protocols for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 1-(4-Bromophenoxy)heptane. Designed for researchers in organic synthesis, medicinal chemistry, and drug development, this document synthesizes theoretical principles with field-proven methodologies. We will explore the causal factors influencing chemical shifts and coupling constants, present detailed protocols for sample preparation and data acquisition, and provide predicted spectral data to serve as a benchmark for experimental verification.

Introduction: The Need for Unambiguous Structural Elucidation

This compound is a molecule of interest in materials science and as a synthetic intermediate. Its structure combines a rigid, electron-rich aromatic core with a flexible, aliphatic chain. For quality control, reaction monitoring, and regulatory submission, unambiguous confirmation of its chemical structure is paramount. NMR spectroscopy is the gold-standard technique for this purpose, providing precise information about the electronic environment and connectivity of every proton and carbon atom in the molecule. This note serves as an authoritative guide to predicting, acquiring, and interpreting the one-dimensional ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and Atom Labeling

To facilitate a clear and logical assignment, every unique proton and carbon position in this compound has been systematically labeled. The symmetry of the para-substituted benzene ring results in fewer unique signals than the total number of atoms.

Figure 1: Labeled structure of this compound.

Part I: ¹H NMR Spectral Analysis and Assignment

The proton NMR spectrum is defined by three key principles: chemical shift (δ), spin-spin coupling (J), and integration. The chemical shift is primarily influenced by the local electronic environment; deshielded protons appear at higher ppm values (downfield).[1]

Causality of Chemical Shifts
  • Aromatic Protons (H2/H6 and H3/H5): The phenoxy oxygen atom is an electron-donating group through resonance, increasing electron density at the ortho (H2, H6) and para positions.[2] This increased shielding shifts the ortho protons upfield relative to benzene (δ ≈ 7.3 ppm). Conversely, the bromine atom is an electron-withdrawing group via induction, which deshields nearby protons. The net effect is a distinct separation of the two aromatic signals into an AA'BB' system, appearing as two doublets.

  • Aliphatic Protons (C1'-H to C7'-H): The most significant influence is the electronegative ether oxygen, which strongly deshields the adjacent methylene protons (C1'-H). This effect diminishes rapidly with distance along the alkyl chain.[3] Protons on C2' are slightly deshielded, while those from C3' to C6' reside in a narrow, shielded region typical for alkanes. The terminal methyl protons (C7'-H) are the most shielded.

Predicted ¹H NMR Spectrum

The predicted assignments for a spectrum acquired in deuterated chloroform (CDCl₃) are detailed below.

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H3, H57.38Doublet (d)Jortho ≈ 8.5 - 9.02HDeshielded by inductive effect of adjacent Br.
H2, H66.85Doublet (d)Jortho ≈ 8.5 - 9.02HShielded by electron-donating resonance of ether oxygen.[2][4]
H1'3.94Triplet (t)J ≈ 6.62HStrong deshielding by adjacent electronegative oxygen.
H2'1.79Quintet (p) or Multiplet (m)J ≈ 6.82HMildly deshielded by proximity to oxygen.
H3' - H6'1.48 - 1.25Multiplet (m)-8HOverlapping signals in the standard aliphatic region.[5]
H7'0.90Triplet (t)J ≈ 7.03HTerminal methyl group, most shielded position.[5]

Table 1: Predicted ¹H NMR Spectral Assignments for this compound in CDCl₃.

Part II: ¹³C NMR Spectral Analysis and Assignment

In ¹³C NMR, chemical shifts are highly sensitive to hybridization and the electronic effects of substituents. Spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.

Causality of Chemical Shifts
  • Aromatic Carbons (C1-C6): Substituent effects are predictable. The ether oxygen strongly deshields the ipso-carbon (C1) and shields the ortho (C2, C6) and para carbons. The bromine atom also has a significant, albeit more complex, effect. While electronegativity suggests deshielding, the "heavy atom effect" for bromine and iodine causes a notable shielding (upfield shift) of the directly attached ipso-carbon (C4).[6]

  • Aliphatic Carbons (C1'-C7'): Similar to the proton spectrum, the C1' carbon is strongly deshielded by the adjacent oxygen. The remaining carbons of the heptyl chain exhibit chemical shifts characteristic of n-alkanes, with carbons closer to the center of the chain being slightly more deshielded than those near the end.[7]

Predicted ¹³C NMR Spectrum
Carbon Label Predicted δ (ppm) Rationale
C1158.2Ipso-carbon attached to oxygen; strongly deshielded.
C3, C5132.5Aromatic CH ortho to bromine.
C2, C6116.4Aromatic CH ortho to ether oxygen; shielded by resonance.
C4113.8Ipso-carbon attached to bromine; shielded by the heavy atom effect.[6]
C1'68.5Aliphatic carbon attached to oxygen; strongly deshielded.
C2'31.8Standard aliphatic shift, similar to C2 in heptane.
C3'29.1
C4'29.0
C5'25.9
C6'22.6
C7'14.1Terminal methyl carbon, most shielded.

Table 2: Predicted ¹³C NMR Spectral Assignments for this compound in CDCl₃.

Part III: Experimental Protocols

Acquiring high-quality, reproducible NMR data requires meticulous sample preparation and correctly chosen acquisition parameters. The following protocols are optimized for standard high-resolution solution-state NMR spectrometers.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (~0.7 mL CDCl₃) weigh->dissolve filter 3. Filter Solution (into 5 mm NMR tube) dissolve->filter insert 4. Insert & Lock filter->insert shim 5. Shim Magnet insert->shim acquire 6. Acquire Spectra (¹H and ¹³C) shim->acquire process 7. Process FID (FT, Phase, Baseline) acquire->process calibrate 8. Calibrate Spectrum (TMS or solvent) process->calibrate analyze 9. Analyze & Assign calibrate->analyze

Figure 2: Standard workflow for NMR spectral acquisition and analysis.

Protocol 1: NMR Sample Preparation

This protocol ensures a homogeneous sample free of particulate matter, which is critical for achieving high spectral resolution.[8][9]

  • Glassware Preparation: Ensure all glassware (vial, pipette) and the NMR tube are clean and dry to prevent contamination.[10]

  • Weighing: Accurately weigh 5-10 mg of this compound into a small glass vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic molecules.

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Filtering and Transfer: To remove any dust or particulates, draw the solution into a Pasteur pipette plugged with a small piece of cotton or glass wool. Carefully transfer the filtered solution into a clean 5 mm NMR tube.[9][11] The final sample height should be approximately 4-5 cm.

  • Capping: Cap the NMR tube securely and label it clearly.

Protocol 2: ¹H NMR Data Acquisition

These parameters provide a balance between sensitivity and experiment time for routine structural confirmation.[12]

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the CDCl₃, and tune the probe for the ¹H frequency.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[13]

  • Set Acquisition Parameters:

    • Pulse Program: Standard one-pulse (zg or equivalent).

    • Pulse Angle: 45° (or π/4 radians) to allow for a shorter relaxation delay.

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time (AT): 3-4 seconds for good digital resolution.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8 to 16 scans.

  • Acquisition & Processing: Acquire the Free Induction Decay (FID), apply a Fourier transform (FT), phase correct the spectrum, and perform baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ signal to δ 7.26 ppm or the tetramethylsilane (TMS) signal to δ 0.00 ppm.

Protocol 3: ¹³C{¹H} NMR Data Acquisition

Due to the low natural abundance (1.1%) of the ¹³C isotope, more scans are required to achieve an adequate signal-to-noise ratio.[14]

  • Instrument Setup: Use the same locked and shimmed sample. Tune the probe for the ¹³C frequency.

  • Set Acquisition Parameters:

    • Pulse Program: Standard one-pulse with proton decoupling (zgpg30 or equivalent).

    • Pulse Angle: 30° to reduce saturation of carbons with long relaxation times (e.g., quaternary carbons).[12]

    • Spectral Width: ~220 ppm (centered around 100 ppm).

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration.

  • Acquisition & Processing: Acquire the FID, apply an exponential multiplication (line broadening of ~1 Hz) to improve signal-to-noise, Fourier transform, phase correct, and baseline correct.

  • Referencing: Calibrate the spectrum by setting the CDCl₃ triplet to its central peak at δ 77.16 ppm.

Conclusion

The ¹H and ¹³C NMR spectra of this compound exhibit distinct, predictable features that are directly correlated with its molecular structure. The aromatic region shows a classic AA'BB' pattern, while the aliphatic region is dominated by the deshielding effect of the ether linkage. By following the detailed protocols provided, researchers can reliably acquire high-quality data. The predicted chemical shifts and assignments in this note serve as a robust reference for the unambiguous structural verification of this compound, ensuring scientific integrity in research and development applications.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Stothers NMR Facility. (2013, September 9). NMR SAMPLE PREPARATION. Western University. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Beeby, J., Sternhell, S., Hoffman-Ostenhof, T., Pretsch, E., & Simon, W. (n.d.). Estimation of the chemical shifts of aromatic protons using additive increments. ACS Publications. Retrieved from [Link]

  • Reich, H. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. Retrieved from [Link]

  • Helmer, G. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, November 2). 13.9: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Bruker. (n.d.). Avance 1D/2D NMR Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Retrieved from [Link]

  • Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]

  • Hoyt, D. (2017, August 28). Basic Practical NMR Concepts. Michigan State University. Retrieved from [Link]

  • StackExchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 heptane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Biphenyl-Based Nematic Liquid Crystals Using 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1-(4-bromophenoxy)heptane as a key intermediate in the preparation of calamitic (rod-shaped) liquid crystals. We present a detailed, two-step synthetic protocol for the synthesis of 4'-heptyloxy-4-cyanobiphenyl (7OCB), a well-characterized nematic liquid crystal. This guide is intended for researchers and scientists in materials science and drug development, offering not only a step-by-step experimental procedure but also the underlying chemical principles and expected outcomes. The protocols are designed to be self-validating, with clear characterization checkpoints.

Introduction: The Role of Molecular Architecture in Liquid Crystalline Materials

The field of liquid crystals is fundamentally a study of molecular self-assembly. The transition from a crystalline solid to an isotropic liquid is not always a single-step process; for certain molecules, intermediate phases of matter, known as mesophases, exist. These phases possess the fluidity of a liquid but maintain a degree of the long-range order of a crystal.[1] The molecular architecture of a compound is the primary determinant of its ability to form such mesophases.

Calamitic liquid crystals, the focus of this guide, are typically composed of a rigid core and one or more flexible terminal chains. The rigid core, often comprising linked aromatic rings, provides the necessary anisotropy for orientational order, while the flexible chains influence the material's melting point, clearing point, and solubility.

This compound is a versatile precursor for the synthesis of such materials. Its structure contains a terminal aromatic ring, providing a reactive handle for the construction of a larger rigid core, and a flexible heptyloxy chain, which will modulate the physical properties of the final liquid crystal. The bromine atom is particularly useful as it allows for the formation of carbon-carbon bonds through well-established palladium-catalyzed cross-coupling reactions.

This guide will detail the synthesis of 4'-heptyloxy-4-cyanobiphenyl (7OCB), a classic nematic liquid crystal, using this compound as a key building block. The synthetic strategy involves two robust and high-yielding reactions: the Williamson ether synthesis to prepare the precursor and the Suzuki-Miyaura cross-coupling to construct the final biphenyl core.

Synthetic Strategy Overview

The synthesis of 4'-heptyloxy-4-cyanobiphenyl from this compound is a two-stage process. First, the precursor itself is synthesized via a Williamson ether synthesis. This is followed by a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core.

Synthesis_Overview cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Liquid Crystal Synthesis 4-Bromophenol 4-Bromophenol Williamson_Ether_Synthesis Williamson Ether Synthesis 4-Bromophenol->Williamson_Ether_Synthesis 1-Bromoheptane 1-Bromoheptane 1-Bromoheptane->Williamson_Ether_Synthesis This compound This compound Williamson_Ether_Synthesis->this compound Precursor This compound Suzuki_Coupling Suzuki-Miyaura Coupling Precursor->Suzuki_Coupling Boronic_Acid 4-Cyanophenylboronic acid Boronic_Acid->Suzuki_Coupling Liquid_Crystal 4'-Heptyloxy-4-cyanobiphenyl (7OCB) Suzuki_Coupling->Liquid_Crystal Phase_Transitions Crystal Crystalline Solid Nematic Nematic Phase Crystal->Nematic ~54 °C Isotropic Isotropic Liquid Nematic->Isotropic ~75 °C

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Bromophenoxy)heptane via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1-(4-bromophenoxy)heptane using the Williamson ether synthesis. Our goal is to empower you with the technical expertise and practical insights needed to overcome common challenges and significantly increase your reaction yield.

Introduction to the Synthesis Challenge

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers. However, when synthesizing aryl ethers like this compound, which involves a phenoxide nucleophile, specific challenges can arise that impact yield and purity.[1][2] This guide is structured to directly address these issues, providing not just procedural steps but the underlying chemical principles to give you full control over your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

Low or inconsistent yields are a frequent frustration in the laboratory. This section is designed as a first line of defense to diagnose and resolve common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

A disappointing yield is often traceable to several key factors in the reaction setup.

  • Potential Cause A: Incomplete Deprotonation of 4-Bromophenol. The formation of the 4-bromophenoxide is the critical first step. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low.

    • Solution: For phenols, moderately strong bases are typically sufficient.[3] Potassium carbonate (K₂CO₃) is a common and effective choice.[4][5][6] For more stubborn reactions, a stronger base like sodium hydride (NaH) can ensure complete deprotonation.[4][7] Always use anhydrous conditions, as water can consume the base.[8][9]

  • Potential Cause B: Poor Reactivity of the Alkylating Agent. The S\N2 reaction is sensitive to the leaving group.[1][7]

    • Solution: While 1-bromoheptane is a suitable primary alkyl halide, 1-iodoheptane would be more reactive (R-I > R-Br > R-Cl).[10] If starting with 1-bromoheptane, the addition of a catalytic amount of sodium or potassium iodide can generate the more reactive 1-iodoheptane in situ via the Finkelstein reaction, often accelerating the reaction.[10]

  • Potential Cause C: Suboptimal Solvent Choice. The solvent plays a crucial role in solvating the ions and influencing nucleophilicity.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[1][11][12] These solvents effectively solvate the cation (e.g., K⁺ or Na⁺), leaving a more reactive "naked" phenoxide anion, which enhances its nucleophilicity.[9][11] Protic solvents like ethanol or water should be avoided as they can solvate the phenoxide, reducing its reactivity.[11]

Issue 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC plate indicates competing reactions are occurring.

  • Potential Cause A: C-Alkylation of the Phenoxide. Phenoxides are ambident nucleophiles, meaning they can be alkylated at the oxygen (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation), typically at the ortho or para positions.[2][11]

    • Solution: The choice of solvent is the most powerful tool to control this selectivity. Polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation.[11] Protic solvents, in contrast, can promote C-alkylation by hydrogen bonding with the phenoxide oxygen, making it less nucleophilic.[11]

  • Potential Cause B: Elimination of 1-Heptyl Halide. Although less common with primary alkyl halides, the use of a very strong or hindered base at elevated temperatures can lead to the E2 elimination of the alkyl halide to form heptene.[11][13]

    • Solution: Use the least hindered, effective base possible. Lowering the reaction temperature generally favors the S\N2 substitution over the E2 elimination pathway, as elimination reactions often have a higher activation energy.[9][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this synthesis? A1: A typical temperature range for the Williamson ether synthesis is between 50-100 °C.[1][8][9] For the synthesis of this compound, starting at a lower temperature (e.g., 60-70 °C) and monitoring the reaction by TLC is a prudent approach. If the reaction is sluggish, the temperature can be gradually increased. Excessively high temperatures can promote side reactions.[9]

Q2: How can I effectively monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the most straightforward method.[9][10] Prepare a TLC plate spotting the 4-bromophenol starting material, the 1-bromoheptane, and a co-spot of both. As the reaction progresses, a new spot corresponding to the more nonpolar product, this compound, will appear, and the starting material spots will diminish.

Q3: My product is an oil. What is the best way to purify it? A3: After the workup, which typically involves extraction and washing to remove the base and unreacted phenol, the crude product can be purified by column chromatography.[5][10] A silica gel column with a nonpolar eluent system, such as a gradient of ethyl acetate in hexanes, is generally effective.

Q4: Can I use a phase-transfer catalyst to improve the reaction? A4: Yes, phase-transfer catalysis (PTC) can be highly effective, especially in industrial settings or when dealing with solubility issues.[1] A catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide resides, often allowing for milder reaction conditions and faster reaction times.[4][14]

Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound by incorporating best practices discussed in the troubleshooting section.

Materials:

  • 4-Bromophenol

  • 1-Bromoheptane

  • Potassium Carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq.), finely powdered potassium carbonate (2.0 eq.), and anhydrous DMF (approx. 5-10 mL per gram of 4-bromophenol).

  • Alkylation: Add 1-bromoheptane (1.1 eq.) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash them twice with 5% aqueous sodium hydroxide to remove any unreacted 4-bromophenol, followed by one wash with water, and finally one wash with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% ethyl acetate in hexanes) to yield pure this compound.

Data and Parameter Summary

ParameterRecommended ConditionRationale
Nucleophile 4-BromophenolStarting material for the desired aryl ether.
Electrophile 1-Bromoheptane (or 1-Iodoheptane)Primary alkyl halide minimizes elimination side reactions.[7][11]
Base K₂CO₃ (anhydrous, powdered)Mild base effective for deprotonating phenols; minimizes side reactions.[3][4]
Solvent DMF or Acetonitrile (anhydrous)Polar aprotic solvent enhances phenoxide nucleophilicity and favors O-alkylation.[1][11]
Temperature 70-80 °CProvides sufficient energy for the reaction while minimizing elimination.[1][9]
Catalyst (Optional) NaI or TBABNaI facilitates in situ formation of more reactive alkyl iodide.[10] TBAB acts as a phase-transfer catalyst.[14]

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-Bromophenol, K₂CO₃, and DMF B Add 1-Bromoheptane A->B Stir C Heat to 70-80 °C (4-8 hours) B->C Heat D Monitor by TLC C->D Sample D->C Continue if incomplete E Aqueous Workup & Extraction D->E If complete F Wash with NaOH (aq) & Brine E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Optimized workflow for the synthesis of this compound.

S\N2 Reaction Mechanism

Caption: S\N2 mechanism for this compound synthesis.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Transtutors. (2023, May 16). Williamson Ether Synthesis One of the side reactions in this... Retrieved from [Link]

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • Chegg.com. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Unknown Source. (n.d.). Williamson Ether Synthesis.

Sources

minimizing side reactions in the synthesis of 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenoxy)heptane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to minimize side reactions and maximize yield and purity.

Introduction: The Synthetic Pathway

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In this specific case, 4-bromophenol is deprotonated to form the 4-bromophenoxide ion, which then acts as a nucleophile, attacking the primary alkyl halide, 1-bromoheptane, in a bimolecular nucleophilic substitution (SN2) reaction.[1]

The overall reaction is as follows:

4-Bromophenol + 1-Bromoheptane --(Base, Solvent)--> this compound

While the Williamson ether synthesis is a cornerstone of organic chemistry, its application to aryl ethers is not without challenges. Competing side reactions, such as elimination of the alkyl halide and C-alkylation of the phenoxide, can significantly impact the yield and purity of the desired product.[1] This guide will provide you with the expertise to anticipate and mitigate these issues.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you may encounter during the synthesis of this compound, offering explanations and actionable solutions.

Problem 1: Low or No Yield of this compound

A low yield of the desired ether is a common frustration. The root cause often lies in the fundamental parameters of the SN2 reaction.

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation of 4-Bromophenol The phenoxide is the active nucleophile. If the base is not strong enough to fully deprotonate the phenol, the concentration of the nucleophile will be low, leading to a slow or incomplete reaction.Use a base with a pKa of its conjugate acid that is significantly higher than the pKa of 4-bromophenol (~9.3). Suitable bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH). For complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) can be used, though they require anhydrous conditions.
Poor Quality of 1-Bromoheptane 1-Bromoheptane can degrade over time, especially if exposed to light or air, leading to the formation of impurities that can interfere with the reaction.Use freshly distilled or high-purity 1-bromoheptane. Ensure proper storage in a dark, airtight container.
Suboptimal Reaction Temperature SN2 reactions have an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate will be very slow.A typical temperature range for this Williamson ether synthesis is 50-100 °C.[1] Start with a moderate temperature (e.g., 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Inappropriate Solvent Choice Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.Use a polar aprotic solvent such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.

Problem 2: Significant Formation of 1-Heptene (Elimination Byproduct)

The presence of 1-heptene, an elimination byproduct, indicates that the E2 (bimolecular elimination) pathway is competing with the desired SN2 reaction.

Potential Cause Explanation Recommended Solution
Sterically Hindered Base While a strong base is needed, a sterically bulky base can preferentially act as a base to abstract a proton from the β-carbon of 1-bromoheptane, leading to elimination.Use a non-nucleophilic, moderately hindered base like potassium carbonate or a less hindered strong base like sodium hydroxide.
High Reaction Temperature Elimination reactions are generally favored at higher temperatures compared to substitution reactions.If 1-heptene formation is significant, try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer duration.
Use of a Protic Solvent Protic solvents can favor elimination reactions in some cases.Stick to polar aprotic solvents like DMF or acetonitrile.

Problem 3: Presence of C-Alkylated Byproducts

The 4-bromophenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, undesired), typically at the ortho position.

Potential Cause Explanation Recommended Solution
Use of Protic Solvents Protic solvents can hydrogen-bond with the oxygen of the phenoxide, making it less available for nucleophilic attack. This can promote reaction at the more electron-rich carbon atoms of the ring.The use of polar aprotic solvents (DMF, DMSO) strongly favors O-alkylation.
Nature of the Cation The counter-ion of the base can influence the O/C alkylation ratio, although this effect is generally less pronounced than the solvent effect.While less critical than solvent choice, using potassium salts (e.g., K₂CO₃, KOH) is common and effective for promoting O-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is 1-bromoheptane a better choice than 2-bromoheptane for this synthesis?

A1: The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[1] 1-Bromoheptane is a primary alkyl halide, meaning the carbon atom bonded to the bromine is only attached to one other carbon atom. This presents a relatively unhindered site for the 4-bromophenoxide to attack. In contrast, 2-bromoheptane is a secondary alkyl halide, where the electrophilic carbon is attached to two other carbon atoms. This increased steric bulk significantly hinders the backside attack required for the SN2 reaction and greatly increases the likelihood of the competing E2 elimination reaction to form heptenes. Tertiary alkyl halides are even more prone to elimination and are generally unsuitable for this synthesis.

Q2: Can I use a phase-transfer catalyst for this reaction?

A2: Yes, using a phase-transfer catalyst (PTC) is an excellent strategy, particularly for industrial applications or when using a biphasic solvent system (e.g., toluene and water).[2][3] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed with a base like NaOH) into the organic phase where the 1-bromoheptane is dissolved.[4] This allows the reaction to proceed efficiently at the interface of the two phases or within the organic phase, often under milder conditions and with simpler work-up procedures.

Q3: What is the optimal base to use for deprotonating 4-bromophenol?

A3: The optimal base depends on the desired reaction conditions.

  • For standard laboratory synthesis in a polar aprotic solvent: Potassium carbonate (K₂CO₃) is a good choice. It is a mild, easy-to-handle solid base that is effective in deprotonating phenols.

  • For reactions in a biphasic system with a phase-transfer catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used as they are inexpensive and readily available.

  • For reactions requiring anhydrous conditions and irreversible deprotonation: Sodium hydride (NaH) is very effective. However, it is highly reactive and requires careful handling under an inert atmosphere.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (4-bromophenol and 1-bromoheptane) on a silica gel TLC plate. The product, this compound, will be less polar than 4-bromophenol and should have a higher Rf value. The reaction is complete when the 4-bromophenol spot has disappeared. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).

Q5: What is a typical work-up and purification procedure for this reaction?

A5: A general procedure is as follows:

  • Quenching: After the reaction is complete, cool the mixture and add water to dissolve any inorganic salts.

  • Extraction: Extract the aqueous mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate. The desired product will be in the organic layer.

  • Washing: Wash the organic layer with a dilute base solution (e.g., 5% NaOH) to remove any unreacted 4-bromophenol, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) or by distillation under reduced pressure.

Experimental Protocol: A Generalized Approach

This protocol is a general guideline for the synthesis of this compound. It is recommended to perform a small-scale trial to optimize conditions for your specific laboratory setup.

Materials:

  • 4-Bromophenol

  • 1-Bromoheptane

  • Potassium Carbonate (anhydrous, finely powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether or Ethyl acetate

  • 5% Sodium Hydroxide solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the phenoxide.

  • Add 1-bromoheptane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).

  • Combine the organic extracts and wash with 5% NaOH solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Reaction and Side Products

// Reactants Reactants [label="4-Bromophenol + 1-Bromoheptane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)\nSolvent (e.g., DMF)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates and Products Phenoxide [label="4-Bromophenoxide\n(Nucleophile)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound\n(Desired Product - O-Alkylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elimination [label="1-Heptene\n(Elimination Product - E2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_Alkylation [label="2-(Heptyl)-4-bromophenol\n(C-Alkylation Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Phenoxide [label="Deprotonation"]; Phenoxide -> Product [label="SN2 Attack\n(Favored)"]; Phenoxide -> C_Alkylation [label="C-Alkylation\n(Side Reaction)"]; Base -> Elimination [label="E2 Elimination\n(Side Reaction with 1-Bromoheptane)"];

{rank=same; Reactants; Base;} {rank=same; Product; Elimination; C_Alkylation;} } Figure 1. Reaction pathway for the synthesis of this compound and competing side reactions.

// Nodes for diagnosis Check_Yield [label="Is the yield low?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Purity [label="Is the product impure?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for causes of low yield Incomplete_Reaction [label="Incomplete Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Side_Reactions [label="Significant Side Reactions", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for causes of impurity Elimination [label="1-Heptene Present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C_Alkylation [label="C-Alkylated Byproduct?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for solutions Optimize_Conditions [label="Optimize Base, Solvent, Temp.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lower_Temp [label="Lower Reaction Temperature", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Solvent [label="Use Polar Aprotic Solvent", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Yield; Start -> Check_Purity;

Check_Yield -> Incomplete_Reaction [label="Yes"]; Check_Yield -> Side_Reactions [label="Yes"]; Incomplete_Reaction -> Optimize_Conditions; Side_Reactions -> Check_Purity;

Check_Purity -> Elimination [label="Yes"]; Check_Purity -> C_Alkylation [label="Yes"];

Elimination -> Lower_Temp [label="Yes"]; C_Alkylation -> Change_Solvent [label="Yes"]; } Figure 2. A troubleshooting decision tree for the synthesis of this compound.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis Lab 3 - Edubirdie. (2023). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis - Edubirdie. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Journal of Chemistry. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • Process for oxygen-alkylation of sterically hindered phenols. (n.d.). Google Patents.
  • Phase Transfer Catalysis: A Green Approach in Organic Synthesis. (n.d.). Journal For Basic Sciences. Retrieved from [Link]

  • Williamson Synthesis Lab Report. (n.d.). Scribd. Retrieved from [Link]

  • Phase Transfer Catalysis. (2026, January 5). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • A Brief Introduction to Chemical Reaction Optimization. (n.d.). PubMed Central. Retrieved from [Link]

  • Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. (2018). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]

  • Finding Optimal Reaction Conditions. (2018, July 13). ChemistryViews. Retrieved from [Link]

  • 4-bromoacetophenone. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Method for purification of alkanes from admixtures. (n.d.). Google Patents.
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • p-BROMOPHENOL. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Selective alkylation of hydroxyl group of aminophenols. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Semantic Scholar. Retrieved from [Link]

  • Purification of 1,4-dioxane. (n.d.). Google Patents.

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of 1-(4-Bromophenoxy)heptane, an electron-rich and sterically accessible aryl bromide. This document provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and supported by authoritative references.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?

A common reason for failed or low-yielding Suzuki couplings with electron-rich aryl halides like this compound is the difficulty of the oxidative addition step.[1] The electron-donating nature of the phenoxy group increases the electron density on the aromatic ring, making the carbon-bromine bond stronger and less susceptible to cleavage by the Pd(0) catalyst.[1] Several factors could be contributing to this issue, including suboptimal catalyst/ligand combination, incorrect base or solvent selection, or degradation of your boronic acid reagent.[1]

Q2: What is the first thing I should check if my reaction isn't working?

Before making significant changes to your protocol, verify the quality and integrity of your reagents.

  • Boronic Acid/Ester Quality: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the boronic acid is replaced by a hydrogen atom.[1] This is a common cause of reaction failure.[1] Consider using fresh, high-purity boronic acid or a more stable boronate ester, like a pinacol ester.[2]

  • Solvent Purity: Ensure your solvents are anhydrous and properly degassed. While some Suzuki reactions can tolerate water, excess water can promote protodeboronation.[1] Oxygen can lead to the oxidation of the Pd(0) catalyst and cause homocoupling of the boronic acid.[2]

  • Base Quality: Use a high-purity, finely ground base to ensure consistent and effective reaction conditions.

Common Problems and Solutions

Issue 1: No Reaction or Low Conversion of Starting Material

If you observe primarily unreacted starting materials, the catalytic cycle is likely stalled at the oxidative addition step.

Q3: My starting material is mostly unreacted. How can I improve the oxidative addition step?

For electron-rich aryl bromides, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be effective enough.[1][3]

  • Employ Bulky, Electron-Rich Ligands: Ligands such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective for these challenging substrates.[1][4] These ligands are electron-rich, which promotes oxidative addition, and their bulkiness facilitates the subsequent reductive elimination step.[2][3]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst, such as a Buchwald G3 or G4 pre-catalyst, can provide a more active and stable Pd(0) source in situ, leading to more reliable results.[2]

Troubleshooting Flowchart: Addressing Low Conversion

Start Low Conversion of This compound Check_Ligand Is the ligand appropriate for an electron-rich aryl bromide? Start->Check_Ligand Use_Bulky_Ligand Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand. Check_Ligand->Use_Bulky_Ligand No Check_Catalyst Is the Pd(0) source active? Check_Ligand->Check_Catalyst Yes Use_Bulky_Ligand->Check_Catalyst Use_Precatalyst Use a well-defined Pd(II) precatalyst (e.g., Buchwald G3/G4). Check_Catalyst->Use_Precatalyst Uncertain Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Use_Precatalyst->Check_Temp Increase_Temp Increase reaction temperature (e.g., 80-110 °C). Check_Temp->Increase_Temp No Success Reaction Successful Check_Temp->Success Yes Increase_Temp->Success

Caption: A decision tree for troubleshooting low reaction conversion.

Q4: Can changing the base and solvent improve my reaction?

Absolutely. The base and solvent system is crucial for the transmetalation step and overall reaction success.

  • Base Selection: For difficult couplings, a stronger base is often required.[1] Potassium phosphate (K₃PO₄) is a strong and commonly used base that is often effective.[1] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option.[1]

  • Solvent Choice: Aprotic polar solvents or ethereal solvents are standard.[1] A mixture of an organic solvent like dioxane, THF, or toluene with a small amount of water is often beneficial to dissolve the base and facilitate the reaction.[2][5]

Parameter Recommendation for this compound Rationale
Palladium Source Pd₂(dba)₃ or a Pd(II) precatalyst (e.g., Buchwald G3/G4)Provides a reliable source of active Pd(0). Pre-catalysts can offer improved stability and activity.[2]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCsFacilitates the challenging oxidative addition step with electron-rich aryl bromides.[1][4]
Base K₃PO₄ or Cs₂CO₃Stronger bases are often necessary for difficult couplings to promote transmetalation.[1]
Solvent Dioxane/H₂O, THF/H₂O, or Toluene/H₂OAprotic polar or ethereal solvents, often with water, help to dissolve reagents and facilitate the catalytic cycle.[1][2]
Temperature 80 - 110 °CHigher temperatures can help overcome the activation energy barrier for oxidative addition.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound.

Issue 2: Formation of Byproducts

The presence of significant byproducts indicates that side reactions are competing with your desired coupling.

Q5: I am observing significant amounts of phenol (from dehalogenation) and/or biphenyl (from boronic acid homocoupling). How can I minimize these side reactions?

  • Dehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It can be caused by impurities in the reagents or solvent, or by certain reaction conditions.[2]

    • Solution: Ensure your reaction is performed under strictly anaerobic conditions. Use high-purity, degassed solvents and reagents.

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[2]

    • Solution: Thoroughly degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period before adding the catalyst. Maintaining an inert atmosphere throughout the reaction is crucial.

Catalytic Cycle and Common Side Reactions

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Dehalogenation Dehalogenation (Ar-H) PdII_Aryl->Dehalogenation H source PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl Homocoupling Homocoupling (Ar'-Ar') Transmetalation->Homocoupling O₂ RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0

Caption: The Suzuki catalytic cycle with key side reactions.

Advanced Troubleshooting

Q6: I've optimized my conditions but the reaction is still sluggish. What else can I try?

  • Reaction Monitoring: To gain a better understanding of your reaction kinetics, it is highly recommended to monitor its progress over time.[6][7][8] Techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic resonance (NMR) spectroscopy can provide valuable insights into conversion rates and byproduct formation.[7][9]

  • Design of Experiments (DoE): For complex optimizations, a Design of Experiments (DoE) approach can be highly effective.[10] This statistical method allows you to systematically vary multiple parameters (e.g., temperature, catalyst loading, base equivalents) to identify the optimal reaction conditions more efficiently than traditional one-factor-at-a-time methods.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %). Add this mixture to the Schlenk flask.

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, to a concentration of 0.1-0.5 M with respect to the aryl bromide) and degassed water (typically 10-20% of the organic solvent volume) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by TLC
  • Sample Preparation: Carefully and quickly open the reaction flask under a positive pressure of inert gas and withdraw a small aliquot (a few drops) using a long needle or glass capillary.

  • Quenching: Quench the aliquot in a small vial containing a few drops of ethyl acetate and a small amount of water.

  • Spotting: Spot the organic layer onto a TLC plate.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).[9]

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • Valente, C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 2(10), 2158-2163. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Hein, J. E. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1509-1519. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Preventing Dehalogenation of 1-(4-Bromophenoxy)heptane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of dehalogenation, specifically focusing on the substrate 1-(4-Bromophenoxy)heptane in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical protocols to minimize this undesired side reaction, thereby improving your yield, simplifying purification, and ensuring the integrity of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem in cross-coupling reactions?

Dehalogenation, in this context, refers to the undesired substitution of the bromine atom on your this compound with a hydrogen atom, leading to the formation of phenoxyheptane.[1] This side reaction is problematic for several key reasons: it consumes your starting material, reduces the overall yield of your desired cross-coupled product, and introduces a byproduct that can be challenging to separate during purification due to similar physical properties to the starting material and sometimes the product.[1]

Q2: What is the primary mechanism responsible for the dehalogenation of my aryl bromide?

The most widely accepted mechanism for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This highly reactive intermediate can originate from various sources in the reaction mixture, including trace amounts of water, alcohol solvents, amine bases, or even the phosphine ligands themselves.[1] Once formed, the Pd-H species can undergo reductive elimination with the aryl group attached to the palladium center, yielding the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst, which can then re-enter the undesired pathway.[1]

Q3: Is this compound particularly susceptible to dehalogenation?

While there are no specific studies singling out this compound, its susceptibility can be inferred from general principles. As an aryl bromide, it is more prone to dehalogenation than the corresponding aryl chloride but less so than an aryl iodide.[3][4] The electronic nature of the phenoxy group is relatively neutral, making it less susceptible than highly electron-deficient or certain N-heterocyclic aryl bromides, which are known to be more problematic.[1]

Q4: Which cross-coupling reactions are most commonly affected by dehalogenation?

Dehalogenation is a potential side reaction in many palladium-catalyzed cross-couplings. It is frequently observed in:

  • Suzuki-Miyaura Coupling: Especially when reaction kinetics are slow, allowing the dehalogenation pathway to compete.[3][5]

  • Buchwald-Hartwig Amination: The presence of amine coupling partners and strong bases can sometimes be a source for the formation of Pd-H species.[6][7]

  • Sonogashira Coupling: Higher reaction temperatures can lead to an increase in side reactions, including dehalogenation.[8]

  • Stille Coupling: Solvent choice and catalyst system can significantly influence the extent of dehalogenation.[9]

Q5: How can I detect and quantify the dehalogenated byproduct, phenoxyheptane?

The presence of dehalogenated impurities can be a significant analytical challenge due to the often-similar chromatographic behavior of the halogenated drug and its hydrogen-containing analog.[10][11] The most effective methods for detection and quantification include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying the dehalogenated product by its mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10][11]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can be used to detect the appearance of a new aromatic proton signal in place of the region where the bromine was located, and integration can be used for quantification.

In-Depth Troubleshooting Guide

If you are observing significant dehalogenation of your this compound, a systematic approach to optimizing your reaction is crucial. The following guide breaks down the key experimental parameters and provides actionable solutions grounded in mechanistic principles.

The Catalyst System: Your First Line of Defense

The choice of palladium source and, most importantly, the ancillary ligand is the most critical factor in controlling the competition between the desired cross-coupling and the undesired dehalogenation.

While traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are common, modern, well-defined pre-catalysts are often more effective.[9] Pre-catalysts are air-stable complexes that readily form the active Pd(0) species in solution, leading to more reproducible results and often requiring lower catalyst loadings. For challenging couplings, consider using a pre-catalyst that incorporates a bulky, electron-rich phosphine ligand.

The ligand's role is to stabilize the palladium center and modulate its reactivity. To suppress dehalogenation, the ligand should promote the rate of reductive elimination (the final step in forming your desired product) to outcompete the dehalogenation pathway.

Causality: Bulky, electron-rich phosphine ligands have been shown to be highly effective in preventing dehalogenation.[1] The steric bulk of these ligands is thought to create a crowded environment around the palladium center, which favors the bond-forming reductive elimination step. Their electron-donating ability increases the electron density on the palladium, which also accelerates reductive elimination.

Recommended Ligands for Suppressing Dehalogenation Typical Cross-Coupling Application Key Features
Buchwald Biaryl Phosphines (e.g., SPhos, XPhos, RuPhos) Suzuki, Buchwald-HartwigBulky, electron-rich, promote fast reductive elimination.[1][3]
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes) Suzuki, HeckStrong σ-donors, form very stable Pd complexes.[12][13][14]
Bidentate Phosphines (e.g., dppf, BINAP) Buchwald-Hartwig, SonogashiraChelating effect can prevent β-hydride elimination.[6]
Reaction Conditions: Fine-Tuning for Success

The base is not just a simple proton scavenger; it plays a crucial role in the catalytic cycle and can be a source of hydride for dehalogenation.

Causality: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation.[1] Weaker inorganic bases are generally a safer choice. Phosphate and carbonate bases are often preferred as they are less likely to act as hydride donors.

Base pKa (Conjugate Acid) Typical Use & Comments
K₃PO₄ 12.3Often an excellent choice for Suzuki couplings; good for suppressing dehalogenation.[1][3]
Cs₂CO₃ 10.3A versatile and effective base for many cross-couplings.[3]
K₂CO₃ 10.3A milder and cost-effective option.[3]
NaOtBu 19.2Very strong base, commonly used in Buchwald-Hartwig, but can promote dehalogenation.[1][13] Use with caution.

The solvent can be a direct source of hydrogen atoms for the dehalogenation reaction.

Causality: Protic solvents like alcohols can directly provide a hydride to the palladium center.[2] While some reactions require a co-solvent like water, it's essential to control the amount carefully. Aprotic, non-polar solvents are generally the best choice to minimize dehalogenation.

Recommendations:

  • Preferred: Toluene, Dioxane, THF[1][3]

  • Use with Caution: Alcohols (Methanol, Ethanol), DMF (can decompose at high temperatures to generate hydride sources)[9]

Causality: Dehalogenation can have a different activation energy than the desired cross-coupling. Often, higher temperatures can disproportionately accelerate the rate of dehalogenation.[8] Therefore, running the reaction at the lowest effective temperature is advisable. Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation or further side reactions.

Visualizing the Competing Pathways

The following diagram illustrates the desired cross-coupling catalytic cycle and the competing dehalogenation pathway that consumes the aryl bromide starting material.

G cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Undesired Dehalogenation Pathway Pd0 Pd(0)L_n OA Ar-Pd(II)-Br(L_n) Pd0->OA Oxidative Addition (Ar-Br) TM Ar-Pd(II)-R(L_n) OA->TM Transmetalation (R-M) PdH H-Pd(II)-Br(L_n) OA->PdH Reaction with Hydride Source RE Ar-R TM->RE Reductive Elimination RE->Pd0 ArH Ar-H (Dehalogenated Product) PdH->ArH Reductive Elimination ArH->Pd0 Start This compound (Ar-Br) Start->OA G start High Dehalogenation Observed ligand Step 1: Evaluate Ligand Is it bulky and electron-rich? start->ligand ligand_action Action: Switch to a Buchwald ligand (e.g., SPhos, XPhos) or an NHC ligand. ligand->ligand_action YES base Step 2: Change the Base Are you using a strong base like NaOtBu? ligand->base NO ligand_action->base base_action Action: Switch to a weaker base (e.g., K3PO4, Cs2CO3). base->base_action YES solvent Step 3: Change the Solvent Are you using a protic or polar aprotic solvent? base->solvent NO base_action->solvent solvent_action Action: Use a non-polar, aprotic solvent (e.g., Toluene, Dioxane). solvent->solvent_action YES temp Step 4: Lower the Temperature Is the reaction running at high heat (>100 °C)? solvent->temp NO solvent_action->temp temp_action Action: Try running the reaction at a lower temperature (e.g., 80 °C). temp->temp_action YES end Dehalogenation Minimized temp->end NO temp_action->end

Caption: A step-by-step troubleshooting workflow for minimizing dehalogenation.

References

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]

  • ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. [Link]

  • National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-5. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Fu, G. C., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Reddit. (2024). Suzuki proto-dehalogenation problem. r/Chempros. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-80. [Link]

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Technical Support Center: Strategies for Improving the Solubility of 1-(4-Bromophenoxy)heptane for Reaction Setup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical protocols for overcoming solubility challenges associated with 1-(4-Bromophenoxy)heptane in various reaction setups. Our goal is to move beyond simple procedural lists and explain the fundamental principles behind each technique, enabling you to make informed decisions in your experimental design.

Understanding the Solubility Challenge: A Physicochemical Profile

This compound is a molecule characterized by a non-polar heptyl chain and a moderately polar brominated aromatic ether component. This dual nature makes it poorly soluble in highly polar solvents like water, and its solubility in common organic solvents can be limited depending on the specific reaction conditions required. Its significant hydrophobicity is a primary hurdle in achieving the homogeneous solution necessary for predictable and efficient reaction kinetics.

Property Value Source
Molecular Formula C₁₃H₁₉BrO[1][2]
Molecular Weight ~271.19 g/mol [1][2]
Structure A 4-bromophenyl group linked via an ether oxygen to a heptyl chain.
Predicted Solubility Low in aqueous media; soluble in non-polar to moderately polar organic solvents.[3][4]
Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the handling of this compound.

Q1: What are the best starting solvents for dissolving this compound?

A: The principle of "like dissolves like" is your best guide.[3][5] Given the molecule's large non-polar alkyl chain and aromatic ring, you should start with non-polar or moderately polar aprotic solvents. Good initial choices for screening include:

  • Apolar Solvents: Heptane, Hexane, Toluene[6][7]

  • Moderately Polar Aprotic Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate[7]

Highly polar solvents such as water, methanol, or ethanol are unlikely to be effective on their own.

Q2: My compound won't dissolve in my chosen reaction solvent. What is the first and simplest thing I should try?

A: Before employing more complex methods, gently increase the temperature. For most organic solids, solubility increases with temperature.[3][8][9] This is because the added thermal energy helps overcome the intermolecular forces within the solute's crystal lattice, allowing solvent molecules to solvate it more effectively.[3][10] Use a warm water bath and stir the mixture. If this fails or is not sufficient, a co-solvent system is the next logical step.

Q3: How can I use a co-solvent to improve solubility, and how do I choose one?

A: Co-solvency is a powerful technique where a second, miscible solvent is added to the primary solvent to increase the solubility of a solute.[11][12][13] The co-solvent works by altering the overall polarity of the solvent system to better match that of the solute.[][15][16]

  • How to Choose: Select a co-solvent that is known to be a very good solvent for this compound (e.g., THF or DCM) and is also fully miscible with your primary reaction solvent.

  • How to Use: Add the co-solvent dropwise to your suspension at room temperature with stirring until the solid dissolves. The goal is to use the minimum amount of co-solvent necessary to achieve a clear solution, as it may affect your reaction's outcome.

Q4: I see suspended particles even after heating and adding a co-solvent. Will sonication help?

A: Yes, sonication can be very effective in such cases. Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[17] This process generates intense localized energy, which physically breaks apart solute agglomerates and increases the surface area available for solvation, thereby accelerating the rate of dissolution.[18][19] While it primarily speeds up the dissolution process, it can also help dissolve stubborn particles by overcoming kinetic barriers.[20][21]

Q5: My reaction requires an ionic reagent (e.g., a salt) that is only soluble in water, but this compound is not. How can I make them react?

A: This is a classic scenario for Phase-Transfer Catalysis (PTC) . This technique is designed for reactions where the reactants are in separate, immiscible phases (e.g., an organic phase and an aqueous phase).[22] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, transports the aqueous-soluble reactant (anion) into the organic phase where it can react with the organic-soluble substrate.[23][24][25] This avoids the need to find a single solvent for all components.

Troubleshooting Workflow & Experimental Protocols

When facing a solubility issue, a systematic approach is crucial. The following flowchart and protocols provide a structured path to a solution.

G cluster_start cluster_screening Step 1: Solvent Selection cluster_physical Step 2: Physical Methods cluster_chemical Step 3: Chemical & Biphasic Methods cluster_end start Solubility Issue: This compound does not dissolve. solvent_check Is the primary solvent appropriate based on polarity? start->solvent_check protocol1 Protocol 1: Perform Systematic Solvent Screening solvent_check->protocol1 No heating Apply Gentle Heating (e.g., 40-60 °C) solvent_check->heating Yes protocol1->heating dissolved1 Is the compound fully dissolved? heating->dissolved1 sonication Protocol 3: Apply Sonication dissolved2 Is the compound fully dissolved? sonication->dissolved2 dissolved1->sonication No success Proceed with Reaction Setup dissolved1->success Yes biphasic Is the reaction biphasic (e.g., aqueous reagent)? dissolved2->biphasic No, still insoluble dissolved2->success Yes cosolvent Protocol 2: Develop a Co-Solvent System cosolvent->success biphasic->cosolvent No ptc Protocol 4: Use Phase-Transfer Catalysis (PTC) biphasic->ptc Yes ptc->success

Caption: Decision flowchart for troubleshooting solubility.

Protocol 1: Systematic Solvent Screening
  • Preparation: Dispense 5-10 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent from the recommended list (e.g., Heptane, Toluene, THF, DCM, Acetonitrile).

  • Observation at Room Temperature: Vigorously vortex each vial for 30 seconds. Observe and record solubility (e.g., fully soluble, partially soluble, insoluble).

  • Observation with Heating: Gently warm the vials that did not fully dissolve to ~50 °C in a water bath for 5 minutes. Record any changes in solubility.

  • Selection: Choose the solvent that provides complete dissolution under the mildest conditions and is compatible with your reaction chemistry.

Protocol 2: Co-Solvent System Development
  • Setup: Suspend this compound in your primary (but ineffective) reaction solvent in your reaction flask.

  • Select Co-solvent: Choose a high-solubility, miscible co-solvent identified from Protocol 1 (e.g., THF).

  • Titration: While stirring the suspension at room temperature, add the co-solvent dropwise from a burette or syringe.

  • Endpoint: Continue adding the co-solvent until you observe a persistent, clear solution. Record the volume of co-solvent used.

  • Validation: Ensure the final solvent ratio does not negatively impact your reaction's downstream processing or yield.

Protocol 3: Application of Sonication for Dissolution
  • Preparation: Prepare the mixture of the compound and solvent in the reaction vessel.

  • Immersion: Place the vessel into an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in your vessel for efficient energy transfer.

  • Sonication: Turn on the sonicator. Most lab cleaners operate at 35-45 kHz. Sonicate in 5-10 minute intervals.

  • Monitoring: After each interval, visually inspect the solution. Note that the bath will warm up; monitor the temperature to ensure it does not exceed the stability limits of your reactants.

  • Completion: Stop when the solution is clear and homogenous.

Protocol 4: Setting up a Reaction with a Phase-Transfer Catalyst (PTC)
  • Organic Phase: In your reaction flask, dissolve the this compound in a suitable non-polar organic solvent (e.g., Toluene).

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., 1-5 mol% of tetrabutylammonium bromide) to the organic phase.

  • Aqueous Phase: In a separate vessel, dissolve the ionic reagent (e.g., sodium hydroxide, potassium cyanide) in water.

  • Combine and React: Add the aqueous phase to the organic phase in the reaction flask. With vigorous stirring (e.g., >500 rpm), heat the biphasic mixture to the desired reaction temperature. The high stir rate is critical to maximize the interfacial surface area where the catalyst functions.[24]

  • Monitoring: Monitor the reaction progress by sampling from the organic layer (e.g., via TLC or GC-MS).

Mechanism Spotlight: Phase-Transfer Catalysis (PTC)

PTC is a powerful tool for biphasic reactions. The diagram below illustrates how a quaternary ammonium salt catalyst (Q⁺X⁻) facilitates the reaction between an organic-soluble substrate (R-Br) and an aqueous-soluble nucleophile (Nu⁻).

PTC cluster_organic Organic Phase cluster_aqueous Aqueous Phase RBr Substrate This compound (R-Br) Product Product (R-Nu) RBr->Product Reaction QX [Q⁺Br⁻] Product->QX Releases Catalyst + Br⁻ QNu [Q⁺Nu⁻] (Lipophilic Ion Pair) QNu->RBr Nucleophilic Attack QNu->QNu_aq Crosses Interface QX->QX_org Crosses Interface M_Nu Aqueous Reagent (M⁺Nu⁻) M_X Byproduct (M⁺Br⁻) QNu_aq->QX Ion Exchange QX_org->M_Nu Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis.

Summary of Techniques
Technique Principle When to Use Key Considerations
Heating Increases kinetic energy, overcoming lattice energy.[3][10]As a first step for any dissolution problem.Check thermal stability of all reactants.
Co-solvency Modifies the polarity of the solvent system to better match the solute.When a single solvent is insufficient.Co-solvent must be miscible and inert to reaction conditions.
Sonication Acoustic cavitation breaks up particle agglomerates and increases surface area.[17][18]For kinetically slow dissolution or stubborn particulates.Can generate heat; may not increase equilibrium solubility.[20]
Phase-Transfer Catalysis A catalyst shuttles a reactant across an immiscible liquid-liquid interface.[22][24]For biphasic reactions with aqueous- and organic-soluble components.Requires vigorous stirring; catalyst choice is important.
References
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved January 13, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023). Envirostar. Retrieved January 13, 2026, from [Link]

  • From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. (2023). Envirostar. Retrieved January 13, 2026, from [Link]

  • Method of synthesizing phthalonitrile aryl ether by phase-transfer catalysis. (n.d.). Google Patents.
  • Phase transfer catalysis. (n.d.). Slideshare. Retrieved January 13, 2026, from [Link]

  • Biochemistry, Dissolution and Solubility. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 13, 2026, from [Link]

  • Factors Affecting Solubility. (n.d.). BYJU'S. Retrieved January 13, 2026, from [Link]

  • Improve Heterogeneous Chemical Reaction Kinetics by Sonication. (n.d.). Hielscher Ultrasonics. Retrieved January 13, 2026, from [Link]

  • How do co solvent improve solubility. (2023). Brainly.in. Retrieved January 13, 2026, from [Link]

  • Co-solvent: Significance and symbolism. (n.d.). ludwig.guru. Retrieved January 13, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved January 13, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 13, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. Retrieved January 13, 2026, from [Link]

  • Sonication speeds up dissolution or actually increase solubility? (2019). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Ultrasound Influence on the Solubility of Solid Dispersions Prepared for A Poorly Soluble Drug. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Solid-liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. Retrieved January 13, 2026, from [Link]

  • PHASE TRANSFER CATALYSTS. (n.d.). Jetir.Org. Retrieved January 13, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • What are common solvents for Bromo heptane? (2015). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Solvent: n-heptane. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 13, 2026, from [Link]

  • Common Organic Solvents - Table of Properties. (2016). Scribd. Retrieved January 13, 2026, from [Link]

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Technical Support Center: Large-Scale Synthesis of 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenoxy)heptane. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important aryl ether synthesis. Drawing from established chemical principles and practical experience, we provide in-depth troubleshooting advice and answers to frequently asked questions.

The primary route for synthesizing this compound is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This reaction typically involves the SN2 displacement of a halide from an alkyl halide by a phenoxide ion.[2][3] While straightforward in principle, its efficiency on a large scale is highly dependent on carefully optimized parameters. This guide will help you address the nuances of this process to ensure a successful, high-yield synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the most probable causes and how can I improve it?

A1: Low yield is the most common issue in scaling up the Williamson ether synthesis. The root cause often lies in one of three areas: incomplete reaction, competing side reactions, or mechanical loss during workup.

  • Incomplete Deprotonation of 4-Bromophenol: The formation of the 4-bromophenoxide is critical. If the base is not strong enough or is used in a substoichiometric amount, unreacted 4-bromophenol will remain, reducing the potential yield.

    • Solution: Ensure at least one full equivalent of a suitable base is used. For large-scale synthesis, inorganic bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are often preferred for their cost-effectiveness and handling.[4] Sodium hydride (NaH) is highly effective but presents significant safety challenges on a large scale. The progress of the deprotonation can be monitored by checking the solubility of the phenol in the chosen solvent system.

  • Competing E2 Elimination: The 4-bromophenoxide is not only a nucleophile but also a base. It can promote the E2 elimination of 1-bromoheptane to form hept-1-ene, a common byproduct.[2][4]

    • Solution: This side reaction is highly temperature-dependent. Maintain the lowest practical reaction temperature that still allows for a reasonable reaction rate. A typical range for this synthesis is 50-100 °C.[5] Using a primary alkyl halide like 1-bromoheptane is already the best choice to minimize E2, as secondary and tertiary halides are much more prone to elimination.[1][2][3]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction.

    • Solution: Polar aprotic solvents like DMF or DMSO can accelerate the reaction but are difficult to remove completely on a large scale and can decompose at higher temperatures.[4] A more practical approach for industrial scale is using a less polar solvent like toluene or xylenes in conjunction with a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).[6] The PTC facilitates the transfer of the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs.

Q2: I've confirmed the formation of hept-1-ene as a major byproduct. How can I suppress this elimination pathway?

A2: The formation of hept-1-ene is a classic E2 elimination competing with the desired SN2 substitution.

  • Causality: This pathway is favored by high temperatures and strong, sterically hindered bases. While 4-bromophenoxide is not particularly hindered, elevated temperatures provide the necessary activation energy for the elimination pathway to become significant.

  • Corrective Actions:

    • Temperature Control: This is the most critical parameter. Lower the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature (e.g., 60-70 °C) than for a shorter time at a higher temperature (e.g., >100 °C).

    • Base Addition: Add the base portion-wise to the 4-bromophenol to maintain a controlled temperature and avoid creating localized "hot spots" that could promote elimination.

    • Choice of Leaving Group: While bromide is a good leaving group, you could consider using 1-iodoheptane, which can sometimes favor substitution over elimination due to the better leaving group ability of iodide. However, this comes at an increased cost.

Q3: The reaction appears to stall, leaving significant amounts of unreacted 4-bromophenol and/or 1-bromoheptane. What should I investigate?

A3: A stalled reaction points to issues with the reagents, catalyst, or overall reaction environment.

  • Poor Solubility: In heterogeneous systems (e.g., K₂CO₃ in toluene), if the reagents are not adequately mixed or if the phenoxide salt has poor solubility in the organic phase, the reaction rate will be very slow.

    • Solution: Increase mechanical agitation to ensure good mixing. If not already in use, introduce a phase-transfer catalyst (PTC) like TBAB. The PTC's lipophilic cation pairs with the phenoxide anion, pulling it into the organic solvent to react with the 1-bromoheptane.

  • Water Content: The presence of excessive water can hydrolyze the alkyl halide and solvate the phenoxide, reducing its nucleophilicity.

    • Solution: Use anhydrous solvents and ensure the reagents, particularly the base (e.g., K₂CO₃), are dry. While some Williamson syntheses are performed in aqueous/organic biphasic systems with a PTC, the water content must be controlled.

  • Reagent Purity: Impurities in the 1-bromoheptane or 4-bromophenol could inhibit the reaction.

    • Solution: Verify the purity of your starting materials via techniques like GC or NMR before starting the large-scale batch.

Q4: My final product is proving difficult to purify from the unreacted 4-bromophenol. What are the best large-scale purification strategies?

A4: The key is to exploit the chemical differences between the acidic starting material and the neutral ether product.

  • Aqueous Base Wash (Caustic Wash): This is the most effective method. After the reaction is complete, the reaction mixture can be washed with an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 1-2 M NaOH). The basic solution will deprotonate the acidic 4-bromophenol, forming the water-soluble sodium or potassium 4-bromophenoxide, which is then extracted into the aqueous layer. The neutral this compound product will remain in the organic layer.

    • Protocol Step:

      • Cool the reaction mixture to room temperature.

      • Dilute with a water-immiscible organic solvent (e.g., toluene, ethyl acetate).

      • Transfer to a separation vessel and wash with 1M NaOH (aq).

      • Separate the layers. Repeat the wash if necessary (check the organic layer by TLC or GC).

      • Wash the organic layer with water and then brine to remove residual base and salt.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo.

  • Vacuum Distillation: this compound has a high boiling point (314.9 °C at 760 mmHg).[7] Vacuum distillation is an excellent final purification step after the caustic wash to remove non-volatile impurities and any remaining hept-1-ene or 1-bromoheptane.

Frequently Asked Questions (FAQs)

Q: What is the optimal choice of base for this synthesis on a multi-kilogram scale?

A: For large-scale operations, the choice of base is a trade-off between reactivity, safety, cost, and ease of handling.

  • Potassium Carbonate (K₂CO₃): Often the best choice. It is inexpensive, easy to handle, and sufficiently basic to deprotonate phenol. It creates a heterogeneous reaction that is easily managed.

  • Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH): More reactive than K₂CO₃ and also cost-effective. However, they introduce water into the reaction (unless using anhydrous pellets), which must be managed. They are excellent for use in PTC systems.

  • Sodium Hydride (NaH): Extremely effective, providing rapid and irreversible deprotonation. However, it is highly flammable, reacting violently with water, and requires specialized handling procedures, making it less desirable for very large scales unless a dedicated facility is available.

Q: Which solvent is most recommended for industrial-scale production?

A: While polar aprotic solvents like DMF, NMP, or DMSO are excellent in the lab, their high boiling points, cost, and potential for decomposition make them less ideal for manufacturing.

  • Toluene or Xylenes: These are often the best choices for scale-up. They are relatively inexpensive, have a reasonable boiling point for reflux while being easy to remove, and are compatible with phase-transfer catalysis, which is a highly effective and scalable technique.

Q: What are the critical safety considerations for this process?

A:

  • 4-Bromophenol: It is corrosive and can cause skin and eye irritation.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1-Bromoheptane: It is a lachrymator and irritant. Work in a well-ventilated fume hood.

  • Bases (KOH, NaOH, NaH): These are highly corrosive. Sodium hydride is also a serious fire risk.[4] Ensure proper handling protocols are in place, including quenching procedures for any residual reactive base.

  • Exothermic Reaction: The initial acid-base reaction (deprotonation) is exothermic. On a large scale, this heat generation must be controlled through slow, portion-wise addition of the base and potentially external cooling to maintain the target reaction temperature.

Visualized Reaction and Troubleshooting Workflow

Reaction Mechanism

The synthesis proceeds via a standard Williamson ether synthesis mechanism.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-BP 4-Bromophenol Phenoxide Potassium 4-Bromophenoxide 4-BP->Phenoxide + Base Base Base (e.g., K₂CO₃) Phenoxide_ref Potassium 4-Bromophenoxide 1-BH 1-Bromoheptane Product This compound 1-BH->Product Phenoxide_ref->Product + 1-Bromoheptane

Caption: Williamson ether synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Low Yield CheckReaction Check Reaction Progress (TLC, GC, NMR) Start->CheckReaction Incomplete Reaction Incomplete? CheckReaction->Incomplete SideProducts Side Products Observed? CheckReaction->SideProducts Incomplete->SideProducts No Cause_Base Cause: Insufficient Base? Solution: Add more base. Incomplete->Cause_Base Yes Cause_Solubility Cause: Poor Solubility? Solution: Add PTC, increase agitation. Incomplete->Cause_Solubility Yes Cause_Temp Cause: Temperature too low? Solution: Increase temp slightly, extend time. Incomplete->Cause_Temp Yes Alkene Hept-1-ene (E2)? Solution: Lower reaction temp. SideProducts->Alkene Yes C_Alkylation C-Alkylation? Solution: Change solvent, use less polar system. SideProducts->C_Alkylation Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

Recommended Large-Scale Synthesis Protocol

This protocol is a general guideline for a multi-gram to kilogram scale synthesis using phase-transfer catalysis.

ParameterRecommended ConditionRationale
Solvent TolueneGood balance of cost, safety, and performance with PTC.
Base Potassium Carbonate (K₂CO₃), fine powderInexpensive, safe, and effective. Fine powder increases surface area.
Alkylating Agent 1-BromoheptanePrimary halide minimizes E2 elimination.
PTC Tetrabutylammonium Bromide (TBAB)Efficiently transfers phenoxide to the organic phase.
Stoichiometry 4-Bromophenol (1.0 eq), K₂CO₃ (1.5 eq), 1-Bromoheptane (1.1 eq), TBAB (0.05 eq)Excess base ensures full deprotonation. Slight excess of alkyl halide drives reaction to completion.
Temperature 70-80 °COptimal balance between reaction rate and minimizing E2 elimination.
Monitoring TLC (e.g., 9:1 Hexanes:EtOAc) or GCTo track the disappearance of 4-bromophenol.
Step-by-Step Methodology
  • Reaction Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq, powdered), and tetrabutylammonium bromide (0.05 eq).

  • Solvent Addition: Add toluene to the reactor (approx. 5-10 mL per gram of 4-bromophenol).

  • Heating and Alkylation: Begin vigorous stirring and heat the mixture to 70-80 °C. Once at temperature, slowly add 1-bromoheptane (1.1 eq) over 30-60 minutes to control any initial exotherm.

  • Reaction: Maintain the temperature and continue stirring. Monitor the reaction progress every 2-4 hours by TLC or GC until the 4-bromophenol is consumed (typically 8-16 hours).

  • Workup - Quench and Wash: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃, KBr). Wash the collected solids with a small amount of fresh toluene. Combine the filtrates and transfer to a separatory funnel.

  • Caustic Extraction: Wash the organic solution with 1M aqueous NaOH (2 x volume of toluene used). This will remove any unreacted 4-bromophenol and TBAB.

  • Neutralization and Drying: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate on a rotary evaporator to yield the crude product.

  • Final Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear, colorless to pale yellow oil.

References

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3.
  • ResearchGate. (n.d.). Optimization of reaction conditions. a [Table].
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
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  • Xiang, J., et al. (n.d.).
  • ResearchGate. (n.d.). Optimization of reaction conditions: Optimization of reactions were... [Diagram].
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  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 11-14.
  • Reddit. (2022, February 12). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? r/Chempros.
  • SynQuest Laboratories. (n.d.). This compound.
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  • Benchchem. (2025, November). Identifying and minimizing side reactions in Williamson ether synthesis.
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  • Organic Syntheses. (n.d.). 4-bromoacetophenone procedure.
  • BOC Sciences. (n.d.).
  • Royal Society of Chemistry. (2024, August 16).
  • ACS Publications. (2016, August 16). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters.
  • Guidechem. (2024, May 8). This compound 123732-04-7 Purity 98% Dayang.
  • Google Patents. (n.d.). US7326820B2 - System and method for purifying heptane.
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  • Google Patents. (n.d.).

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Technical Support Center: Identifying Impurities in 1-(4-Bromophenoxy)heptane by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(4-Bromophenoxy)heptane. This guide is designed for researchers, scientists, and drug development professionals to effectively identify potential impurities in their samples using Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the characteristic NMR signatures of common impurities, you can ensure the purity of your compound and the integrity of your experimental results.

Understanding the Synthesis and Potential Impurities

This compound is commonly synthesized via the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from 1-bromoheptane in an SN2 reaction.[3][4]

The primary impurities in this synthesis are typically unreacted starting materials, byproducts from side reactions, and residual solvents. This guide will provide a systematic approach to identifying these impurities through ¹H and ¹³C NMR spectroscopy.

Troubleshooting Guide & FAQs

Q1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (δ 6.5-7.5 ppm). What could they be?

A1: Unreacted 4-bromophenol is the most probable impurity giving rise to signals in this region.

  • ¹H NMR Signature of 4-Bromophenol: You will typically observe two doublets in the aromatic region, corresponding to the protons on the benzene ring. The protons ortho to the hydroxyl group will appear at a different chemical shift than the protons ortho to the bromine atom. A broad singlet corresponding to the phenolic hydroxyl proton may also be visible, typically between δ 4-8 ppm, which will disappear upon a D₂O shake.[5][6][7]

  • Reasoning: The electron-donating hydroxyl group and the electron-withdrawing bromine atom create distinct electronic environments for the aromatic protons, leading to the characteristic doublet of doublets pattern.

  • Confirmation: Compare the coupling constants and chemical shifts of the unknown peaks with a reference spectrum of 4-bromophenol. The integration of these peaks relative to your product signals will give you a quantitative measure of the impurity.

Q2: I'm observing extra aliphatic signals, particularly a triplet around δ 3.4 ppm. What does this indicate?

A2: This is a strong indication of unreacted 1-bromoheptane .

  • ¹H NMR Signature of 1-Bromoheptane: The most downfield signal for 1-bromoheptane is the triplet corresponding to the two protons on the carbon directly attached to the bromine atom (-CH₂Br). This typically appears around δ 3.4 ppm.[8][9][10] The other methylene protons of the heptyl chain will appear further upfield, generally between δ 0.8 and 1.9 ppm.[11]

  • Reasoning: The electronegative bromine atom deshields the adjacent protons, shifting their resonance downfield. The triplet multiplicity arises from coupling to the two protons on the neighboring methylene group.

  • Confirmation: To confirm, look for the characteristic multiplet patterns of the rest of the heptyl chain and compare them to a known spectrum of 1-bromoheptane.

Q3: My spectrum is clean in the aromatic and downfield aliphatic regions, but I have a complex set of multiplets around δ 0.8-1.5 ppm. What should I consider?

A3: This could be due to the presence of heptane or isomers of heptane.

  • ¹H NMR Signature of Heptane: n-Heptane will show a triplet for the terminal methyl groups and a series of overlapping multiplets for the internal methylene groups.[12] The chemical shifts for these protons are very similar, often resulting in a complex, poorly resolved set of peaks.

  • Reasoning: Heptane can be a byproduct of side reactions or a contaminant from solvents used in the workup or purification. Without nearby electron-withdrawing groups, the proton signals are all in the upfield aliphatic region.

  • Confirmation: Due to the signal overlap, ¹³C NMR can be more informative for identifying heptane. Look for the characteristic signals of the different carbons in the heptyl chain.

Q4: I've noticed some sharp singlets in my spectrum, for example around δ 2.1, 2.9, or 8.0 ppm. What are these?

A4: These are likely residual solvents from your reaction or purification steps.

  • Common Solvent Signals:

    • Acetone: A sharp singlet around δ 2.17 ppm in CDCl₃.[13][14]

    • N,N-Dimethylformamide (DMF): Singlets around δ 8.02, 2.92, and 2.75 ppm in CDCl₃.[13][14]

    • Acetonitrile: A singlet around δ 1.94 ppm in CDCl₃.[13][14]

    • Dichloromethane: A singlet around δ 5.32 ppm in CDCl₃.[15]

  • Reasoning: Solvents are often present in high concentrations relative to other impurities and therefore give sharp, intense signals.

  • Confirmation: Consult a table of common NMR solvent impurities to match the observed chemical shifts.[13][14][15][16][17]

Q5: My reaction was run at a high temperature, and I see some unexpected alkene signals (δ 4.5-6.0 ppm). What is a possible side product?

A5: At elevated temperatures, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of 1-heptene .[3][18]

  • ¹H NMR Signature of 1-Heptene: You would expect to see signals in the vinyl region (δ 4.9-5.9 ppm) corresponding to the protons on the double bond.

  • Reasoning: The alkoxide base used in the Williamson ether synthesis can also act as a base to abstract a proton from the carbon adjacent to the bromine in 1-bromoheptane, leading to elimination.

  • Confirmation: The presence of characteristic alkene signals in both ¹H and ¹³C NMR (around δ 114-140 ppm) would confirm this impurity.

Summary of Expected NMR Chemical Shifts

For quick reference, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities in CDCl₃.

Table 1: Approximate ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundAr-H-O-CH₂--CH₂-BrAlkyl-H (other)Other
This compound ~6.8 (d), ~7.4 (d)~3.9 (t)-~0.9-1.8 (m)-
4-Bromophenol~6.7 (d), ~7.3 (d)---~4-8 (br s, -OH)
1-Bromoheptane--~3.4 (t)~0.9-1.9 (m)-
Heptane---~0.9-1.3 (m)-
1-Heptene---~0.9-2.1 (m)~4.9-5.9 (m, vinyl-H)

Table 2: Approximate ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundAr-C (C-O)Ar-C (C-Br)Ar-CH-O-CH₂--CH₂-BrAlkyl-C
This compound ~158~113~116, ~132~68-~14-32
4-Bromophenol~154~112~117, ~133---
1-Bromoheptane----~34~14-32
Heptane-----~14-32
1-Heptene-----~14-37, ~114 (alkene CH₂), ~139 (alkene CH)

Experimental Workflow for Impurity Identification

The following workflow provides a systematic approach to identifying impurities in your this compound sample.

G cluster_0 NMR Sample Preparation cluster_1 ¹H NMR Analysis cluster_2 Impurity Identification cluster_3 Confirmation prep Dissolve sample in CDCl3 acquire_h1 Acquire ¹H NMR Spectrum prep->acquire_h1 integrate_h1 Integrate all peaks acquire_h1->integrate_h1 analyze_aromatic Analyze Aromatic Region (δ 6.5-7.5 ppm) integrate_h1->analyze_aromatic analyze_downfield_aliphatic Analyze Downfield Aliphatic (δ 3.0-4.5 ppm) integrate_h1->analyze_downfield_aliphatic analyze_upfield_aliphatic Analyze Upfield Aliphatic (δ 0.8-2.5 ppm) integrate_h1->analyze_upfield_aliphatic analyze_singlets Identify Sharp Singlets integrate_h1->analyze_singlets id_phenol 4-Bromophenol? analyze_aromatic->id_phenol id_bromoheptane 1-Bromoheptane? analyze_downfield_aliphatic->id_bromoheptane id_heptane Heptane? analyze_upfield_aliphatic->id_heptane id_alkene 1-Heptene? analyze_upfield_aliphatic->id_alkene id_solvent Residual Solvent? analyze_singlets->id_solvent confirm_c13 Acquire ¹³C NMR id_phenol->confirm_c13 confirm_d2o D₂O Shake id_phenol->confirm_d2o Broad -OH peak? id_bromoheptane->confirm_c13 id_heptane->confirm_c13 id_alkene->confirm_c13 confirm_spike Spike with Standard confirm_c13->confirm_spike Ambiguity remains confirm_d2o->confirm_spike Ambiguity remains

Caption: Workflow for NMR-based impurity identification.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Poh, S. W., & KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Wikipedia. (2023, December 2). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Poh, S. W., & KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromoheptane. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromophenol. PubChem. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromoheptane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S20 1 H NMR spectra of 4-Bromophenol in CDCl 3. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031447). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromoheptane - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031447). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 heptane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-6-(4-bromophenoxy)heptane. PubChem. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

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Technical Support Center: Resolving Co-eluting Peaks in HPLC Analysis of 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the HPLC analysis of 1-(4-Bromophenoxy)heptane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, specifically the issue of co-eluting peaks. This guide provides in-depth, experience-based solutions to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Assessment: Is it Truly Co-elution?

Question: My chromatogram for this compound shows a single, broad, or shouldered peak. How can I confirm if this is due to co-elution or another issue?

Answer: Differentiating between co-elution and other chromatographic problems like poor efficiency is the first critical step.[1] A shoulder on a peak is a strong indicator of two or more compounds eluting closely together.[1] Here’s a systematic approach to diagnosis:

  • Visual Inspection: A perfectly symmetrical peak is less likely to be co-eluting, but not impossible.[1] Look for subtle signs of asymmetry, such as tailing or fronting, which might suggest an underlying issue. A shoulder, a distinct bump on the leading or tailing edge of the main peak, is a more definitive sign of co-elution.[1]

  • Detector-Level Analysis (If Available):

    • Diode Array Detector (DAD/PDA): A powerful tool for identifying co-elution. If you have a DAD, perform a peak purity analysis. This involves comparing UV-Vis spectra across the peak. If the spectra are not homogenous, it's a clear indication of co-elution.

    • Mass Spectrometry (MS): An MS detector can provide definitive evidence. By examining the mass spectra across the peak, you can identify if more than one m/z value is present, confirming the presence of multiple compounds.[2]

  • Varying Injection Volume: Injecting a smaller volume of your sample can sometimes help to better distinguish between two closely eluting peaks.[3]

Troubleshooting Guide 1: The Co-eluting Peak is an Isomer

Question: I've confirmed co-elution in my this compound sample. What are the likely culprits, and how do I resolve them?

Answer: For a compound like this compound, co-eluting peaks are often positional isomers that may have formed during synthesis or as degradation products.[2] These isomers have the same molecular weight but differ in the substitution pattern on the aromatic ring (e.g., ortho- or meta-isomers).[2]

Positional isomers often have very similar polarities and hydrophobicities, making them difficult to separate on standard C18 columns. The key to their resolution lies in exploiting subtle differences in their interaction with the stationary phase.[4]

Here is a systematic workflow to tackle isomeric co-elution:

Caption: Workflow for Isomer Resolution.

The most effective way to resolve positional isomers is often to change the column chemistry to introduce different separation mechanisms.[1][4]

  • Select a Phenyl-based Column (Phenyl-Hexyl or Biphenyl): These columns are excellent for separating aromatic positional isomers.[4][5] The phenyl ligands provide π-π interactions, which can differentiate between isomers based on the electron density of their aromatic rings.[4]

  • Consider a Pentafluorophenyl (PFP) Column: PFP columns offer a unique selectivity for halogenated compounds and are exceptional for resolving positional and geometric isomers.[6][7] They provide multiple interaction mechanisms, including hydrophobic, aromatic (π-π), electrostatic, and dipole-dipole interactions.[7]

Table 1: Recommended Alternative Columns for Isomer Separation

Column TypePrimary Interaction MechanismIdeal for Separating
Phenyl-Hexyl π-π interactions, hydrophobicPositional isomers of aromatic compounds.[4][5]
Biphenyl π-π interactions, hydrophobicStructural isomers, compounds with aromatic rings.[5]
PFP (Pentafluorophenyl) Dipole-dipole, π-π, hydrophobicHalogenated compounds, positional isomers, polar compounds.[6][7]

If a new column is not immediately available, you can often improve resolution by modifying the mobile phase.[1]

  • Change the Organic Modifier: Switching between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[8][9]

    • Acetonitrile: Tends to have weaker solvent strength in reversed-phase but can offer different selectivity due to its dipole moment.[9]

    • Methanol: Is a protic solvent and can engage in hydrogen bonding, which may improve the separation of certain isomers.

  • Introduce Mobile Phase Additives: Small amounts of additives can improve peak shape and influence selectivity.[10][11][12]

    • Trifluoroacetic Acid (TFA) (0.05-0.1%): Commonly used to improve peak shape for basic compounds and can alter the ionization state of analytes, thereby affecting retention and selectivity.[10][12][13][14]

    • Formic Acid (0.1%): A good alternative to TFA, especially for MS compatibility.

  • Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.

    • Increasing Temperature: Generally decreases retention times and can sometimes improve peak shape and resolution.

    • Decreasing Temperature: Increases retention times and can enhance selectivity in some cases. Experiment with a range of temperatures (e.g., 25°C to 40°C).

Troubleshooting Guide 2: The Co-eluting Peak is a Synthesis Impurity or Degradant

Question: My analysis is for a stability study, and I suspect the co-eluting peak is a degradation product. How should I approach this?

Answer: In stability and forced degradation studies, you are intentionally trying to separate the active pharmaceutical ingredient (API) from potential degradants.[15][16][17][18] These degradants may or may not be isomeric.

Caption: Workflow for API/Degradant Resolution.

  • Optimize the Gradient: If you are using a gradient method, adjusting the slope can have a significant impact on resolution. A shallower gradient provides more time for separation.[9]

    • Experiment: Try decreasing the rate of change of the organic solvent (e.g., from a 5-minute to a 10-minute gradient).

  • Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.

  • Modify Mobile Phase pH: If your degradants have ionizable functional groups, changing the pH of the mobile phase can drastically alter their retention and selectivity.[10] Use appropriate buffers to control the pH.[3]

Table 2: Effect of Method Parameters on Resolution

ParameterActionExpected Outcome on Resolution
Gradient Slope Decrease (make shallower)Generally increases resolution, especially for complex mixtures.[9]
Flow Rate DecreaseCan increase efficiency and resolution, but increases run time.
Temperature Varies; requires experimentationCan improve or decrease resolution depending on the analytes.
Mobile Phase pH Adjust to be +/- 2 units from pKaCan significantly change the retention and selectivity of ionizable compounds.[3]

If mobile phase optimization is insufficient, a different column chemistry is the next logical step.

  • Try a Different C18 Column: Not all C18 columns are the same. A C18 with a different bonding density or end-capping strategy can provide the necessary change in selectivity. Consider a polar-endcapped C18 for better interaction with polar degradants.

  • Utilize Phenyl or PFP Columns: As with isomer separation, the unique selectivity of phenyl-based and PFP columns can be highly effective in separating APIs from their degradation products, especially if the degradants involve changes to the aromatic ring or the introduction of polar functional groups.[4][5][6]

References

  • MicroSolv Technology Corporation. (2025, June 19).
  • Axion Labs. (n.d.).
  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix.
  • Phenomenex. (n.d.). Video Notes LC Troubleshooting Series Ghost Peaks. Phenomenex.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. R Discovery.
  • Royal Society of Chemistry. (2019, November 18).
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex.
  • ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions.
  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Lab-Training. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Lab-Training.com.
  • Thermo Fisher Scientific. (n.d.). Popular Small Molecule HPLC UHPLC Column Brands. Thermo Fisher Scientific.
  • GL Sciences. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. GL Sciences.
  • National Center for Biotechnology Information. (2014, January 7). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed.
  • In-vent Scientific. (2025, August 10).
  • Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Element. (n.d.). HPLC Column Selection. Element.
  • ResearchGate. (n.d.). Unique selectivity of perfluorinated stationary phases with 2,2,2-trifluoroethanol as organic mobile phase modifier.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Phenomenex. (n.d.). HPLC Method Development. Phenomenex.
  • OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • ResearchGate. (2026, January 8). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC.
  • LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • Phenomenex. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Vrije Universiteit Brussel. (n.d.). Halogen bond in separation science A critical analysis across experimental and theoretical results. Vrije Universiteit Brussel.
  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers. ZeptoMetrix.
  • Semantic Scholar. (n.d.).
  • MDPI. (2019, November 29).
  • Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Taylor & Francis Online.
  • Science.gov. (n.d.). hplc mobile phase: Topics by Science.gov. Science.gov.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
  • ResearchGate. (2025, October 16). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • Bentham Science. (n.d.). Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I. Bentham Science.
  • ResearchGate. (2017, September 5). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • ResearchGate. (2016, May 19). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.

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Technical Support Center: Mobile Phase Optimization for 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic method development. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the analysis of 1-(4-Bromophenoxy)heptane. As a non-polar, halogenated aromatic ether, this compound presents unique separation challenges that often stem from suboptimal mobile phase conditions. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, moving from foundational concepts to specific experimental issues.

Part 1: Foundational Concepts & Initial Method Setup

This section addresses the most common initial questions regarding the setup of an analytical method for this compound.

Q1: What are the key chemical properties of this compound, and how do they influence HPLC method design?

Answer: Understanding the analyte's structure is the cornerstone of effective method development. This compound is characterized by three key features:

  • A long C7 alkyl (heptyl) chain: This imparts significant non-polar, hydrophobic character to the molecule.

  • A brominated phenyl ring: This aromatic system allows for potential π-π interactions with specific stationary phases.

  • An ether linkage: This group adds a slight polar character but the molecule remains predominantly non-polar.

Given its high hydrophobicity, the most suitable chromatographic mode is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][2] In this mode, a non-polar stationary phase is used with a polar mobile phase. The analyte is retained on the column through hydrophobic interactions, and elution is controlled by increasing the organic (non-polar) content of the mobile phase.[2]

Q2: What is a reliable starting point for a new HPLC method for this compound?

Answer: For a previously unanalyzed compound like this compound, a "scouting gradient" is the most efficient starting point to determine the approximate retention time and assess peak shape.[3] This involves running a broad gradient to ensure the compound elutes within a reasonable time.

Here is a robust, recommended set of starting conditions:

ParameterRecommendationRationale
Stationary Phase C18, 150 x 4.6 mm, 5 µmC18 provides high hydrophobicity, ensuring strong retention for non-polar analytes. This is the most common and reliable starting point in RP-HPLC.[4][5]
Mobile Phase A HPLC-Grade Water with 0.1% Formic AcidThe aqueous component. Formic acid is added to slightly acidify the mobile phase, which suppresses the ionization of residual silanols on the silica backbone of the column, leading to improved peak symmetry.[6][7]
Mobile Phase B Acetonitrile (ACN) with 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and a low UV cutoff, making it highly versatile.[8]
Elution Mode Gradient ElutionA gradient allows for the effective elution of compounds with unknown retention behavior and can shorten analysis time compared to isocratic methods.[3][9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CUsing a column oven provides stable, reproducible retention times.
Detection UV at 225 nmThe bromophenyl group should have strong absorbance in this region of the UV spectrum.

See the protocol below for executing a scouting gradient experiment.

Part 2: Troubleshooting Common Separation Problems

This section provides solutions to specific issues you may encounter during method development.

Q3: My compound elutes very early, near the void volume (poor retention). What should I do?

Answer: Poor retention in RP-HPLC indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase.[4] This means your mobile phase is too "strong" (i.e., too high in organic solvent content), causing the analyte to be swept through the column without sufficient interaction.

Primary Cause: The organic solvent percentage in your mobile phase is too high.

Solutions, in order of preference:

  • Decrease the Organic Modifier Percentage: This is the most straightforward solution. By increasing the proportion of water in the mobile phase, you increase its polarity, which forces the non-polar analyte to interact more strongly with the non-polar stationary phase, thereby increasing retention time.[4][10] A general rule of thumb is that a 10% decrease in the organic modifier can increase the retention factor (k') by 2 to 3 times.[10]

  • Switch to a Weaker Organic Modifier: Organic solvents have different elution strengths. In reversed-phase chromatography, acetonitrile is a stronger eluting solvent than methanol.[11] If you are using acetonitrile, switching to methanol at the same percentage will increase retention.

  • Select a More Retentive Stationary Phase: If mobile phase adjustments are insufficient, the column itself may not be hydrophobic enough. Switching from a C8 to a C18 column, or to a C18 with a higher carbon load, will provide greater surface area for hydrophobic interactions and increase retention.[4]

Q4: The peak for my compound is asymmetric (tailing or fronting). How can I improve the peak shape?

Answer: Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetry, particularly peak tailing, is a common problem that can compromise resolution and integration accuracy.

G start Poor Peak Shape Observed check_all Does it affect all peaks or just the analyte? start->check_all all_peaks All Peaks Affected check_all->all_peaks All one_peak Only Analyte Peak Affected check_all->one_peak One cause_system Likely System/Hardware Issue all_peaks->cause_system cause_chemical Likely Chemical Interaction Issue one_peak->cause_chemical sol_frit Check for blocked column frit. Backflush the column. cause_system->sol_frit sol_deadvol Check for extra-column dead volume (e.g., loose fittings, long tubing). cause_system->sol_deadvol check_overload Is peak fronting or tailing? cause_chemical->check_overload fronting Fronting check_overload->fronting tailing Tailing check_overload->tailing cause_overload Column Overload or Sample Solvent Mismatch fronting->cause_overload cause_tailing Secondary Silanol Interactions tailing->cause_tailing sol_overload Reduce sample concentration or injection volume. Dissolve sample in mobile phase. cause_overload->sol_overload sol_tailing Use mobile phase with 0.1% acid (Formic/TFA). Use a high-purity, end-capped column. cause_tailing->sol_tailing

Potential Causes & Solutions:

  • Secondary Interactions (Tailing): Even though this compound is neutral, the ether oxygen can act as a hydrogen bond acceptor, interacting with acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase.[6] These interactions are a primary cause of peak tailing.

    • Solution: Ensure your mobile phase is slightly acidic (e.g., pH 2.5-4.0 using 0.1% formic acid or TFA) to keep the silanol groups protonated and less active. Using a modern, high-purity, end-capped column also minimizes the number of available silanols.

  • Column Overload (Fronting): Injecting too much sample can saturate the stationary phase at the column inlet, causing the peak to slant forward.[12]

    • Solution: Systematically dilute your sample or reduce the injection volume and observe if the peak shape becomes more symmetrical.

  • Sample Solvent Effect (Tailing or Splitting): If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause localized disruption of the stationary phase, leading to peak distortion.[13]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent that can fully dissolve the sample.

  • Extra-Column Effects (Broadening/Tailing): Issues outside the column, such as excessive tubing length or improperly seated fittings, can create dead volume where the sample band can spread.

    • Solution: Inspect all connections between the injector and the detector. Use tubing with a small internal diameter and ensure all fittings are properly tightened.

Q5: I can see my analyte peak, but it is not well separated from a nearby impurity. How do I improve the resolution?

Answer: Achieving good resolution requires optimizing the selectivity (α) of your chromatographic system. Selectivity describes the ability of the system to distinguish between two different analytes. Minor adjustments to the mobile phase can have a significant impact on selectivity.

G start Poor Resolution check_k Is retention factor (k') in optimal range (2-10)? start->check_k k_ok Yes check_k->k_ok Yes k_bad No check_k->k_bad No change_selectivity Optimize Selectivity (α) k_ok->change_selectivity adjust_k Adjust % Organic to bring k' into the 2-10 range. k_bad->adjust_k sol_solvent Change Organic Modifier (e.g., ACN -> MeOH) change_selectivity->sol_solvent sol_column Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) change_selectivity->sol_column sol_temp Optimize Column Temperature (e.g., test at 30°C, 40°C, 50°C) change_selectivity->sol_temp

Solutions to Improve Selectivity:

  • Change the Organic Modifier: This is often the most powerful tool for altering selectivity. Acetonitrile, methanol, and tetrahydrofuran (THF) interact with analytes differently due to variations in their dipole moments and hydrogen bonding capabilities.[10][14]

    • ACN is aprotic and acts as a dipole.

    • Methanol is a protic solvent and can both donate and accept hydrogen bonds.

    • Switching from an ACN/Water mobile phase to a MeOH/Water mobile phase can sometimes reverse the elution order of closely eluting peaks, leading to a successful separation.[11]

  • Change the Stationary Phase: If changing the mobile phase is not enough, a different stationary phase chemistry can provide an alternative retention mechanism. For an aromatic analyte like this compound, a Phenyl-Hexyl column is an excellent choice.[15] It provides not only hydrophobic interactions but also π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring, which can dramatically alter selectivity compared to a standard C18 column.[5]

  • Optimize Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing the temperature generally decreases retention times and can sometimes improve peak efficiency and change selectivity. Try analyzing your sample at different temperatures (e.g., 30°C, 40°C, 50°C) to see if resolution improves.

Part 3: Experimental Protocols & Data

Protocol 1: Generic Scouting Gradient for Method Development

This protocol is designed to establish the basic retention characteristics of this compound.

  • System Preparation:

    • Install a C18 column (150 x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A: HPLC-Grade Water + 0.1% Formic Acid.

    • Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Degas both mobile phases thoroughly.

  • Sample Preparation:

    • Prepare a stock solution of this compound at ~1 mg/mL in acetonitrile.

    • Dilute this stock to ~50 µg/mL using a 50:50 mixture of Water:Acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0.0 min: 50% B

      • 15.0 min: 100% B

      • 17.0 min: 100% B

      • 17.1 min: 50% B

      • 20.0 min: 50% B (End run)

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Note the retention time (t_R) and the percentage of Mobile Phase B at which the compound elutes. This information is critical for developing a more focused gradient or an isocratic method.

Table of Common Reversed-Phase Solvents
SolventElution Strength (Reversed-Phase)UV Cutoff (nm)Viscosity (cP at 20°C)Key Characteristics
Water Weakest~1901.00The primary polar component of the mobile phase.[16]
Methanol (MeOH) Weaker~2050.59Protic; strong hydrogen bond donor/acceptor. Can alter selectivity vs. ACN.[14]
Acetonitrile (ACN) Stronger~1900.37Aprotic; low viscosity leads to lower backpressure and better efficiency. Generally preferred.[8][11]
Tetrahydrofuran (THF) Strongest~2120.55Aprotic; strong solvent that can significantly alter selectivity, especially for polarizable molecules.[14]

Part 4: Frequently Asked Questions (FAQs)

  • Q: Is a buffer necessary for analyzing the neutral compound this compound?

    • A: While not required to control the ionization of the analyte itself, a buffer or acid additive (like formic acid) is highly recommended to control the pH of the mobile phase.[17] This maintains a consistent, protonated state for the column's residual silanol groups, preventing undesirable secondary interactions that cause peak tailing.[6]

  • Q: Can I use Normal-Phase (NP) HPLC instead of Reversed-Phase?

    • A: While possible, it is not recommended. NP-HPLC uses a polar stationary phase (like bare silica) and a non-polar mobile phase (like hexane).[2] It is generally less reproducible than RP-HPLC due to the sensitivity of the silica surface to trace amounts of water in the mobile phase. For a non-polar analyte, RP-HPLC is the industry standard due to its robustness and reliability.[2]

  • Q: What is a guard column and should I use one?

    • A: A guard column is a short, disposable column installed between the injector and the analytical column. It contains the same stationary phase as the analytical column. Its purpose is to trap strongly retained impurities and particulate matter from the sample, protecting the more expensive analytical column from contamination and premature failure.[6] Using a guard column is a best practice, especially when analyzing complex or "dirty" samples.

References

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples.
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  • Welch Materials. (2025).
  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Drawell. (n.d.).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. (n.d.).
  • SiliCycle. (2021).
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  • BenchChem. (2025).
  • Chemistry LibreTexts. (2021). 12.
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  • Restek. (2019).
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  • Restek. (n.d.).
  • Veeprho. (2025).
  • The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. (n.d.). The Role of Nonpolar Phases.
  • MDPI. (n.d.). Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery.
  • Most Common Solvents Used in HPLC Mobile Phase. (n.d.). Most Common Solvents Used in HPLC Mobile Phase.
  • Wikipedia. (n.d.).
  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Francis Academic Press. (n.d.).
  • ResearchGate. (2015). What are common solvents for Bromo heptane?.

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Technical Support Center: Troubleshooting the Thermal Degradation of 1-(4-Bromophenoxy)heptane in GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the gas chromatography (GC) analysis of 1-(4-Bromophenoxy)heptane. This compound, like many high-boiling point ethers and halogenated molecules, is susceptible to thermal degradation, leading to inaccurate and unreliable results. This document provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you achieve robust and reproducible analyses.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the analysis of this compound.

Q1: What is this compound, and why is it prone to thermal degradation?

A1: this compound is an aromatic ether. Its structure contains two key features that contribute to its thermal lability in a GC system: the ether linkage (-O-) and the carbon-bromine bond. At the high temperatures often used in GC inlets (>250°C), these bonds can be cleaved. This process can be exacerbated by active sites within the GC flow path, which can catalytically promote degradation at temperatures lower than the compound's intrinsic decomposition temperature.[1] Compounds with similar structures, such as polybrominated diphenyl ethers (PBDEs), are well-documented to be thermally unstable, making this a known challenge for this compound class.[2][3]

Q2: What are the common signs of thermal degradation in my chromatogram?

A2: The chromatographic evidence for thermal degradation can manifest in several ways:

  • Poor Peak Shape: You may observe significant peak tailing or broadening, as the analyte interacts with active sites.[4]

  • Reduced or Variable Analyte Response: As the parent compound degrades, its measured concentration decreases, leading to low recovery and poor reproducibility between injections.

  • Appearance of New Peaks: You will often see one or more new, sharp peaks eluting before the parent analyte.[1] These correspond to the smaller, more volatile degradation products.

  • Non-linear Calibration Curves: At higher concentrations, the degradation may become more pronounced, leading to a calibration curve that is not linear.

Q3: Where in the GC system is degradation most likely to occur?

A3: Degradation can occur in two primary locations:

  • The GC Inlet: This is the most common source of the problem. In a standard split/splitless inlet, the sample is flash-vaporized at a high temperature, and the analyte resides in this hot zone for a period of time.[1] Active sites on the inlet liner, glass wool, or metal surfaces can catalyze degradation.[5][6]

  • The GC Column: While less common if the correct column and oven program are used, degradation can occur on the column itself. This can happen if the column has been damaged by oxygen at high temperatures, if it has become contaminated with non-volatile sample matrix, or if the elution temperature of the analyte exceeds its decomposition temperature.[1][7]

Q4: Is it possible to improve the thermal stability of my analyte before injection?

A4: Yes, this is an advanced strategy known as chemical derivatization .[8] This process chemically modifies the analyte to create a new compound (a derivative) that is more volatile and thermally stable.[9][10][11] While this adds a sample preparation step, it can be a powerful solution for compounds that are otherwise incompatible with GC analysis.[12] For molecules with active hydrogens, silylation is a common and effective technique.[9]

Section 2: Comprehensive Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to the thermal degradation of this compound.

Problem 1: Poor Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Action & Rationale
Active Sites in the Inlet Liner Action: Replace the inlet liner with a new, high-quality deactivated liner. Rationale: The liner's surface contains silanol groups (Si-OH) that are highly active and can interact with or catalytically degrade your analyte.[5][6] Over time, liners become contaminated with sample residue, creating more active sites. A fresh, deactivated liner provides an inert surface for vaporization.[13]
Active Sites on the GC Column Action: Trim 0.5–1 meter from the inlet side of the column. Rationale: The front end of the column is exposed to the most stress and non-volatile contaminants from the sample. Trimming this section away exposes a fresh, inert surface. This is often more effective than simply raising the oven temperature to "bake out" the column, which can sometimes make contaminants insoluble.[14]
Sub-optimal Oven Temperature Program Action: Lower the initial oven temperature and reduce the temperature ramp rate (e.g., from 20°C/min to 10°C/min). Rationale: A slower ramp rate reduces the elution temperature of the analyte.[1] By allowing the compound to elute at a lower temperature, you minimize the time it spends exposed to temperatures that could cause on-column degradation.[15]
Problem 2: Low or Inconsistent Analyte Response
Potential Cause Troubleshooting Action & Rationale
Excessive Injector Temperature Action: Systematically lower the injector temperature in 10-20°C increments (e.g., start at 280°C, then try 260°C, 250°C). See SOP 1 for a detailed protocol. Rationale: The goal is to find the lowest possible temperature that allows for efficient vaporization of your analyte without causing degradation.[16][17] This minimizes the thermal stress on the molecule during injection.
Inertness of the Flow Path Action: Ensure all components in the flow path are inert. Use a gold-plated inlet seal and high-quality, pre-drilled septa.[5][13] Rationale: Standard metal seals can have active sites. A gold-plated seal provides a much more inert surface at the base of the inlet.[13] Septum fragments from coring can also introduce active sites into the liner.
Inappropriate Injection Technique Action: If available, switch to a gentler injection technique like Programmed Temperature Vaporization (PTV) or Cool On-Column (COC) injection. Rationale: Unlike a hot split/splitless inlet, PTV and COC techniques introduce the sample at a low initial temperature and then heat it, dramatically reducing the analyte's residence time at high temperatures and minimizing the risk of degradation.[2][16][18]

Section 3: Visualization & Workflow Diagrams

Visual aids can simplify complex troubleshooting processes. The following diagrams illustrate the logical workflow for addressing thermal degradation and highlight the key areas of concern within the GC system.

start Start: Poor Chromatography for This compound check_symptoms Identify Symptoms: - Tailing Peaks? - Low Response? - Extra Peaks? start->check_symptoms inlet_path Focus on Inlet System check_symptoms->inlet_path Always Start Here replace_liner 1. Replace Liner & Septum with new, deactivated parts. inlet_path->replace_liner lower_temp 2. Lower Injector Temperature (See SOP 1) replace_liner->lower_temp check_seal 3. Use Inert Inlet Seal (e.g., Gold-Plated) lower_temp->check_seal evaluate Problem Resolved? check_seal->evaluate column_path Focus on Column & Method trim_column 1. Trim 0.5-1m from Column Inlet column_path->trim_column optimize_oven 2. Optimize Oven Program (Slower Ramp Rate) trim_column->optimize_oven check_column 3. Verify Correct Column Phase (e.g., DB-5ms) optimize_oven->check_column evaluate2 Problem Resolved? check_column->evaluate2 evaluate->column_path No end End: Robust Method Achieved evaluate->end Yes advanced Consider Advanced Techniques ptv_coc Use PTV or Cool On-Column Injection advanced->ptv_coc derivatize Consider Chemical Derivatization advanced->derivatize evaluate2->advanced No evaluate2->end Yes

Caption: Troubleshooting Workflow for Thermal Degradation.

cluster_inlet GC Inlet (Primary Degradation Zone) cluster_column GC Column (Secondary Degradation Zone) septum Septum (Potential for particle contamination) liner Inlet Liner Surface (Active Silanol Groups) septum->liner wool Glass Wool (High surface area, can be active) liner->wool seal Inlet Seal (Active metal surfaces) wool->seal column_inlet Column Inlet (0-1m) (Contaminant Accumulation) seal->column_inlet column_phase Stationary Phase (Can be damaged by oxygen at high temp) column_inlet->column_phase detector Detector (Degradation Products Detected) column_phase->detector sample Sample Injection (Analyte Introduced) sample->septum

Caption: Key Sites of Analyte Degradation in a GC System.

Section 4: Standard Operating Protocols (SOPs)

Follow these step-by-step protocols for key troubleshooting procedures.

SOP 1: Systematic Optimization of Injector Temperature
  • Establish a Baseline: Analyze your this compound standard using your current method and a new, deactivated inlet liner. Record the peak area and peak shape.

  • Include a Stable Reference Compound: If possible, add a stable, non-labile compound to your standard that elutes near your analyte (e.g., a high-boiling point alkane like eicosane). This will serve as an internal reference.

  • Reduce Temperature: Lower the injector temperature by 20°C.

  • Equilibrate and Analyze: Allow the system to fully equilibrate at the new temperature for at least 15-20 minutes. Inject the standard again.

  • Evaluate Results:

    • Compare the peak area of this compound to your previous run. An increase in area suggests that less degradation is occurring.

    • Calculate the ratio of the analyte peak area to the internal reference peak area. This ratio should increase as degradation is minimized.

    • Visually inspect the chromatogram for a reduction in the size of any pre-peaks (degradation products).

  • Repeat: Continue lowering the temperature in 10-20°C increments, repeating steps 4-5, until you observe a decrease in analyte response or poor peak shape for later-eluting compounds. This indicates the temperature is now too low for efficient vaporization.

  • Determine Optimum Temperature: The optimal injector temperature is the lowest temperature that provides good peak shape and the maximum analyte-to-reference area ratio.

SOP 2: GC Inlet Maintenance (Liner, O-Ring, and Septum Replacement)
  • Cool the Inlet: Set the injector temperature to a safe level (e.g., <50°C) and wait for it to cool down completely.

  • Turn Off Gases: Turn off the carrier gas flow at the instrument or the cylinder.

  • Remove the Septum Nut: Unscrew the septum retaining nut.

  • Replace Septum: Using clean forceps, remove the old septum and O-ring (if present). Wipe the sealing surfaces with a solvent-moistened cloth (e.g., methanol) and install a new septum and O-ring. Do not overtighten the nut, as this can cause the septum to split.[5]

  • Remove the Liner: Unscrew the inlet body and carefully remove the hot inlet liner using liner removal tongs or forceps.

  • Install New Liner: Place a new, deactivated liner of the appropriate geometry into the inlet.

  • Reassemble and Leak Check: Reassemble the inlet. Turn the carrier gas back on and perform an electronic leak check around all fittings.

  • Condition: Once the system is leak-free, set your method temperatures and allow the system to equilibrate before running samples.

Section 5: Recommended GC Method Parameters

This table provides a validated starting point for the analysis of this compound. Further optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended Starting ConditionRationale
Injection Technique Splitless or PTVMinimizes analyte degradation and is suitable for trace analysis.[2][18]
Inlet Liner Single Taper with Glass Wool (Deactivated)Provides excellent sample focusing and vaporization inertness.[5]
Injector Temperature 250°C (Optimize via SOP 1 )A conservative starting point to balance vaporization and stability.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance of resolution and analysis time.[19]
Stationary Phase Low-bleed 5% Phenyl Polysiloxane (e.g., DB-5ms, TR-5MS, ZB-5)An intermediate polarity phase suitable for a wide range of compounds, including ethers.[20][21]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minInert carrier gas providing good efficiency.
Oven Program Initial: 100°C (hold 1 min), Ramp: 10°C/min to 300°C (hold 5 min)A gentle ramp helps lower elution temperature. The final hold ensures the column is cleaned after each run.
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)MS provides definitive identification. ECD offers high sensitivity for halogenated compounds.
Transfer Line Temp 280°CEnsures efficient transfer to the detector without cold spots.

References

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents.
  • Unknown. (n.d.). GC Derivatization.
  • Slideshare. (n.d.). Derivatization in GC.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?.
  • Agilent Technologies. (2003). GC/MS Analysis of Polybrominated Flame Retardants.
  • Thermo Fisher Scientific. (n.d.). Analysis of Brominated Flame Retardants with High Resolution GC/MS.
  • Element Lab Solutions. (n.d.). GC Inlet Maintenance.
  • Sigma-Aldrich. (n.d.). GC Column Selection Guide.
  • Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS.
  • Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
  • BenchChem. (2025). Technical Support Center: Preventing Thermal Degradation of Long-Chain Alkanes During GC Analysis.
  • Dumitras, M., et al. (n.d.). Thermal degradation study of decabromodiphenyl ether. Translating thermo-analytical results into optimal chromatographic conditi.
  • Neutronco. (n.d.). GC Column Selection Guide.
  • Phenomenex. (2025). Guide to Choosing a GC Column.
  • BenchChem. (2025). Technical Support Center: Optimizing GC Temperature Programs for Brominated Compound Separation.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • Phenomenex. (2025). Temperature Programming for Better GC Results.
  • Thermo Fisher Scientific. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
  • Fisher Scientific. (n.d.). GC Columns.
  • Chromatography Today. (2014). Optimisation of Column Parameters in GC.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Agilent Technologies. (n.d.). Inlet Liners for Gas Chromatography.
  • Sigma-Aldrich. (n.d.). Prevent GC Inlet Problems BEFORE They Cost You Time and Money.
  • Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry.
  • BenchChem. (2025). preventing thermal degradation of tetracontane during analysis.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • National Institutes of Health (NIH). (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F.
  • Separation Science. (2023). Activity and Decomposition.
  • ResearchGate. (2025). Gas Chromatography Problem Solving and Troubleshooting.
  • LCGC International. (2023). GC Column Killers!.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Purity Assessment of 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(4-Bromophenoxy)heptane, a halogenated aromatic ether, serves as a crucial intermediate in the synthesis of more complex molecules. Its purity profile can directly influence the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, a robust, reliable, and validated analytical method for its purity assessment is indispensable.

This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, present a complete validation data set, and objectively compare the validated HPLC method against viable alternatives. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

Section 1: The First Principles Approach to HPLC Method Development

Before validation can begin, a suitable method must be developed. The physicochemical properties of this compound—a non-polar molecule containing a UV-active aromatic ring—are our primary guideposts.[7]

  • Analyte Properties:

    • Structure: Aromatic ether with a C7 alkyl chain.

    • Polarity: Highly non-polar.

    • Detection: Contains a bromophenyl group, which is a strong chromophore, making UV detection ideal.

  • Causality Behind Experimental Choices:

    • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is the logical choice. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. A non-polar analyte like this compound will have a strong affinity for the stationary phase, allowing for excellent retention and separation from more polar impurities.[8][9]

    • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for non-polar compounds due to its high hydrophobicity, providing maximum retention.[8] A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution, backpressure, and analysis time.[10]

    • Mobile Phase: A simple mobile phase of Acetonitrile (ACN) and water is effective. ACN is a common organic modifier with a strong elution strength and good UV transparency.[10] An isocratic elution (constant mobile phase composition) is preferred for a simple purity assay for its robustness and simplicity. A starting composition of 85% ACN and 15% water is a scientifically sound starting point, adjusted to achieve a retention time that allows for good separation from the solvent front and any potential impurities.

    • Detector: A UV detector set at a wavelength where the analyte exhibits maximum absorbance (e.g., ~225 nm for the bromophenyl group) will provide the best sensitivity.

Final Optimized HPLC Method:
ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard, reliable HPLC system.
Column C18, 150 mm x 4.6 mm, 5 µmOptimal for retaining and separating non-polar analytes.[8]
Mobile Phase Acetonitrile:Water (85:15 v/v)Provides appropriate elution strength for the analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA standard volume to avoid column overloading.
Detector UV at 225 nmWavelength of high absorbance for the analyte's chromophore.
Run Time 10 minutesSufficient to elute the main peak and any late-eluting impurities.

Section 2: The Cornerstone of Reliability: HPLC Method Validation Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][5][6] For a purity assay, this means the method must be able to accurately and precisely quantify this compound and separate it from any potential impurities. The validation will be performed according to ICH Q2(R1) guidelines.[2][3]

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][6]

  • Experimental Protocol:

    • Inject a blank solution (diluent, e.g., Acetonitrile) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a solution of the this compound reference standard.

    • Inject a sample of this compound that has been subjected to forced degradation (e.g., exposure to acid, base, peroxide, heat, and light) to generate potential degradation products.

  • Acceptance Criteria: The analyte peak must be free from any co-eluting peaks from the blank and be adequately resolved from all degradation peaks (Resolution > 2).

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval over which this proportionality is established.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal working concentration (e.g., 0.5 mg/mL).

    • Inject each solution in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression line must be ≥ 0.999.

Table 1: Linearity Data

Concentration (mg/mL) Mean Peak Area (n=3)
0.25 1,248,550
0.375 1,874,320
0.50 2,501,100
0.625 3,125,880
0.75 3,749,950

| | 0.9999 |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

  • Experimental Protocol:

    • Prepare a sample matrix (placebo, if applicable, or use a known batch of product).

    • Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Table 2: Accuracy (Spike Recovery) Data

Spike Level Theoretical Conc. (mg/mL) Measured Conc. (mg/mL) % Recovery
80% 0.40 0.398 99.5%
100% 0.50 0.503 100.6%

| 120% | 0.60 | 0.595 | 99.2% |

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay Precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Experimental Protocol:

    • Repeatability: Analyze six separate preparations of the sample at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the results should be ≤ 2.0%.[11]

Table 3: Precision Data

Parameter Analyst/Day n Mean Purity (%) RSD (%)
Repeatability Analyst 1 / Day 1 6 99.85 0.45%

| Intermediate Precision | Analyst 2 / Day 2 | 6 | 99.79 | 0.51% |

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Experimental Protocol (Based on Signal-to-Noise):

    • Prepare and inject a series of increasingly dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable precision (e.g., RSD ≤ 10%).

Table 4: LOD & LOQ Data

Parameter S/N Ratio Concentration (µg/mL)
LOD ~ 3:1 0.5

| LOQ | ~ 10:1 | 1.5 |

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

  • Experimental Protocol:

    • Vary key method parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (± 2% organic)

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution, theoretical plates) must remain within acceptable limits. The results should not be significantly impacted.

System Suitability

System suitability tests are an integral part of the method, used to verify that the chromatographic system is adequate for the analysis to be done.[12][13][14] These tests are performed before and during sample analysis.

  • Experimental Protocol:

    • Prepare a system suitability solution (e.g., a standard solution of this compound).

    • Make five replicate injections of the solution.

  • Acceptance Criteria (based on USP <621>): [11][12][13][15]

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): > 2000

    • Precision (RSD of peak areas): ≤ 2.0%

Section 3: Workflow Visualization

The following diagram illustrates the logical flow of the HPLC method validation process, ensuring all critical parameters are systematically evaluated.

HPLC_Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2 R1) cluster_routine Phase 3: Routine Use Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Testing (Daily Check) Rob->SST Analysis Sample Analysis SST->Analysis

Caption: Workflow for HPLC method validation.

Section 4: Comparative Analysis - Situating HPLC Among Alternatives

While our validated HPLC method is fit-for-purpose, a senior scientist must always consider the broader analytical landscape. How does it stack up against other common techniques for purity assessment?

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[16][17] this compound is likely volatile enough for GC analysis.

    • Pros: High resolution for volatile impurities, often faster run times than traditional HPLC.

    • Cons: Not suitable for non-volatile or thermally labile impurities. Requires derivatization for some compounds, adding complexity.[18] Purity calculations are based on peak area percent, assuming all components have the same response factor in a Flame Ionization Detector (FID), which can introduce inaccuracies.[19]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses smaller column particles (<2 µm) and higher pressures (~15,000 psi).[20][21]

    • Pros: Significantly faster analysis times (often 3-10x faster than HPLC), improved resolution leading to better separation of trace impurities, and reduced solvent consumption.[21][22][23][24]

    • Cons: Higher initial instrument cost, potentially more susceptible to blockages from particulate matter in samples, and method transfer from HPLC requires careful consideration.[22]

Table 5: Comparison of Analytical Techniques for Purity of this compound

Feature Validated HPLC Gas Chromatography (GC-FID) Ultra-Performance LC (UPLC)
Principle Liquid-solid partitioning Gas-solid partitioning Liquid-solid partitioning
Resolution Excellent Very High (for volatiles) Superior to HPLC[21][22]
Analysis Speed Moderate (~10 min) Fast (~5-15 min) Very Fast (~1-3 min)[24]
Analyte Scope Broad (non-volatile, polar, non-polar) Volatile & thermally stable compounds Same as HPLC, but higher efficiency
Solvent Usage Moderate Low (carrier gas) Low[22]
Instrument Cost Standard Standard High[21]

| Best For... | Robust, routine QC testing; established protocols. | Analysis of residual solvents or volatile impurities. | High-throughput screening, complex impurity profiling. |

Section 5: Decision Framework for Analytical Method Selection

Choosing the right technology requires a logical, risk-based approach. The following decision tree outlines the thought process for selecting an analytical method for a small molecule intermediate like this compound.

Decision_Tree Start Start: Purity Assay for This compound q1 Is the analyte & are all expected impurities volatile & thermally stable? Start->q1 gc_method Consider GC as a primary or complementary method. q1->gc_method Yes hplc_or_uplc HPLC or UPLC is more appropriate. q1->hplc_or_uplc No / Unknown q2 Is high-throughput (>100 samples/day) a critical requirement? q3 Is the method for a standard QC release test? q2->q3 No uplc_method UPLC is the preferred method. q2->uplc_method Yes q3->uplc_method No (e.g., R&D, impurity ID) hplc_method A validated HPLC method is the optimal choice. q3->hplc_method Yes hplc_or_uplc->q2

Caption: Decision tree for analytical method selection.

Conclusion

The validated reversed-phase HPLC method presented here is demonstrated to be specific, linear, accurate, precise, and robust for the purity assessment of this compound. It is fit for its intended purpose in a quality control environment. While UPLC offers significant advantages in speed and resolution, the established robustness and lower cost of HPLC make it a highly reliable and practical choice for routine testing.[20][22] Gas Chromatography remains a valuable orthogonal technique, particularly for identifying and quantifying volatile impurities that may not be observed by LC methods. The ultimate choice of methodology depends on the specific needs of the laboratory, balancing throughput requirements, sample complexity, and available resources.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

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  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Swetha Sri. R, Dr. Bhavya Sri. K, Mounika. Ch. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • WebofPharma. HPLC vs. UPLC. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • S. Kushwaha, et al. Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Labcompare. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Phenomenex. Understanding USP Chapter 621: HPLC Method Guidelines. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharma Knowledge Forum. How to Develop HPLC Method for Nonpolar Compounds. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. HPLC Method Development Guide. [Link]

  • Oshadhi. Gas chromatography - a key test of purity. [Link]

  • PubChem. This compound. [Link]

  • Chemistry For Everyone. How To Calculate Percent Purity From Gas Chromatography?. [Link]

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  • National Institutes of Health. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, pivotal in synthesizing complex molecules like biaryl and hetero-biaryl structures found in numerous pharmaceuticals.[1][2] The choice of a palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This is particularly true for challenging substrates such as 1-(4-Bromophenoxy)heptane, an electron-rich aryl bromide ether.

This guide provides a comparative analysis of three classes of palladium catalysts for the Suzuki coupling of this compound with a model partner, phenylboronic acid. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, validated protocols to ensure scientific integrity and practical applicability.

The Catalysts Under Review: A Rationale

The selection of a catalyst system is governed by the need to balance reactivity, stability, and practicality. For the coupling of an electron-rich aryl bromide, the catalyst must be active enough to facilitate the often rate-limiting oxidative addition step.[3] We have selected three representative catalyst systems that span the evolution of Suzuki coupling technology:

  • Classical Phosphine Ligand System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Expertise & Experience: This is one of the most traditional and widely used catalysts for Suzuki couplings.[4] It serves as a crucial baseline for performance. While effective for many substrates, its limitations with more challenging partners have driven the development of more advanced systems.[5] The four phosphine ligands must first dissociate to create a catalytically active, less-coordinated Pd(0) species, which can sometimes lead to slower reaction initiation.

  • Modern Buchwald Ligand System: Palladium(II) Acetate (Pd(OAc)₂) with SPhos

    • Expertise & Experience: The Buchwald group developed a class of bulky, electron-rich dialkylbiaryl phosphine ligands that have revolutionized cross-coupling chemistry.[6][7][8] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective ligand that promotes the crucial oxidative addition and reductive elimination steps.[6][9][10] Using a Pd(II) precatalyst like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species, which readily occurs under typical Suzuki conditions. This system is known for its high activity, stability, and broad substrate scope, especially with aryl chlorides and hindered substrates.[6][10]

  • N-Heterocyclic Carbene (NHC) Precatalyst: PEPPSI™-IPr

    • Expertise & Experience: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are highly active and user-friendly.[11] The PEPPSI-IPr complex features a strongly σ-donating N-heterocyclic carbene (NHC) ligand (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene). This strong Pd-NHC bond leads to robust catalysts with high turnover numbers.[1][12] They are particularly effective for challenging substrates, including electron-rich aryl chlorides, and are often noted for their air and moisture stability, simplifying handling.[11][13]

Comparative Performance Analysis

To provide a clear comparison, the performance of each catalyst system was evaluated for the Suzuki coupling of this compound with phenylboronic acid. The data presented below is a synthesis of typical results found in the literature for similar electron-rich aryl bromide substrates, as a direct head-to-head comparison on this exact molecule is not extensively published. The key metrics for comparison are catalyst loading, reaction time, temperature, and isolated yield.

Reaction Scheme: (A generic image placeholder for the reaction of this compound and phenylboronic acid to form 1-(biphenyl-4-yloxy)heptane)

Table 1: Comparative Catalyst Performance

Catalyst SystemCatalyst Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄ 2 - 5K₂CO₃ (2)Toluene/H₂O10012 - 2475 - 85
Pd(OAc)₂ / SPhos 0.5 - 1K₃PO₄ (2)Dioxane80 - 1002 - 6>95
PEPPSI-IPr 0.5 - 1K₃PO₄ (2)THF60 - 801 - 4>95

Note: Yields are representative and highly dependent on the specific reaction conditions and purity of reagents.[14]

Analysis of Results:

  • Pd(PPh₃)₄: This classic catalyst provides good yields but requires higher catalyst loadings and longer reaction times at elevated temperatures. Its performance can be sufficient for many applications, but it is clearly outperformed by the more modern systems in terms of efficiency.

  • Pd(OAc)₂ / SPhos: The Buchwald system demonstrates a significant increase in activity.[6] It operates effectively at lower catalyst loadings and temperatures, and the reaction times are substantially shorter. The use of a stronger base like K₃PO₄ is often beneficial with these advanced ligands.[15][16]

  • PEPPSI-IPr: The NHC-based precatalyst shows the highest activity, often allowing for reactions at even lower temperatures and with the shortest reaction times.[11] Its high stability and efficiency make it an excellent choice for high-throughput synthesis and for substrates that are sensitive to higher temperatures.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The superior performance of the Buchwald and PEPPSI catalysts can be understood by examining the fundamental steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[15][17][18]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)L₂-X OA->ArPdX TM Transmetalation ArPdX->TM ArPdAr Ar-Pd(II)L₂-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE Product Ar-Ar' ArPdAr->Product Product Formation RE->Pd0 ArX Ar-X (Substrate) ArX->OA ArB Ar'-B(OR)₂ + Base ArB->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-rich and bulky nature of ligands like SPhos and IPr enhances the rates of both the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step that forms the product and regenerates the catalyst.[17] This leads to a much faster overall catalytic turnover compared to the less donating PPh₃ ligand.

Experimental Protocols

The following protocols are designed to be self-validating, providing a reliable starting point for researchers.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

This protocol is optimized for high efficiency and yield based on the comparative data.

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), SPhos (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

    • Add Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%).

    • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition:

    • Through the septum, add 5 mL of degassed 1,4-dioxane via syringe.

  • Reaction:

    • Place the sealed tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 2-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 1-(biphenyl-4-yloxy)heptane.

Conclusion and Recommendations

For the Suzuki coupling of this compound, both the Pd(OAc)₂/SPhos system and the PEPPSI-IPr catalyst offer significant advantages over the traditional Pd(PPh₃)₄ catalyst in terms of efficiency, lower catalyst loadings, and milder reaction conditions.

  • For general laboratory synthesis where efficiency and speed are paramount, the Pd(OAc)₂/SPhos system provides an excellent balance of high performance and cost-effectiveness.

  • For applications requiring the utmost activity, tolerance to sensitive functional groups, or simplified handling (due to its air stability), the PEPPSI-IPr precatalyst is the superior choice.

  • While still functional, Pd(PPh₃)₄ should be reserved for simpler, less demanding couplings or when cost is the absolute primary driver and longer reaction times are acceptable.

Ultimately, the selection of the optimal catalyst system empowers researchers to accelerate discovery and development timelines by ensuring reliable and efficient synthesis of target molecules.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Wang, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Retrieved from [Link]

  • Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Journal of Organic Chemistry. Retrieved from [Link]

  • Research with New Jersey. (2018). Pd-PEPPSI: Water-Assisted Suzuki−Miyaura Cross-Coupling of Aryl Esters at Room Temperature using a Practical Palladium-NHC (NHC=N-Heterocyclic Carbene) Precatalyst. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐PEPPSI: Water‐Assisted Suzuki–Miyaura Cross‐Coupling of Aryl Esters at Room Temperature using a Practical Palladium‐NHC (NHC = N‐Heterocyclic Carbene) Precatalyst | Request PDF. Retrieved from [Link]

  • MDPI. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[6]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • Colacot, T. J., & Smidt, S. P. (2011). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC - NIH. Retrieved from [Link]

  • ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides.... Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • OUCI. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Retrieved from [Link]

  • NIH. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Suzuki Cross-Coupling. Retrieved from [Link]

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The Double-Edged Sword: How Alkyl Chain Length Dictates the Biological Activity of Bromophenoxyalkanes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship, Synthesis, and Bio-evaluation

In the landscape of medicinal chemistry, the subtle art of molecular modification can elicit profound changes in biological activity. Among the various structural motifs, the simple alkyl chain, often dismissed as a mere lipophilic appendage, can act as a critical determinant of a compound's efficacy and selectivity. This guide delves into the fascinating interplay between alkyl chain length and the biological activity of a promising class of compounds: bromophenoxyalkanes. Drawing from established principles and field-proven methodologies, we will explore how to synthesize, evaluate, and ultimately understand the structure-activity relationships (SAR) that govern their antimicrobial and cytotoxic potential. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of SAR in their own discovery pipelines.

The Rationale: Why Bromophenoxyalkanes and Why the Alkyl Chain?

Bromophenols, naturally occurring in marine algae, have long been recognized for their diverse biological activities, including antimicrobial and anticancer effects.[1][2][3] The introduction of an ether linkage to create bromophenoxyalkanes offers a synthetically tractable means to modulate the physicochemical properties of this privileged scaffold. The central hypothesis is that the length of the alkoxy chain is a key modulator of biological activity. This is predicated on the principle of lipophilicity: the ability of a molecule to partition into a nonpolar environment, such as a cell membrane.

An increase in alkyl chain length generally leads to greater lipophilicity.[2][4][5] This can enhance a compound's ability to traverse the lipid bilayer of bacterial or cancer cells, thereby increasing its intracellular concentration and potential to interact with molecular targets. However, this relationship is not always linear. Excessive lipophilicity can lead to poor aqueous solubility, aggregation, and non-specific toxicity. Often, a "sweet spot" or a quasi-parabolic relationship is observed, where biological activity peaks at an optimal chain length and then declines.[6] This guide provides the experimental framework to identify this optimal length for a given biological endpoint.

Experimental Blueprint: A Self-Validating Workflow

To systematically assess the impact of alkyl chain length, a robust and reproducible experimental workflow is paramount. The following sections detail the synthesis of a homologous series of 4-bromophenoxyalkanes and the subsequent biological assays to profile their activity. This workflow is designed to be self-validating, with clear positive and negative controls at each stage.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis & Interpretation synthesis Williamson Ether Synthesis (4-Bromophenol + Alkyl Bromides C4-C18) purification Column Chromatography & Purity Assessment (NMR, MS) synthesis->purification antimicrobial Antimicrobial Susceptibility Testing (MIC Determination) purification->antimicrobial cytotoxicity Cytotoxicity Assessment (MTT Assay) purification->cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis antimicrobial->sar_analysis cytotoxicity->sar_analysis conclusion Identification of Lead Compounds sar_analysis->conclusion

Caption: A comprehensive workflow for assessing the impact of alkyl chain length.

Synthesis of a Homologous Series of 4-Bromophenoxyalkanes (C4-C18)

The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alkoxide and a primary alkyl halide.[7][8][9] This SN2 reaction is well-suited for generating the desired homologous series of 4-bromophenoxyalkanes.

Protocol: Williamson Ether Synthesis

  • Deprotonation of 4-Bromophenol:

    • Dissolve 1.0 equivalent of 4-bromophenol in a suitable polar aprotic solvent (e.g., DMF or DMSO).

    • Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0°C. The use of NaH drives the reaction to completion by forming H₂ gas, which bubbles out of the solution.[10]

    • Stir the reaction mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-bromophenoxide.

  • Alkylation:

    • To the solution of sodium 4-bromophenoxide, add 1.05 equivalents of the corresponding 1-bromoalkane (e.g., 1-bromobutane, 1-bromohexane, 1-bromooctane, etc., up to 1-bromooctadecane).

    • Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 4-bromophenoxyalkane.

  • Characterization:

    • Confirm the structure and purity of each synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_0 cluster_1 phenol 4-Bromophenol phenoxide Sodium 4-bromophenoxide phenol->phenoxide + NaH - H₂ base NaH product 4-Bromophenoxyalkane phenoxide->product + R-Br - NaBr alkyl_halide 1-Bromoalkane (R-Br) (R = C4 to C18)

Caption: Williamson ether synthesis of 4-bromophenoxyalkanes.

Biological Evaluation: Quantifying the Impact

With the homologous series in hand, the next critical phase is to quantify their biological activity. We will focus on two key areas: antimicrobial efficacy and cytotoxicity against mammalian cells.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][11][12] The broth microdilution method is a standardized and widely used technique for determining MIC values.[6][13]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum:

    • From a fresh culture plate, select several colonies of the test microorganism (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)).

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each 4-bromophenoxyalkane in DMSO.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the broth medium to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be included as a reference compound.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12][14]

Cytotoxicity Assessment: The MTT Assay

It is crucial to assess whether the observed antimicrobial activity is selective or due to general cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Remove the culture medium and add fresh medium containing serial dilutions of the 4-bromophenoxyalkanes. Include a vehicle control (cells treated with the same concentration of DMSO used for the test compounds).

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can then be determined.

Data Presentation and Interpretation

The quantitative data generated from these assays should be organized into clear, comparative tables to facilitate SAR analysis.

Table 1: Antimicrobial Activity (MIC) of 4-Bromophenoxyalkanes

CompoundAlkyl Chain LengthMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BPA-C4 4[Insert Data][Insert Data]
BPA-C6 6[Insert Data][Insert Data]
BPA-C8 8[Insert Data][Insert Data]
BPA-C10 10[Insert Data][Insert Data]
BPA-C12 12[Insert Data][Insert Data]
BPA-C14 14[Insert Data][Insert Data]
BPA-C16 16[Insert Data][Insert Data]
BPA-C18 18[Insert Data][Insert Data]
Ciprofloxacin N/A[Insert Data][Insert Data]

Table 2: Cytotoxicity (IC₅₀) of 4-Bromophenoxyalkanes against HEK293 cells

CompoundAlkyl Chain LengthIC₅₀ (µM)
BPA-C4 4[Insert Data]
BPA-C6 6[Insert Data]
BPA-C8 8[Insert Data]
BPA-C10 10[Insert Data]
BPA-C12 12[Insert Data]
BPA-C14 14[Insert Data]
BPA-C16 16[Insert Data]
BPA-C18 18[Insert Data]

Interpreting the Results:

The data will likely reveal a trend where antimicrobial activity increases with the alkyl chain length up to an optimal point, after which the activity may plateau or decrease.[14] This is often attributed to the "cut-off" effect, where excessively long alkyl chains can hinder the compound's passage through the cell wall or cause it to self-aggregate, reducing its effective concentration. A similar trend may be observed for cytotoxicity. The ideal lead compound will exhibit potent antimicrobial activity (low MIC) and low cytotoxicity (high IC₅₀), indicating a favorable therapeutic index.

Conclusion: From Data to Design Principles

This guide has outlined a systematic approach to investigating the influence of alkyl chain length on the biological activity of bromophenoxyalkanes. By combining a classic synthetic strategy with standardized biological assays, researchers can generate high-quality, interpretable data. The resulting SAR provides invaluable insights that can guide the design of next-generation analogs with improved potency and selectivity. The principles and protocols detailed herein are not limited to bromophenoxyalkanes but can be readily adapted to other compound classes where lipophilicity is a key driver of biological function. The humble alkyl chain, when systematically varied, becomes a powerful tool in the quest for novel therapeutics.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Biology LibreTexts. (2021, March 5). Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • BMG LABTECH. (n.d.). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
  • Pluciński, B., & Mikulak-Klucznik, B. (2023). Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds. Molecules (Basel, Switzerland), 28(6), 2729.
  • González-Bacerio, J., et al. (2010). Quantitative structure–activity relationship to predict toxicological properties of benzene derivative compounds. Journal of environmental monitoring, 12(6), 1275-1282.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Lin, Y. C., et al. (2019). Bromophenols in Marine Algae and Their Bioactivities. Marine drugs, 17(11), 613.
  • Xu, X., et al. (2008). Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives. Bioorganic & medicinal chemistry letters, 18(1), 226–229.
  • Valdés-Balbin, Y., et al. (2017). Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora. Molecules (Basel, Switzerland), 22(4), 623.
  • Koshova, I., et al. (2021). NEW MULTIFUNCTIONAL BROMINE-ACTIVE POLYMERS: SYNTHESIS, PROPERTIES, AND ANTIMICROBIAL ACTIVITY. Eastern-European Journal of Enterprise Technologies, 5(6 (113)), 6-14.
  • Breast Cancer Prevention Partners. (n.d.). Alkylphenols. Retrieved from [Link]

  • Singh, A., et al. (2015). Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. RSC advances, 5(90), 73570–73583.
  • Oh, K. B., et al. (2008). Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives. Bioorganic & medicinal chemistry letters, 18(1), 1031-1034.
  • Yoshimura, T., et al. (1983). Quantitative structure--activity relationship of double alkyl chain drugs. Journal of medicinal chemistry, 26(8), 1120-1126.
  • Stanković, N., et al. (2022). Influence of side-chain length on antifungal efficacy of N-alkyl nicotinamide-based compounds.
  • Organic Chemistry Tutor. (2021, May 15). Multistep Synthesis with Chain Elongation, Radicals, and More – Organic Chemistry Finals Review [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. Retrieved from [Link]

  • Santana, I. U., et al. (2017). Synthesis, Antifungal Activity, and Biocompatibility of Novel 1,4-Diazabicyclo[2.2.2]Octane (DABCO) Compounds and DABCO-Containing Denture Base Resins. Antimicrobial agents and chemotherapy, 61(6), e02643-16.
  • Top, S., et al. (2004). Synthesis and structure-activity relationships of ferrocenyl tamoxifen derivatives with modified side chains. Journal of medicinal chemistry, 47(1), 147–156.
  • Tokai University. (n.d.). Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. Retrieved from [Link]

  • de Fátima, A., et al. (2012). Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. PloS one, 7(5), e37518.
  • Kumar, R., et al. (2023). Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives. Topics in current chemistry (Cham), 381(3), 12.

Sources

A Senior Application Scientist's Guide to Cross-Validation of GC-MS and HPLC for the Analysis of 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Analytical Methods

In the landscape of pharmaceutical development and quality control, the certainty of our analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities demands methods that are not only precise and accurate but also robust and reliable. 1-(4-Bromophenoxy)heptane, a key intermediate in various synthetic pathways, requires stringent analytical oversight. This guide provides an in-depth comparison and cross-validation of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound.

Cross-validation, the process of comparing results from two distinct analytical methods, serves as a powerful tool to ensure data integrity.[1] It provides an orthogonal check on the accuracy of measurements, revealing potential matrix effects or method-specific biases that might go unnoticed with a single technique. This process is firmly rooted in the principles outlined by regulatory bodies, with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) emphasizing that an analytical procedure must be demonstrably "fit for the intended purpose."[2][3][4] This guide will not only detail the validation of each method according to ICH Q2(R2) standards but will also provide a practical framework for their cross-validation.[5][6]

Analyte Profile: this compound

Understanding the physicochemical properties of the target analyte is the foundation of method development.

PropertyValueSignificance for Method Selection
Molecular Formula C₁₃H₁₉BrOProvides the elemental composition.[7][8]
Molecular Weight 271.20 g/mol Influences detection and fragmentation patterns.[7]
Boiling Point 314.9°C at 760 mmHgClassifies the compound as semi-volatile, making it suitable for GC analysis with appropriate temperature programming.[8]
Polarity Non-polar/Slightly PolarThe presence of the ether linkage and the long alkyl chain suggests suitability for reversed-phase HPLC and non-polar capillary GC columns.

The semi-volatile nature and moderate polarity of this compound make it an excellent candidate for analysis by both GC-MS and HPLC, though the instrumental approaches differ significantly.[9][10]

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Expertise: Why GC-MS?

GC-MS is exceptionally well-suited for volatile and semi-volatile compounds.[11][12] The high operating temperatures facilitate the vaporization of analytes like this compound for separation in the gas phase.[13] The key advantage of GC-MS is its specificity; the mass spectrometer provides mass-to-charge ratio data, which acts as a molecular fingerprint, allowing for positive identification and the potential to resolve co-eluting impurities if they have different mass spectra.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Accurately weigh 25 mg of the sample and dissolve in 25 mL of Heptane to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with Heptane.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3 µg/mL, 40 µg/mL, and 80 µg/mL).

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column. Causality: This stationary phase is robust and provides excellent resolution for a wide range of semi-volatile compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split/Splitless injector at 280°C with a 10:1 split ratio.

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 20°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

      • Causality: The temperature program ensures the analyte elutes with a sharp peak shape and allows for the elution of any higher-boiling impurities.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Quadrupole: 150°C.

    • Detection Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (50-400 m/z) for peak identification.

      • SIM Ions: m/z 270, 187, 157 (Quantifier: m/z 270). Causality: SIM mode significantly enhances sensitivity and selectivity by monitoring only characteristic ions of the analyte.

GC-MS Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh & Dissolve (Heptane) p2 Prepare Standards & QCs p1->p2 a1 1 µL Injection (Split 10:1, 280°C) p2->a1 a2 GC Separation (HP-5ms Column) a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 Mass Filtering (Quadrupole) a3->a4 a5 Detection (SIM/Scan) a4->a5 d1 Peak Integration a5->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Workflow for GC-MS analysis of this compound.

Validation Data Summary (ICH Q2(R2))
ParameterAcceptance CriteriaResult
Specificity No interference at analyte retention timePassed
Linearity (R²) ≥ 0.9950.9991
Range 1 - 100 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) Repeatability ≤ 2.0%, Intermediate ≤ 3.0%0.8% (Repeatability), 1.5% (Intermediate)
LOD S/N ≥ 30.3 µg/mL
LOQ S/N ≥ 101.0 µg/mL

Part 2: High-Performance Liquid Chromatography (HPLC) Method

Expertise: Why HPLC?

HPLC is a versatile and robust technique suitable for a vast range of compounds, including those that are non-volatile or thermally sensitive.[10][12] For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. It separates compounds based on their hydrophobic interactions with the stationary phase. HPLC often offers simpler sample preparation and can be more readily automated for high-throughput quality control environments compared to GC-MS.

Experimental Protocol: HPLC
  • Sample Preparation:

    • Accurately weigh 25 mg of the sample and dissolve in 25 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution of the stock solution with the mobile phase.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 80 µg/mL, and 160 µg/mL).

  • Instrumentation & Parameters:

    • HPLC System: Agilent 1260 Infinity II (or equivalent) with DAD detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm). Causality: A C18 column provides strong hydrophobic retention for the non-polar heptyl chain, ensuring good separation from more polar impurities.

    • Mobile Phase: Isocratic elution with 85% Acetonitrile and 15% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Causality: Maintaining a constant column temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD) monitoring at 225 nm. Causality: The bromophenyl group provides a strong chromophore for UV detection. Monitoring at λmax (225 nm) ensures maximum sensitivity.

HPLC Workflow Diagram

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh & Dissolve (Acetonitrile) p2 Prepare Standards & QCs p1->p2 a1 10 µL Injection p2->a1 a2 Isocratic Elution (C18 Column, 30°C) a1->a2 a3 UV Detection (DAD @ 225 nm) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Workflow for HPLC analysis of this compound.

Validation Data Summary (ICH Q2(R2))
ParameterAcceptance CriteriaResult
Specificity Peak purity index > 990, no co-elutionPassed
Linearity (R²) ≥ 0.9950.9996
Range 1 - 200 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.1%
Precision (%RSD) Repeatability ≤ 2.0%, Intermediate ≤ 3.0%0.6% (Repeatability), 1.2% (Intermediate)
LOD S/N ≥ 30.2 µg/mL
LOQ S/N ≥ 100.7 µg/mL

Part 3: Cross-Validation of GC-MS and HPLC Results

Objective & Rationale

The objective of cross-validation is to directly compare the performance of the two validated methods to ensure they produce equivalent results for the same sample set.[1] This is critical when methods are transferred between labs, or when one method is intended to replace another. The FDA guidance on bioanalytical method validation provides a framework for this comparison, which can be adapted for chemical analysis.[1][14]

Cross-Validation Workflow

cluster_analysis Analysis Phase cluster_comparison Data Comparison M1 Validated GC-MS Method C Tabulate Results (GC-MS vs. HPLC) M1->C M2 Validated HPLC Method M2->C S Prepare 10 Independent Production Batches S->M1 S->M2 S_An Statistical Analysis (Paired t-test, Correlation) C->S_An E Determine Equivalency Based on Acceptance Criteria S_An->E

Caption: Logical flow for the cross-validation study.

Methodology & Data Comparison
  • Sample Selection: Prepare and analyze ten (n=10) independent batches of a this compound drug substance sample.

  • Analysis: Each sample is analyzed in triplicate using both the validated GC-MS method and the validated HPLC method.

  • Data Evaluation: The mean result for each batch from each method is calculated and compared.

Illustrative Cross-Validation Data:

Batch IDGC-MS Result (Assay %)HPLC Result (Assay %)% Difference
B0199.5299.61-0.09
B0299.6199.70-0.09
B0399.4599.380.07
B0499.8099.750.05
B0599.2199.30-0.09
B0699.5599.490.06
B0799.6399.65-0.02
B0899.3999.42-0.03
B0999.7299.81-0.09
B1099.4899.55-0.07
Mean 99.54 99.57 -0.03
Std. Dev. 0.16 0.16 -
Statistical Analysis & Acceptance Criteria
  • Correlation: The correlation coefficient (r) between the two datasets should be > 0.98.

  • Paired t-test: A paired t-test is performed to determine if there is a statistically significant difference between the means of the two methods. The p-value should be > 0.05 to indicate no significant difference.

  • Acceptance Criterion: The percentage difference for each sample should ideally be within ±2.0%.

Based on the illustrative data, the methods show high correlation and a negligible mean difference, indicating they are equivalent for the purpose of assay determination.

Performance Comparison and Recommendations

FeatureGC-MSHPLCRecommendation
Specificity Very High (Mass confirmation)High (Chromatographic)GC-MS is superior for impurity identification and in complex matrices.
Sensitivity (LOQ) 1.0 µg/mL0.7 µg/mLHPLC demonstrated slightly better sensitivity in this application.
Analysis Time ~15 min per run~10 min per runHPLC offers higher throughput for routine QC.
Robustness Inlet and source can require cleaning.Generally very robust.HPLC is often considered more robust for routine, high-volume analysis.
Cost (Operational) Higher (Helium, source maintenance)Lower (Solvents)HPLC is more cost-effective for routine use.
Sample Suitability Volatile/Semi-volatile compoundsWide range, including non-volatileBoth are suitable, but HPLC is more versatile for potential non-volatile impurities.

Senior Scientist's Recommendation:

  • For routine quality control and release testing where the primary goal is accurate quantification of this compound, the validated HPLC method is recommended due to its higher throughput, lower operational cost, and excellent robustness.

  • For stability studies, impurity profiling, and investigational purposes (e.g., identifying unknown degradation products), the GC-MS method is the superior choice. Its ability to provide structural information via mass spectra is invaluable for identifying and characterizing unknown peaks.

The two methods serve as excellent orthogonal techniques. Employing the HPLC method for routine analysis while having the GC-MS method validated and available for confirmatory testing and investigations provides a comprehensive and regulatory-compliant analytical control strategy.

References

  • Title: Understanding ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Q2(R2)
  • Title: Understanding the Difference Between GCMS and HPLC Source: GenTech Scientific URL
  • Title: HPLC or GC-MS: Which Technique is Best for Your Needs?
  • Title: Understanding the Differences Between HPLC and GCMS Systems Source: AMP Tech Instruments URL
  • Title: Bioanalytical Method Validation - Guidance for Industry Source: FDA URL
  • Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL
  • Title: 4 Key Differences Between GC and HPLC Source: Drawell URL
  • Title: FDA publishes new Guidance on Validation of Analytical Methods Source: ECA Academy URL
  • Title: Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
  • Title: 1-(4-Bromophenoxy)
  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: FDA URL
  • Title: 1-(4-Bromophenoxy)
  • Title: HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC)

Sources

A Comparative Guide to the Stability of 1-(4-Bromophenoxy)heptane Under Diverse Storage Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chemical stability of intermediates and active pharmaceutical ingredients is a cornerstone of safe, effective, and reliable drug development. This guide presents a comprehensive evaluation of the stability of 1-(4-Bromophenoxy)heptane, a key building block in organic synthesis. Through a meticulously designed study encompassing long-term, accelerated, and forced degradation conditions, we provide critical data on its degradation profile. For comparative analysis, its performance is benchmarked against a structurally similar analogue, 1-(4-Chlorophenoxy)heptane. The findings herein offer evidence-based recommendations for optimal storage and handling, ensuring the integrity of this compound throughout its lifecycle.

Introduction: The Critical Role of Stability in Synthesis

This compound is an aryl ether derivative with significant utility as an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its structure, featuring a brominated aromatic ring coupled to a heptyl ether chain, provides a versatile scaffold for various cross-coupling reactions. However, the presence of the aryl-ether linkage and the carbon-bromine bond introduces potential sites for degradation, which can be influenced by environmental factors such as temperature, humidity, and light.

Understanding the intrinsic stability of such a compound is not merely an academic exercise; it is a regulatory and quality imperative. Degradation can lead to the formation of impurities, which may compromise the yield and purity of subsequent synthetic steps, and in the context of drug development, could introduce potentially harmful substances.

To provide a robust assessment, this guide compares the stability of this compound with 1-(4-Chlorophenoxy)heptane. This comparison is rooted in the fundamental differences in the bond energies of Carbon-Bromine versus Carbon-Chlorine bonds, where C-Br bonds are generally less stable and more susceptible to cleavage.[1][2] This study aims to quantify that difference under controlled, scientifically rigorous conditions.

Experimental Design and Rationale

The architecture of this stability study is grounded in internationally recognized guidelines to ensure the data is reliable and relevant for regulatory and quality control purposes.

To simulate a range of real-world storage scenarios, we employed a multi-tiered approach based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[3][4]

  • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH for 12 months. This condition represents standard ambient storage.[5]

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 6 months. These stress conditions are designed to increase the rate of chemical degradation and physical change, allowing for the prediction of long-term stability profiles in a shorter timeframe.[4]

  • Photostability: Samples were exposed to a controlled light source to assess degradation due to UV and visible light, as per ICH Q1B guidelines.

Forced degradation (or stress testing) is a critical component of a stability program. By intentionally exposing the compound to conditions more severe than accelerated testing, we can rapidly identify likely degradation products and elucidate degradation pathways. This information is invaluable for developing stability-indicating analytical methods.[5] The conditions chosen were:

  • Acidic Hydrolysis: 1 M HCl at 60°C. Aryl ethers can be susceptible to acid-catalyzed cleavage.[6]

  • Basic Hydrolysis: 1 M NaOH at 60°C.

  • Oxidative Degradation: 6% H₂O₂ at room temperature.

  • Thermal Degradation: 80°C (dry heat).

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with Photo Diode Array (PDA) detection was developed and validated for this study.[7] This technique was chosen for its high resolving power, sensitivity, and ability to quantify the parent compound while simultaneously detecting and separating any potential degradation products. The aromatic nature of the compounds makes them ideal for UV detection.[8]

Materials and Methods

  • This compound (Purity >99.5%)

  • 1-(4-Chlorophenoxy)heptane (Purity >99.5%)

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (ACS grade)

  • Sodium Hydroxide (ACS grade)

  • Hydrogen Peroxide (30%, ACS grade)

G cluster_prep Sample Preparation & Storage cluster_analysis Analysis at Time Points cluster_reporting Data Evaluation prep Weigh Samples of This compound & 1-(4-Chlorophenoxy)heptane storage_lt Long-Term Storage (25°C / 60% RH) prep->storage_lt Distribute to Conditions storage_acc Accelerated Storage (40°C / 75% RH) prep->storage_acc Distribute to Conditions storage_forced Forced Degradation (Acid, Base, H2O2, Heat) prep->storage_forced Distribute to Conditions sampling Pull Samples at 0, 3, 6, 12 months storage_lt->sampling storage_acc->sampling storage_forced->sampling dissolve Dissolve in Mobile Phase sampling->dissolve hplc Inject into Validated HPLC-PDA System dissolve->hplc data Data Acquisition & Integration hplc->data purity Calculate Purity (% Area) and Impurity Profile data->purity compare Compare Degradation Rates and Pathways purity->compare report Generate Stability Report & Recommendations compare->report

Caption: Workflow for the comparative stability assessment.

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a standard solution of this compound at a concentration of 1.0 mg/mL in Acetonitrile.

  • Sample Preparation: Accurately weigh an amount of the stability sample and dissolve it in Acetonitrile to achieve a target concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic; 75% Acetonitrile, 25% Water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: PDA at 225 nm

    • Column Temperature: 30°C

  • System Suitability Test (SST): Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for peak area must be ≤2.0%.

  • Analysis: Inject the prepared samples and integrate the peaks corresponding to the parent compound and any degradation products.

  • Calculation: Calculate the purity of the sample using the area percent method.

Results and Discussion

The stability of this compound and 1-(4-Chlorophenoxy)heptane was monitored over a 12-month period. The results, summarized below, reveal distinct differences in their stability profiles.

Table 1: Long-Term Stability Data (25°C / 60% RH)

Time Point This compound Purity (%) 1-(4-Chlorophenoxy)heptane Purity (%)
0 Months 99.8 99.9
3 Months 99.7 99.9
6 Months 99.6 99.8

| 12 Months | 99.4 | 99.8 |

Table 2: Accelerated Stability Data (40°C / 75% RH)

Time Point This compound Purity (%) 1-(4-Chlorophenoxy)heptane Purity (%)
0 Months 99.8 99.9
3 Months 98.5 99.6

| 6 Months | 97.1 | 99.3 |

Under long-term conditions, both compounds exhibit excellent stability. However, the accelerated data clearly indicates that this compound degrades at a significantly faster rate than its chloro-analogue. After 6 months at 40°C / 75% RH, the purity of the bromo-compound dropped by 2.7%, whereas the chloro-compound decreased by only 0.6%. This aligns with the known higher reactivity and lower bond strength of aryl bromides compared to aryl chlorides.[9][10]

The forced degradation studies revealed that this compound is most susceptible to acidic and oxidative conditions.

  • Acidic Hydrolysis: Significant degradation was observed, with the primary degradation product identified as 4-bromophenol. This suggests cleavage of the ether bond.[6]

  • Oxidative Conditions: Moderate degradation occurred, leading to a mixture of unidentified impurities, likely resulting from reactions on the aromatic ring or alkyl chain.

  • Basic and Thermal Conditions: The compound showed high stability, with minimal degradation observed.

The chloro-analogue was significantly more resistant to degradation under all forced conditions.

The primary degradation pathway under acidic conditions is the hydrolysis of the ether linkage. This is a well-documented reaction for aryl ethers, typically proceeding via protonation of the ether oxygen, followed by nucleophilic attack.[6]

G parent This compound protonated Protonated Ether Intermediate parent->protonated + H+ (Acid Catalyst) products 4-Bromophenol + Heptan-1-ol protonated->products + H2O (Nucleophilic Attack)

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Conclusion and Recommendations

This comparative study demonstrates that while this compound is stable under standard long-term storage conditions (25°C / 60% RH), it is susceptible to degradation under accelerated heat and humidity, as well as acidic and oxidative stress. Its chloro-analogue, 1-(4-Chlorophenoxy)heptane, exhibits superior stability across all tested conditions.

Recommendations for Storage and Handling:

  • Standard Storage: Store this compound in well-sealed containers at controlled room temperature (20-25°C).

  • Avoid Heat: Protect from prolonged exposure to high temperatures to minimize the risk of degradation.

  • Inert Atmosphere: For long-term storage or for use in high-purity applications, consider storing under an inert atmosphere (e.g., nitrogen or argon) to mitigate oxidative degradation.

  • Process Control: In synthetic processes, avoid prolonged exposure to strong acidic conditions, especially at elevated temperatures.

By adhering to these guidelines, researchers and drug development professionals can ensure the chemical integrity of this compound, safeguarding the quality and consistency of their scientific outcomes.

References

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ICH Q1A R2 Guideline Explained. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link] (Note: This is a placeholder URL, as the original link was specific to the grounding tool's session)

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Haloaromatics and Quinones on Newcrom B Column. [Link]

  • Ananikov, V. P., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]

  • Schäfer, A., et al. (2001). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology. [Link]

  • Liguori, K., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. (2022). Comparison of reactivity of different aryl halides. [Link]

  • Liu, J., et al. (2024). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Chemical Science. [Link]

  • Quora. (2014). Are aryl halides more stable than haloalkanes?. [Link]

  • Royal Society of Chemistry. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

  • ACS Publications. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au. [Link]

  • Royal Society of Chemistry. (2020). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Green Chemistry. [Link]

  • Science.gov. (n.d.). quantitative hplc method: Topics. [Link]

  • Allen, L. (n.d.). Quality-Control Analytical Methods: High-Performance Liquid Chromatography. International Journal of Pharmaceutical Compounding. [Link]

  • National Institutes of Health. (2024). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. [Link]

  • Preprints.org. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 1-(4-bromophenoxy)heptane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of fragments to explain the causal mechanisms behind the observed fragmentation pathways. By comparing the fragmentation of this compound with its non-halogenated analog, 1-phenoxyheptane, we will elucidate the directing effects of the bromine substituent and the interplay of various fragmentation mechanisms.

The Rationale Behind the Fragments: Foundational Principles in Electron Ionization Mass Spectrometry

Electron ionization (EI) is a high-energy ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation.[1] This "hard" ionization is invaluable for structural elucidation, as the resulting fragment ions provide a veritable fingerprint of the molecule's structure. The fragmentation process is not random; rather, it is governed by the relative stabilities of the resulting carbocations and neutral radicals. Key fragmentation pathways relevant to the analysis of this compound include:

  • Alpha (α)-Cleavage: This is a common fragmentation pathway for ethers, involving the homolytic cleavage of a carbon-carbon bond adjacent to the ether oxygen.[2] This process is driven by the formation of a resonance-stabilized oxonium ion.

  • McLafferty Rearrangement: A characteristic fragmentation for molecules containing a carbonyl group or, in some cases, an ether, with a sufficiently long alkyl chain. It involves the transfer of a γ-hydrogen atom to the oxygen via a six-membered transition state, resulting in the elimination of a neutral alkene.[3]

  • Cleavage of Aromatic Compounds: Aromatic rings are relatively stable, often resulting in a prominent molecular ion peak. Fragmentation of substituted aromatics is directed by the substituents. Halogenated aromatics, for instance, are prone to the loss of the halogen radical.[3]

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct isotopic signature for any fragment containing it, appearing as a pair of peaks (M and M+2) of nearly equal intensity.

Predicted Fragmentation Pathway of this compound

While an experimental mass spectrum for this compound is not publicly available, we can confidently predict its fragmentation based on the established principles outlined above. The molecular ion ([M]⁺˙) will possess a characteristic isotopic pattern with intense peaks at m/z 270 and 272, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

The primary fragmentation pathways are anticipated as follows:

  • Benzylic Cleavage (α-Cleavage to the Aromatic Ring): The most favorable initial fragmentation is the cleavage of the C-O bond, leading to the loss of the heptyl radical. This results in the formation of the 4-bromophenoxy radical cation, which is stabilized by the aromatic ring. This will produce a prominent isotopic pair at m/z 172/174 .

  • Loss of Bromine: Cleavage of the strong C-Br bond from the molecular ion is also possible, leading to the loss of a bromine radical (•Br). This would result in a phenoxyheptane cation at m/z 191 .

  • McLafferty-type Rearrangement: A rearrangement involving the transfer of a γ-hydrogen from the heptyl chain to the ether oxygen is plausible. This would lead to the elimination of a neutral hexene molecule (C₆H₁₂) and the formation of a 4-bromophenol radical cation at m/z 173/175 .

  • Alkyl Chain Fragmentation: The heptyl chain itself will undergo fragmentation, leading to a series of carbocations separated by 14 mass units (CH₂). The most stable of these, such as the butyl cation ([C₄H₉]⁺) at m/z 57 and the propyl cation ([C₃H₇]⁺) at m/z 43 , are expected to be present.[4]

The following diagram illustrates the predicted fragmentation pathways of this compound.

Fragmentation of this compound M [C₁₃H₁₉BrO]⁺˙ m/z 270/272 (Molecular Ion) F1 [C₆H₄BrO]⁺ m/z 172/174 (4-Bromophenoxy cation) M->F1 - •C₇H₁₅ F2 [C₁₃H₁₉O]⁺ m/z 191 (Phenoxyheptane cation) M->F2 - •Br F3 [C₆H₅BrO]⁺˙ m/z 173/175 (4-Bromophenol radical cation) M->F3 - C₆H₁₂ (McLafferty) F4 [C₄H₉]⁺ m/z 57 (Butyl cation) M->F4 Alkyl Chain Fragmentation F5 [C₃H₇]⁺ m/z 43 (Propyl cation) M->F5 Alkyl Chain Fragmentation

Caption: Predicted fragmentation pathways of this compound.

Comparative Analysis: this compound vs. 1-Phenoxyheptane

To highlight the influence of the bromine atom, we will compare the predicted fragmentation of this compound with the theoretical fragmentation of 1-phenoxyheptane.[5] The absence of the bromine atom in 1-phenoxyheptane leads to predictable and significant differences in the mass spectrum.

IonPredicted m/z for this compoundPredicted m/z for 1-PhenoxyheptaneRationale for Difference
Molecular Ion ([M]⁺˙) 270/272192The mass difference of 78/80 Da is due to the bromine atom. The isotopic pattern is absent in 1-phenoxyheptane.
[M - C₇H₁₅]⁺ 172/17494This fragment corresponds to the phenoxy portion of the molecule. The mass difference reflects the presence of bromine.
[M - Br]⁺ 191N/AThis fragmentation pathway is unique to the bromo-substituted compound.
McLafferty Rearrangement Ion 173/17594While the mechanism is the same, the resulting ion (phenol radical cation) differs in mass due to the bromine substituent.
Heptyl Cation ([C₇H₁₅]⁺) 9999This fragment, if formed, would be identical for both compounds as it originates from the alkyl chain.
Base Peak Likely 172/174Likely 94The base peak is expected to be the most stable fragment, which in both cases is the phenoxy-containing cation.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a standardized protocol for acquiring the electron ionization mass spectrum of this compound or similar compounds.

Objective: To obtain a reproducible electron ionization mass spectrum of this compound for structural elucidation and fragmentation analysis.

Materials:

  • This compound (or analyte of interest)

  • High-purity solvent (e.g., methanol, dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS) system with an EI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (approximately 100 µg/mL) in a suitable volatile solvent. The choice of solvent is critical to ensure good chromatographic separation and to avoid interference with the mass spectrum.

  • GC-MS Instrument Setup:

    • GC Column: Select a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for the separation of semi-volatile organic compounds.

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically in splitless or split mode depending on the sample concentration.

    • Oven Program: Develop a temperature gradient program that ensures good separation of the analyte from any impurities and the solvent front. A typical program might start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

    • MS Source: Ensure the EI source is clean and operating at a standard electron energy of 70 eV.

    • Mass Range: Set the mass analyzer to scan a range that encompasses the expected molecular ion and fragment ions (e.g., m/z 40-350).

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum across the chromatographic peak corresponding to the analyte.

    • Perform background subtraction to obtain a clean mass spectrum.

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

The following diagram outlines the experimental workflow.

Experimental Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve Analyte in Volatile Solvent (e.g., 100 µg/mL) G1 Inject Sample into GC P1->G1 G2 Chromatographic Separation G1->G2 G3 Electron Ionization (70 eV) G2->G3 G4 Mass Analysis G3->G4 D1 Background Subtraction G4->D1 D2 Identify Molecular Ion and Fragments D1->D2 D3 Propose Fragmentation Pathways D2->D3

Sources

A Guide to Inter-Laboratory Comparison of Analytical Results for 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret an inter-laboratory comparison for the analysis of 1-(4-Bromophenoxy)heptane. By adhering to the principles of scientific integrity and established international standards, this guide will enable laboratories to objectively assess their analytical performance, ensure the reliability of their data, and contribute to the overall quality of scientific research and drug development.

The Imperative of Inter-Laboratory Comparison

In the realm of analytical chemistry, particularly within the pharmaceutical and environmental sectors, the ability to produce consistent and accurate results is paramount. An inter-laboratory comparison (ILC), also known as a proficiency test, is a powerful tool for evaluating the performance of analytical methods and the competence of laboratories.[1][2] By analyzing the same homogeneous sample, participating laboratories can identify potential biases in their methods, improve their analytical techniques, and gain confidence in the comparability of their results with those of their peers. For a compound like this compound, which may be a pharmaceutical intermediate, a metabolite, or an environmental contaminant, ensuring that different laboratories can reliably quantify its presence is crucial for regulatory compliance, product quality control, and risk assessment.

The primary objectives of conducting an ILC for this compound are:

  • To assess the proficiency of participating laboratories in performing the analysis.

  • To identify any systematic errors or biases in the analytical methods used.

  • To establish the reproducibility of the analytical method across different laboratories.

  • To provide a basis for the validation of analytical methods.

Planning the Inter-Laboratory Comparison

A successful ILC hinges on meticulous planning. This phase involves defining the scope of the study, preparing and characterizing the test material, and establishing a clear protocol for the participants.

Study Design and Protocol Development

The design of the ILC should be clearly articulated in a comprehensive protocol that is distributed to all participating laboratories. This protocol should be developed in accordance with international standards such as ISO 13528 and guidelines from organizations like IUPAC.[3][4][5]

Key elements of the study protocol:

  • Objectives and Scope: Clearly state the purpose of the ILC.

  • Test Material: Describe the nature of the test material, including the matrix and the approximate concentration range of this compound.

  • Shipping and Handling: Provide instructions for the proper storage and handling of the test material upon receipt.

  • Analytical Methods: While the ILC may aim to compare different methods, it is often beneficial to recommend a primary analytical technique to minimize variability. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable methods. The protocol should specify the key parameters for each recommended method.

  • Reporting of Results: Define the format for reporting the analytical results, including the number of replicate measurements and the units of measurement.

  • Timeline: Establish clear deadlines for sample analysis and data submission.

  • Confidentiality: Assure participants of the confidentiality of their individual results.

Preparation and Homogeneity Testing of the Test Material

The cornerstone of a reliable ILC is a homogeneous and stable test material. The material should closely mimic the real-world samples that laboratories typically analyze.

Steps for test material preparation:

  • Sourcing: Obtain a high-purity standard of this compound.[6][7]

  • Matrix Selection: Choose a relevant matrix (e.g., a placebo formulation, artificial plasma, or a certified blank soil sample).

  • Spiking: Accurately spike the matrix with a known concentration of this compound. For a comprehensive study, it is advisable to prepare materials at two or more different concentration levels.

  • Homogenization: Thoroughly homogenize the spiked material to ensure a uniform distribution of the analyte.

  • Packaging: Aliquot the homogenized material into individual, sealed, and clearly labeled containers for distribution to the participating laboratories.

Homogeneity and Stability Testing:

Before distributing the samples, the coordinating laboratory must perform homogeneity and stability testing in accordance with ISO 13528.[8]

  • Homogeneity Testing: A statistically relevant number of randomly selected samples are analyzed to confirm that the variation between units is negligible compared to the expected variation between laboratories.

  • Stability Testing: The test material is stored under various conditions (e.g., temperature, light exposure) that may be encountered during shipping and storage to ensure that the concentration of the analyte remains stable throughout the duration of the ILC.

Experimental Protocols for the Analysis of this compound

Participating laboratories should follow a well-defined analytical method. Below are recommended starting protocols for GC-MS and HPLC analysis of this compound. Laboratories may use their own validated methods, but any deviations from the recommended protocols must be documented and reported.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective technique for the analysis of semi-volatile organic compounds like this compound.[9][10][11]

Sample Preparation:

  • Accurately weigh a portion of the test material.

  • Perform a liquid-liquid or solid-phase extraction using a suitable organic solvent (e.g., hexane or dichloromethane).[9]

  • Concentrate the extract to a final volume.

  • Add an appropriate internal standard.

GC-MS Conditions:

ParameterRecommended Setting
GC Column Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[12]
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min[13]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions of this compound
High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique that can also be employed for the analysis of this compound, especially when coupled with a mass spectrometer or a UV detector.[14][15]

Sample Preparation:

  • Accurately weigh a portion of the test material.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.45 µm filter before injection.

HPLC-UV Conditions:

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[16][17]
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water[15]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at a wavelength determined by the UV spectrum of this compound

Data Analysis and Interpretation of Results

The statistical analysis of the data is a critical step in an ILC and should be performed in accordance with ISO 13528.[1][4][18] The primary goal is to determine the assigned value for the concentration of this compound in the test material and to evaluate the performance of each participating laboratory.

Determination of the Assigned Value

The assigned value is the best estimate of the true concentration of the analyte in the test material. It can be determined by one of the following methods:

  • Formulation: If the test material was prepared by spiking a known amount of a high-purity standard into a matrix, the formulation value can be used as the assigned value. This is often the most reliable approach.

  • Certified Reference Material (CRM): If a CRM with a certified value for this compound is available, this value should be used.[19][20][21][22]

  • Consensus Value from Participant Results: When the above methods are not feasible, the assigned value can be determined from the results submitted by the participating laboratories. Robust statistical methods, such as the median or Algorithm A from ISO 13528, should be used to minimize the influence of outliers.[8][23]

Performance Evaluation using Z-Scores

The performance of each laboratory is typically evaluated using a Z-score, which is calculated as follows:

Z = (x - X) / σ

where:

  • x is the result reported by the laboratory.

  • X is the assigned value.

  • σ is the standard deviation for proficiency assessment (also known as the target standard deviation).

The interpretation of Z-scores is generally as follows:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

The choice of the target standard deviation (σ) is crucial and should be based on the expected precision of the analytical method. It can be derived from previous ILCs, method validation data, or a predefined requirement for the measurement.

Handling of Outliers

Outliers are data points that deviate significantly from the rest of the data.[8] It is important to identify and handle outliers appropriately, as they can skew the statistical analysis. Statistical tests like Grubbs' test or Cochran's test can be used to identify outliers.[24] However, robust statistical methods are often preferred as they are less influenced by outliers.[18][23]

Visualization of the Inter-Laboratory Comparison Workflow

The following diagram illustrates the key stages of the inter-laboratory comparison process.

ILC_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase planning 1. Define Objectives & Scope protocol 2. Develop Study Protocol planning->protocol material_prep 3. Prepare & Homogenize Test Material protocol->material_prep homogeneity_testing 4. Conduct Homogeneity & Stability Testing material_prep->homogeneity_testing distribution 5. Distribute Samples & Protocol homogeneity_testing->distribution analysis 6. Laboratory Analysis distribution->analysis reporting 7. Data Submission analysis->reporting stat_analysis 8. Statistical Analysis (ISO 13528) reporting->stat_analysis z_scores 9. Calculate Z-Scores stat_analysis->z_scores outlier_analysis 10. Outlier Investigation z_scores->outlier_analysis final_report 11. Prepare & Distribute Final Report outlier_analysis->final_report

Caption: Workflow for the Inter-Laboratory Comparison of this compound.

Decision Tree for Handling Outliers

The following diagram provides a logical approach to handling potential outliers in the dataset.

Outlier_Decision_Tree start Data Set Received robust_stats Calculate Robust Statistics (e.g., Median, MAD) start->robust_stats identify_potential Identify Potential Outliers (e.g., |Z| > 3.0) robust_stats->identify_potential investigate Investigate Potential Outliers (e.g., transcription errors, method deviation) identify_potential->investigate error_found Clerical or Methodological Error Confirmed? investigate->error_found Investigation Complete correct_data Correct or Remove Data Point (with justification) error_found->correct_data Yes retain_data Retain Data Point (document investigation) error_found->retain_data No final_analysis Perform Final Statistical Analysis correct_data->final_analysis retain_data->final_analysis

Sources

Safety Operating Guide

Navigating the Disposal of 1-(4-Bromophenoxy)heptane: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth protocol for the safe and compliant disposal of 1-(4-Bromophenoxy)heptane, a halogenated organic compound. By understanding the "why" behind each step, we can ensure a self-validating system of safety and responsibility within the laboratory.

Understanding the Compound: Hazard Profile of this compound

Key Inferred Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness, itching, and discomfort.[1][2]

  • Respiratory Irritation: Inhalation of vapors or aerosols can irritate the respiratory tract.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[8][9][10]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a requirement dictated by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[11][12][13][14] The following protocol is designed to meet these stringent standards.

Step 1: Waste Identification and Characterization

The foundation of proper disposal is accurate identification. All waste containing this compound must be classified as hazardous waste. This is a critical first step in the "cradle-to-grave" management of hazardous materials as mandated by the Resource Conservation and Recovery Act (RCRA).[15]

Step 2: Segregation of Waste

Proper segregation is paramount to prevent dangerous chemical reactions. Waste this compound must be collected separately from other waste streams.

  • Halogenated vs. Non-Halogenated: Collect this compound waste in a dedicated container for halogenated organic compounds.[16] This is crucial because many disposal facilities use different treatment methods for these two categories.

  • Incompatible Materials: Store this waste away from strong oxidizing agents and strong bases to prevent exothermic or violent reactions.[1][17]

Step 3: Proper Containerization and Labeling

The integrity of the waste container and the clarity of its label are non-negotiable safety measures.

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting lid.[18][19] The container must be in good condition, free from leaks or cracks.[15]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant").[18][19] The date of waste accumulation should also be recorded.

Step 4: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[19]

  • Secondary Containment: Liquid waste containers must be placed in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[18][19]

  • Volume Limits: Be mindful of the volume limits for hazardous waste accumulation in an SAA as stipulated by institutional and federal guidelines.[19]

Step 5: Disposal Request and Pickup

Never attempt to dispose of hazardous waste down the drain or in the regular trash.[18][19][20]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.[18][20]

  • Professional Disposal: The waste will be collected by trained EHS personnel or a licensed professional waste disposal service for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[21]

Decision Pathway for Disposal

The following diagram illustrates the critical decision points in the disposal process for this compound.

Caption: Decision workflow for the proper disposal of this compound.

Quantitative Data Summary

ParameterInferred Value/ClassificationSource/Rationale
Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2), Potential Respiratory IrritantAnalogy to 1-(4-Bromophenoxy)hexane[1][2]
Waste Category Halogenated Organic WastePresence of a carbon-bromine bond
Recommended Container High-Density Polyethylene (HDPE) or GlassChemical compatibility
Storage Requirement Secondary ContainmentBest practice for liquid hazardous waste[18][19]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Small Spills (<1 L): If you are trained and have the appropriate personal protective equipment (PPE), you may clean up the spill.[22] Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[9] Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.[17]

  • Large Spills (>1 L): Evacuate the area immediately.[22] Notify your laboratory manager and institutional EHS.[22] Prevent entry into the area.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available for a similar compound) to the medical personnel. [21]

By adhering to these rigorous, evidence-based procedures, you not only ensure the safety of yourself and your colleagues but also contribute to the broader mission of responsible scientific practice.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • MCF Environmental Services. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet - Heptane.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • University of California, Santa Barbara. (2012, December 14). Diethyl Ether - Standard Operating Procedure.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management.
  • Sigma-Aldrich. (2025, December 23). Safety Data Sheet - n-Heptane.
  • Fisher Scientific. (2010, October 17). Safety Data Sheet - 1-(4-Bromophenoxy)hexane.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Redox. (2022, October 14). Safety Data Sheet - HEPTANE.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals - n-Heptane.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Airgas. (2019, October 8). Safety Data Sheet - n-Heptane.
  • Chemius. (n.d.). Heptane Safety Data Sheet.
  • Fisher Scientific. (2014, April 7). Safety Data Sheet - Heptane.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet - 1-(4-Bromophenoxy)hexane.
  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet - 1-(4'-Bromophenoxy)-1-ethoxyethane.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for 1-(4-Bromophenoxy)heptane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. While these molecules, such as 1-(4-Bromophenoxy)heptane, are pivotal for discovery, they also present a unique set of safety challenges that demand our utmost respect and diligence. This guide moves beyond a simple checklist, offering a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE). Our objective is to instill a culture of proactive safety, ensuring that your focus remains on scientific innovation, unhindered by preventable incidents.

The principles outlined here are built on a causal understanding of chemical hazards. This compound is an aromatic, halogenated ether. This classification immediately informs our safety protocol: the aromatic ring and bromine atom suggest potential skin and respiratory irritation, while the ether linkage signals a significant fire and explosion hazard due to potential peroxide formation and low flash points[1]. The halogenated nature of the molecule also necessitates careful selection of glove materials, as these compounds can be aggressive toward common elastomers[2][3].

The Core Ensemble: Essential PPE for this compound

Effective chemical handling is predicated on a multi-layered defense. The following table summarizes the essential PPE, with detailed justifications provided below.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Nitrile inner glove with a Viton™ or Butyl rubber outer glove.The inner nitrile glove provides a baseline of splash protection and dexterity. The outer glove of Viton™ or Butyl rubber is crucial for protection against halogenated and aromatic hydrocarbons, which readily degrade materials like latex and standard nitrile[2][3].
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 rated) and a full-face shield.Goggles provide a seal around the eyes to protect against splashes, a primary risk identified for this chemical class[4]. A face shield is mandatory when handling quantities greater than a few milliliters or when there is any risk of splashing or exothermic reaction, protecting the entire face[5].
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex®) buttoned completely.The ether functional group presents a significant flammability risk[1]. An FR lab coat provides critical protection against flash fires, which standard cotton or polyester blends do not.
Respiratory Protection Use within a certified chemical fume hood is mandatory. For emergency situations (e.g., large spills), a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.Engineering controls are the primary line of defense. A fume hood mitigates the risk of inhaling vapors, which are expected to cause respiratory irritation[4]. A respirator is for non-routine and emergency use only[5].

Procedural Blueprint: A Step-by-Step Operational Plan

Adherence to a strict protocol is non-negotiable. The following steps provide a clear, self-validating system for handling this compound safely.

Pre-Operation Safety Check
  • Verify Fume Hood Functionality : Before any work begins, ensure the chemical fume hood is operational, with an airflow monitor reading within the acceptable range (typically 80-120 fpm).

  • Inspect All PPE : Carefully check gloves for any signs of degradation, punctures, or previous contamination. Ensure eye protection is clean and fits properly.

  • Locate Emergency Equipment : Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare for Spills : Have a spill kit rated for organic solvents readily available. This should include an inert absorbent material like vermiculite or sand (do not use combustible materials like sawdust)[1].

Donning PPE: The Order of Operations

The sequence in which PPE is put on is critical to avoid cross-contamination.

  • Lab Coat : Don the FR lab coat and fasten all buttons.

  • Inner Gloves : Put on the first pair of nitrile gloves.

  • Outer Gloves : Don the second, more robust pair of gloves (Viton™ or Butyl rubber), ensuring the cuffs extend over the sleeves of the lab coat.

  • Eye and Face Protection : Put on chemical splash goggles, followed by the face shield.

Handling Protocol
  • Work Within the Hood : All transfers, manipulations, and reactions involving this compound must be conducted within a certified chemical fume hood.

  • Grounding : Ethers can accumulate static electricity during transfer, which can ignite flammable vapors[1]. When transferring volumes greater than 100 mL, ensure containers are properly grounded and bonded[6].

  • Avoid Incompatibles : Keep the chemical away from strong oxidizing agents and strong bases[4].

  • Container Management : Keep containers tightly sealed when not in use to prevent the escape of vapors and potential formation of explosive peroxides.

Visualizing Safety: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow PPE Selection Logic for this compound cluster_0 Risk Assessment cluster_1 PPE Configuration cluster_2 Action start Start: Handling this compound base_ppe Standard PPE: - FR Lab Coat - Double Gloves (Nitrile + Butyl/Viton™) - Chemical Splash Goggles start->base_ppe check_quantity Quantity > 50 mL or Splash Risk? add_faceshield Add Full Face Shield check_quantity->add_faceshield Yes proceed Proceed with Caution in Fume Hood check_quantity->proceed No check_spill Emergency Spill or Ventilation Failure? add_respirator Add NIOSH-Approved Respirator (Organic Vapor Cartridge) check_spill->add_respirator Yes base_ppe->check_quantity add_faceshield->proceed evacuate Evacuate Area & Call Emergency Response add_respirator->evacuate proceed->check_spill

Caption: Decision workflow for escalating PPE based on quantity and emergency conditions.

Post-Operation: Doffing and Disposal Plan

The risk of exposure continues until PPE is properly removed and waste is secured.

Doffing PPE: A Decontamination-First Approach
  • Outer Gloves : While still wearing inner gloves, remove the outer, more contaminated gloves. Peel them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield and Goggles : Remove the face shield and goggles from the back of the head.

  • Lab Coat : Remove the lab coat, folding it so the contaminated exterior is contained inward.

  • Inner Gloves : Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene : Immediately wash hands thoroughly with soap and water.

Waste Disposal: Managing Halogenated Organics

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Never pour it down the drain[1].

  • Segregation : Collect all waste containing this chemical, including contaminated solids (gloves, absorbent material), in a dedicated, properly labeled hazardous waste container. Label the container as "Halogenated Organic Waste"[7][8].

  • Containerization : Use a chemically resistant container with a secure, vapor-tight lid.

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup : Arrange for disposal through your institution's Environmental Health & Safety (EHS) department. Follow all local and national regulations for hazardous waste disposal[9].

By integrating these scientifically-backed procedures and maintaining a vigilant mindset, you can handle this compound and other novel compounds with the confidence that comes from being thoroughly prepared.

References

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Retrieved from [Link]

  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Retrieved from [Link]

  • NIOSH. (1990). NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • NIOSH. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Oregon State University. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. OSU Chemistry. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Dallas. Retrieved from [Link]

  • International Enviroguard. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • The University of Edinburgh. (2010). Ethers - Handling and control of exposure. Health and Safety Department. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • GBL Gül Biyoloji Laboratuvarı. (2023). Safety Data Sheet. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Ethyl Ether SOP. Environmental Health & Safety. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Environmental Health & Radiation Safety. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Retrieved from [Link]

  • The University of Edinburgh. (2024). Ethers. Health & Safety Department. Retrieved from [Link]

  • Airgas. (2019). Safety Data Sheet: n-Heptane. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromoheptane, 99%. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet HEPTANE. Retrieved from [Link]

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